4-Methylmorpholine
説明
Structure
3D Structure
特性
IUPAC Name |
4-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRJJKPEHAURKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3651-67-0 (hydrochloride) | |
| Record name | 4-Methylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9029146 | |
| Record name | 4-Methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methylmorpholine appears as a water-white liquid with an ammonia-like odor. Less dense than water and insoluble in water. May be moderately toxic by ingestion, inhalation and skin absorption. Very irritating to skin, eyes, and mucous membranes. Used as a solvent and to make pharmaceuticals., Liquid, A water-white liquid with an ammonia-like odor; [CAMEO] | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
75 °F (NFPA, 2010), 75 °F | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
13.2 [mmHg] | |
| Record name | 4-Methylmorpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-02-4 | |
| Record name | 4-METHYLMORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P91ANU5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a heterocyclic tertiary amine, is a versatile and widely utilized compound in both industrial and pharmaceutical chemistry.[1][2] Its unique combination of properties makes it an effective solvent, a crucial base catalyst, and a valuable intermediate in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of its role in key chemical transformations.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, application in chemical reactions, and for the development of processes in which it is a component.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid with an ammonia-like odor | [2][3] |
| Density | 0.92 g/mL at 25 °C | [1][4] |
| Melting Point | -66 °C | [2][4] |
| Boiling Point | 115-116 °C at 750 mm Hg | [1][2] |
| Flash Point | 23.9 °C (75 °F) | [1][2] |
| Solubility in Water | >500 g/L at 20 °C | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and ethyl acetate. | [5] |
| Vapor Pressure | 18 mm Hg at 20 °C | [2] |
| pKa of Conjugate Acid | 7.38 at 25 °C | [2] |
| Refractive Index (n20/D) | 1.435 | [1][2] |
| LogP (Octanol/Water) | -0.32 | [6] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the successful application of any chemical compound. Below are detailed, generalized methodologies for measuring some of the key properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is a fundamental physical property that is indicative of a liquid's volatility.[7]
-
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or oil bath)
-
Liquid for heating bath (e.g., mineral oil)
-
-
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heating liquid.
-
The Thiele tube is gently heated, causing a steady stream of bubbles to emerge from the capillary tube.
-
The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
-
Determination of Density (Pycnometer Method)
Density is a measure of mass per unit volume and is an important parameter for quality control and formulation.[9]
-
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
-
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present, and placed in the constant temperature water bath until it reaches thermal equilibrium.
-
The volume is adjusted to the calibration mark, and the outside of the pycnometer is carefully dried.
-
The filled pycnometer is weighed.
-
The weight of the this compound is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
-
Determination of pKa (Potentiometric Titration)
The pKa provides a measure of the basicity of this compound.
-
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
-
Procedure:
-
A known volume and concentration of this compound is dissolved in deionized water in a beaker.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized strong acid is added in small, known increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Key Chemical Transformations and Experimental Workflows
This compound plays a significant role as a reagent and catalyst in various chemical syntheses. The following diagrams illustrate two important applications.
Synthesis of this compound N-oxide (NMMO)
This compound is the precursor to this compound N-oxide (NMMO), a widely used co-oxidant in organic synthesis.[1][3]
References
- 1. Morpholine, 4-methyl- [webbook.nist.gov]
- 2. Morpholine, 4-methyl- [webbook.nist.gov]
- 3. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Effect of morpholine, and this compound on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Physical Chemistry Journals | ACS Publications [connect.acspubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-Methylmorpholine from N-Methyldiethanolamine
Introduction
This compound (NMM), a heterocyclic tertiary amine, serves as a crucial building block and versatile reagent in the chemical and pharmaceutical industries.[1][2] Its applications span from being a catalyst in polyurethane foam production to an intermediate in the synthesis of pharmaceuticals, pesticides, and corrosion inhibitors.[2][3] A prevalent and efficient method for its synthesis is the acid-catalyzed cyclodehydration of N-methyldiethanolamine (MDEA).[4][5] This guide provides a comprehensive technical overview of this synthesis, detailing the reaction mechanism, experimental protocols, and key quantitative data for researchers and professionals in drug development and chemical synthesis.
The core of this process involves the intramolecular cyclization of N-methyldiethanolamine, a reaction facilitated by a dehydrating agent, typically a strong acid like sulfuric acid.[4][6] This method is favored for its relatively high yields and the accessibility of the starting material.[7]
Reaction Mechanism and Signaling Pathway
The synthesis proceeds via an acid-catalyzed dehydration reaction. The protonation of a hydroxyl group on N-methyldiethanolamine by the acid catalyst initiates the process. This is followed by the elimination of a water molecule to form a carbocation intermediate. The lone pair of electrons on the nitrogen atom then attacks the carbocation, leading to the formation of the morpholine ring. A final deprotonation step regenerates the catalyst and yields the this compound product.
Caption: Acid-catalyzed cyclodehydration of N-methyldiethanolamine.
Experimental Protocols
The following protocols are derived from established methodologies, primarily from patented procedures, which demonstrate high yield and purity.[5][6]
Protocol 1: Standard Sulfuric Acid Catalyzed Synthesis
This protocol is a general method for the synthesis of this compound using sulfuric acid as the catalyst.[4][6]
Materials:
-
N-methyldiethanolamine
-
Concentrated sulfuric acid (98%)
-
Chloroform
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
To a reaction vessel, add N-methyldiethanolamine.
-
Slowly add concentrated sulfuric acid to the N-methyldiethanolamine with stirring, maintaining a volume ratio of approximately 1:1. The temperature should be controlled during the addition.
-
Heat the mixture to 150-180°C and reflux for 6-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the cooled reaction mixture with chloroform.
-
Add sodium hydroxide solution to the mixture until it is saturated, with shaking.
-
Extract the product with dichloromethane.
-
Distill off the dichloromethane to obtain crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Cyclic Preparation with Ammonium Salt Transfer
This advanced protocol, adapted from patent CN106632143B, incorporates a cyclic process with an ammonium salt transfer step to enhance efficiency and yield.[5]
Materials:
-
N-methyldiethanolamine (119.16 g, 1 mol for synthesis; 119.16 g, 1 mol for ammonium salt transfer)
-
Concentrated sulfuric acid (98%, 120 g, 1.2 mol)
-
Ammonium salt transfer agent (e.g., PEG-8000, 1.19 g)
Procedure:
-
Synthesis: In a 500 ml four-necked flask, slowly add 120 g of concentrated sulfuric acid to 119.16 g of N-methyldiethanolamine. Control the temperature to not exceed 60°C during the addition.
-
Heat the reaction mixture to 160-170°C and reflux for 7 hours, distilling off the water that is formed.
-
Cool the reaction mixture to room temperature.
-
Ammonium Salt Transfer: Under stirring at room temperature, add another 119.16 g of N-methyldiethanolamine to the reaction mixture, followed by 1.19 g of PEG-8000.
-
Heat the mixture to 60-70°C and stir for 30 minutes.
-
Distillation: Subject the resulting solution to vacuum distillation. Collect the fraction at 55-60°C under a pressure of -0.95 MPa. This fraction is the pure N-methylmorpholine.
-
Cyclic Reaction: The remaining still liquid can be used for the next synthesis cycle, replacing a portion of the fresh sulfuric acid and ammonium salt transfer agent.
Data Presentation
The following tables summarize the quantitative data from the described synthetic methods.
Table 1: Reaction Conditions and Yields
| Parameter | Protocol 1 (Standard) | Protocol 2 (Cyclic) | Reference |
| Catalyst | Sulfuric Acid / Lewis Acids | Concentrated Sulfuric Acid | [4][5] |
| N-methyldiethanolamine (moles) | Variable | 1.0 (synthesis) + 1.0 (transfer) | [5] |
| Catalyst (moles) | Variable | 1.2 | [5] |
| Reaction Temperature (°C) | 150 - 180 | 160 - 170 | [4][6] |
| Reaction Time (hours) | 6 - 8 | 7 | [6] |
| Yield (%) | 82 - 93 | 97.5 - 98.4 | [4][6] |
| Purity (%) | Not specified | 99.9 | [6] |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from N-methyldiethanolamine via acid-catalyzed cyclodehydration is a robust and high-yielding method. The use of concentrated sulfuric acid as a catalyst is well-established, and process variations, such as the cyclic method with an ammonium salt transfer agent, can further enhance the yield and purity of the final product. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to replicate and potentially optimize this important chemical transformation in a laboratory or industrial setting.
References
- 1. asianpubs.org [asianpubs.org]
- 2. atamankimya.com [atamankimya.com]
- 3. hnsincere.com [hnsincere.com]
- 4. CN101012208A - Process for preparing N-methyl morpholine - Google Patents [patents.google.com]
- 5. CN106632143B - The cycle the preparation method of N-methylmorpholine - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Methyldiethanolamine - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 4-Methylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-methylmorpholine. It includes detailed experimental protocols and clearly structured data tables to support research, development, and quality control activities involving this key chemical intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections present the ¹H and ¹³C NMR data typically observed in a deuterated chloroform (CDCl₃) solvent.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.66 | t | 4H | 4.7 | -O-CH₂- |
| 2.41 | t | 4H | 4.7 | -N-CH₂- (ring) |
| 2.29 | s | 3H | - | N-CH₃ |
Note: Data is referenced to a spectrum obtained in CDCl₃.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound.
| Chemical Shift (δ) ppm | Assignment |
| 67.1 | -O-CH₂- |
| 55.1 | -N-CH₂- (ring) |
| 46.2 | N-CH₃ |
Note: Data is referenced to a spectrum obtained in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
IR Spectroscopy Data
The IR spectrum of this compound is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 2959 - 2806 | Strong | C-H | Stretching |
| 1457 | Medium | C-H | Bending (Scissoring) |
| 1289 | Strong | C-N | Stretching |
| 1116 | Strong | C-O-C | Asymmetric Stretching |
| 1009 | Medium | C-C | Stretching |
Note: Data corresponds to a neat liquid sample analyzed by Attenuated Total Reflectance (ATR) FTIR.
Experimental Protocols
The following sections detail the standardized procedures for acquiring high-quality NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is a minimum of 4 cm.
-
Cap the NMR tube securely.
3.1.2. Instrument Parameters and Acquisition
-
Spectrometer: A 300 MHz (or higher field) NMR spectrometer is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 128-1024 scans (or more, depending on concentration).
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy Protocol (ATR-FTIR)
3.2.1. Sample Preparation and Analysis
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a single drop of neat this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum.
3.2.2. Instrument Parameters
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample receipt to final data interpretation and reporting.
Theoretical Insights into the Catalytic Activity of 4-Methylmorpholine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a tertiary amine with the chemical formula C₅H₁₁NO, has emerged as a versatile and crucial catalyst in a multitude of organic transformations. Its unique structural and electronic properties, characterized by a moderately basic nitrogen atom and steric hindrance provided by the methyl group and morpholine ring, allow it to play diverse catalytic roles. This technical guide delves into the theoretical underpinnings of this compound's catalytic activity, focusing on its function as a primary catalyst and a base catalyst in key organic reactions. We will explore computational studies that elucidate reaction mechanisms, present quantitative data from experimental findings, and provide detailed experimental protocols for significant applications. The aim is to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding and more effective utilization of this important catalyst.
Catalytic Role in Urethane Formation: A Theoretical Perspective
The synthesis of urethanes, the building blocks of polyurethanes, is a cornerstone of polymer chemistry. Tertiary amines are widely employed as catalysts to accelerate the reaction between isocyanates and alcohols. Computational studies have provided significant insights into the catalytic mechanism of this compound in this process, revealing a detailed multi-step pathway that is more complex than the uncatalyzed reaction.
A theoretical study of the reaction between phenyl isocyanate and butan-1-ol has shown that the presence of this compound as a catalyst introduces a seven-step reaction mechanism, a significant departure from the catalyst-free pathway.[1][2] This catalytic cycle effectively lowers the activation energy of the reaction, thereby increasing the reaction rate.
Quantitative Data: A Computational Analysis
Quantum chemical calculations have been instrumental in quantifying the catalytic effect of this compound. By employing Density Functional Theory (DFT) and composite methods, researchers have been able to calculate key thermodynamic and kinetic parameters.[1][2]
| Parameter | This compound | Morpholine | Catalyst-Free |
| Activation Energy (Ea) | 26.6 kJ/mol | 29.7 kJ/mol | Significantly Higher |
| Relative Gibbs Free Energy of Transition State 1 (TS1) | 97.42 kJ/mol | ~98.42 kJ/mol | Higher |
| Relative Gibbs Free Energy of Intermediate (IM) | 8.77 kJ/mol | 12.79 kJ/mol | N/A |
| Proton Affinity (PA) | 963.07 kJ/mol | 1523.95 kJ/mol | N/A |
Table 1: Comparison of calculated activation energies and relative Gibbs free energies for the urethane formation reaction with and without catalysts. Data sourced from a computational study.[1][2]
The lower activation energy and the reduced relative Gibbs free energy of the first transition state (TS1) when this compound is used as a catalyst, compared to morpholine and the catalyst-free reaction, highlight its superior catalytic efficiency.[2] The lower proton affinity of this compound compared to morpholine suggests that after protonation, it is more prone to donate the proton, which is a crucial step in the catalytic cycle.[3][4]
Experimental Protocol: Computational Methodology
The theoretical investigation of the catalytic activity of this compound in urethane formation was conducted using sophisticated computational chemistry tools.
Computational Details:
-
Software: Gaussian 09 program package was utilized for all calculations.
-
Methods:
-
Solvent Effects: The influence of the solvent (acetonitrile) was taken into account using the SMD implicit solvent model.[3]
-
Thermodynamic Properties: Standard thermodynamic properties were calculated at 298.15 K and 1 atm.[3]
Signaling Pathway: The Catalytic Cycle of Urethane Formation
The term "signaling pathway" in a chemical context can be interpreted as the detailed reaction mechanism or catalytic cycle. The computational study of urethane formation catalyzed by this compound has elucidated a seven-step mechanism.[1][2]
Role as a Base Catalyst in Michael Addition Reactions
While this compound can act as a primary catalyst, it is also widely used as a base catalyst to facilitate various organic reactions. A notable example is its application in the 1,4-addition (Michael addition) of aldehydes to nitroolefins, a powerful carbon-carbon bond-forming reaction.
In this context, this compound's role is to deprotonate the amino group of the primary organocatalyst, thereby activating it for the catalytic cycle. Its moderate basicity and steric bulk are advantageous in controlling the reaction and minimizing side reactions.
Quantitative Data: Experimental Results
The use of this compound as a base in conjunction with a chiral morpholine-based organocatalyst has been shown to afford high yields and stereoselectivities in the Michael addition of various aldehydes to nitroolefins.
| Entry | Aldehyde | Nitroolefin | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| 1 | Propanal | trans-β-nitrostyrene | 95 | >99:1 | 92 |
| 2 | Butanal | trans-β-nitrostyrene | 96 | >99:1 | 90 |
| 3 | Pentanal | trans-β-nitrostyrene | 94 | >99:1 | 94 |
| 4 | Hexanal | trans-β-nitrostyrene | 92 | >99:1 | 95 |
Table 2: Selected results for the organocatalytic Michael addition of aldehydes to trans-β-nitrostyrene using this compound as a base. The primary catalyst was a chiral β-morpholine amino acid.
Experimental Protocol: A General Procedure
The following protocol outlines the general procedure for the Michael addition of an aldehyde to a nitroolefin using this compound as a base.
Materials:
-
Aldehyde (1.0 eq.)
-
Nitroolefin (1.5 eq.)
-
Chiral organocatalyst (e.g., β-morpholine amino acid, 1 mol%)
-
This compound (NMM, 1 mol%)
-
Isopropanol (solvent)
Procedure:
-
To a solution of the nitroolefin and aldehyde in isopropanol, the chiral organocatalyst is added.
-
This compound is then added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., -10 °C) for a specified time (e.g., 24-48 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are determined by ¹H NMR and chiral HPLC analysis, respectively.
Experimental Workflow: Michael Addition
The experimental workflow for the Michael addition reaction can be visualized to illustrate the sequence of steps from setup to analysis.
Role in Peptide Synthesis: Suppressing Racemization
In the intricate process of peptide synthesis, particularly in the widely used solid-phase peptide synthesis (SPPS) with Fmoc chemistry, the prevention of racemization at the α-carbon of the activated amino acid is of paramount importance. This compound is frequently employed as a base in peptide coupling reactions for this very purpose.
The choice of base is critical, as a base that is too strong can promote racemization, while one that is too weak may not be effective in the coupling reaction. This compound strikes a balance with its moderate basicity and significant steric hindrance, which is believed to disfavor the formation of the oxazolone intermediate responsible for racemization.
Logical Relationship: Mechanism of Racemization Suppression
The catalytic role of this compound in suppressing racemization can be understood through the mechanism of peptide bond formation and the competing racemization pathway.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of morpholine, and this compound on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
4-Methylmorpholine: An In-depth Technical Guide on Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a heterocyclic tertiary amine, serves as a crucial building block in organic synthesis and pharmaceutical development. Its molecular structure and conformational preferences play a pivotal role in its reactivity, catalytic activity, and interaction with biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, integrating experimental data and computational insights.
Molecular Structure and Conformation
This compound, with the chemical formula C₅H₁₁NO, consists of a six-membered morpholine ring N-substituted with a methyl group. The morpholine ring adopts a non-planar conformation to relieve ring strain.
Dominant Conformation: The Chair Form
Experimental evidence from microwave spectroscopy has definitively established that this compound predominantly exists in a chair conformation in the gas phase. This conformation is energetically more favorable than the alternative boat or twist-boat conformations.
Methyl Group Orientation: Equatorial Preference
Within the chair conformation, the N-methyl group can occupy either an axial or an equatorial position. Microwave spectroscopy studies have confirmed that the equatorial conformer is the more stable and therefore the dominant species . This preference is attributed to the minimization of steric hindrance. In the axial position, the methyl group would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring, leading to steric strain and a higher energy state.
// Equilibrium arrow node [shape=none]; eq [label="⇌", fontsize=24, pos="4.5,1.5!"]; }
Figure 1. Chair conformations of this compound.
Quantitative Structural Data
Rotational Constants
Microwave spectroscopy of this compound has yielded precise rotational constants for the ground vibrational state of the equatorial conformer. These constants are fundamental in confirming the molecule's geometry.
| Parameter | Value (MHz) |
| Rotational Constant A | 4821.235 |
| Rotational Constant B | 2342.579 |
| Rotational Constant C | 1719.452 |
| Table 1: Experimental Rotational Constants for Equatorial this compound |
Calculated Geometric Parameters
Density Functional Theory (DFT) calculations on morpholine and its derivatives provide a reliable estimation of the bond lengths, bond angles, and dihedral angles for the chair conformation of this compound. The following table presents typical calculated values.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O | 1.43 | ∠COC | 112 |
| C-C | 1.53 | ∠CCO | 110 |
| C-N | 1.46 | ∠CNC | 110 |
| N-CH₃ | 1.47 | ∠CCN | 110 |
| C-H | 1.10 | ∠HCH | 109 |
| ∠NCH (methyl) | 110 | ||
| Ring Dihedral | C-O-C-C ≈ 60 | ||
| O-C-C-N ≈ -55 | |||
| C-C-N-C ≈ 55 | |||
| Table 2: Typical Calculated Geometric Parameters for the Chair Conformation of this compound |
Conformational Energy
The energy difference between the equatorial and axial conformers (A-value) for the N-methyl group in a morpholine ring is a key determinant of the conformational equilibrium. While an experimental value for this compound is not reported, it is expected to be similar to or slightly less than that in N-methylpiperidine due to the presence of the oxygen atom. Computational studies on related systems provide estimates for this energy difference.
| Conformer | Relative Energy (kcal/mol) |
| Equatorial | 0 (Reference) |
| Axial | ~2.0 - 3.0 |
| Table 3: Estimated Energy Difference between Equatorial and Axial Conformers of this compound |
Figure 2. Conformational equilibrium workflow.
Experimental Protocols
The determination of the molecular structure and conformation of this compound relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that provides information about the rotational energy levels of molecules in the gas phase. From these, precise geometric information and dipole moments can be derived.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell. The pressure is maintained at a low level (typically a few millitorr) to avoid intermolecular interactions.
-
Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency. The frequency is swept over a range to observe absorption corresponding to transitions between rotational energy levels.
-
Detection: The absorption of microwave radiation is detected, and the frequencies of the absorption lines are measured with high precision.
-
Spectral Analysis: The observed rotational transitions are assigned to specific quantum number changes. The rotational constants (A, B, and C) are then determined by fitting the measured frequencies to a Hamiltonian model for a rigid or semi-rigid rotor.
-
Structural Determination: The rotational constants are related to the moments of inertia of the molecule. By analyzing the rotational constants of different isotopically substituted species, the precise bond lengths and angles can be determined.
Figure 3. Microwave spectroscopy workflow.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gaseous state.
Methodology:
-
Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.
-
Electron Beam: A high-energy beam of electrons (typically 40-60 keV) is directed through the gas jet.
-
Scattering: The electrons are scattered by the molecules, creating a diffraction pattern.
-
Detection: The scattered electrons are detected on a photographic plate or a CCD detector, forming a pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering pattern is mathematically transformed into a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.
-
Structural Refinement: A theoretical molecular model is constructed, and its corresponding theoretical radial distribution curve is calculated. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined by least-squares fitting to match the experimental curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), is a fundamental tool for conformational analysis in solution.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are performed.
-
Chemical Shift Analysis: The chemical shifts of the protons and carbons provide initial information about the electronic environment of the nuclei.
-
Coupling Constant Analysis: The vicinal coupling constants (³JHH) between protons on adjacent carbons are measured. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation. By analyzing the coupling constants around the ring, the chair conformation and the relative orientation of substituents can be deduced.
-
NOE Analysis: NOESY or ROESY experiments are used to identify protons that are close in space. For example, in the axial conformer, NOEs would be expected between the axial methyl protons and the other axial protons on the ring. The absence of such NOEs and the presence of NOEs between the methyl group and equatorial protons would support the equatorial conformation.
-
Low-Temperature NMR: To study the dynamics of conformational change (ring inversion), NMR spectra can be recorded at low temperatures. At a sufficiently low temperature, the rate of interconversion between the axial and equatorial conformers can be slowed down to the NMR timescale, allowing for the direct observation of both conformers and the determination of their relative populations and the energy barrier to interconversion.
Conclusion
The molecular structure and conformation of this compound are well-defined, with the molecule predominantly adopting a chair conformation with the N-methyl group in the sterically favored equatorial position. This understanding is critical for predicting its chemical behavior and for its application in the design of new chemical entities in the pharmaceutical and materials science fields. The combination of experimental techniques like microwave spectroscopy and NMR, alongside computational modeling, provides a powerful and comprehensive approach to elucidating the subtle structural features that govern the function of this versatile molecule.
Navigating the Solubility Landscape of 4-Methylmorpholine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a cyclic tertiary amine, is a versatile compound widely employed in the chemical and pharmaceutical industries as a base catalyst, a corrosion inhibitor, and a solvent for various reactions, including the synthesis of pharmaceuticals and polyurethane foams. Its efficacy in these applications is intrinsically linked to its solubility characteristics in a diverse range of organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailing available quantitative data and outlining experimental protocols for solubility determination.
Core Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Appearance | Colorless liquid |
| Odor | Ammonia-like |
| Boiling Point | 115-116 °C at 750 mmHg[1] |
| Melting Point | -66 °C[1] |
| Density | 0.92 g/mL at 25 °C[1] |
| pKa | 7.38 at 25 °C[1] |
Solubility of this compound in Organic Solvents
The solubility of this compound, a liquid at room temperature, in other organic liquids is best described in terms of miscibility. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.
Quantitative Solubility Data
Quantitative studies on the physical properties of binary mixtures containing this compound provide strong evidence of its miscibility with several classes of organic solvents. The determination of excess molar volumes and vapor-liquid equilibria across the entire mole fraction range indicates complete miscibility.
| Solvent Class | Solvent | Temperature | Miscibility | Data Type |
| Water | Water | 283 - 363 K | Miscible | Vapor-Liquid Equilibria |
| Alcohols | Ethanol | 298.15 K | Miscible | Excess Molar Volume |
| 1-Propanol | 298.15 K | Miscible | Excess Molar Volume | |
| 1-Butanol | 298.15 K | Miscible | Excess Molar Volume | |
| 1-Pentanol | 298.15 K | Miscible | Excess Molar Volume | |
| 1-Hexanol | 298.15 K | Miscible | Excess Molar Volume | |
| 1-Octanol | 298.15 K | Miscible | Excess Molar Volume | |
| Aromatic Hydrocarbons | Benzene | 298.15 K | Miscible | Excess Molar Volume |
| Toluene | 298.15 K | Miscible | Excess Molar Volume | |
| o-Xylene | 298.15 K | Miscible | Excess Molar Volume | |
| Mesitylene | 298.15 K | Miscible | Excess Molar Volume |
Qualitative Solubility Data
For other solvent classes, while specific quantitative data from peer-reviewed literature is less readily available, several sources provide qualitative solubility information.
| Solvent Class | Solvent | Solubility |
| Ethers | Diethyl Ether | Soluble[2][3] |
| Halogenated Hydrocarbons | Chloroform | Soluble[1] |
| Esters | Ethyl Acetate | Soluble (Slightly)[1] |
| Ketones | Acetone | Soluble (N-oxide derivative) |
| Amides | Dimethylformamide | Miscible |
| Sulfoxides | Dimethyl Sulfoxide | Soluble (N-oxide derivative) |
It is important to note the discrepancy in some literature regarding the water solubility of this compound. While some sources state it is insoluble[4][5], more definitive data indicates a high solubility of >500 g/L at 20 °C and complete miscibility[1].
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid in a liquid (miscibility) can be performed through various methods, ranging from simple qualitative visual inspection to more rigorous quantitative analysis.
General Protocol for Qualitative Miscibility Determination
This protocol provides a straightforward method for visually assessing the miscibility of this compound with a test solvent.
Materials:
-
This compound
-
Test organic solvent
-
Graduated cylinders or test tubes with stoppers
-
Vortex mixer or shaker
Procedure:
-
Preparation: Ensure all glassware is clean and dry.
-
Initial Mixing: To a graduated cylinder or test tube, add a known volume of the test solvent (e.g., 5 mL).
-
Addition of this compound: Add an equal volume of this compound to the same graduated cylinder or test tube.
-
Agitation: Stopper the cylinder/test tube and shake vigorously for 1-2 minutes using a vortex mixer or by hand.
-
Observation: Allow the mixture to stand for at least 5 minutes and observe.
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are formed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.
-
-
Varying Proportions: To confirm miscibility, the experiment can be repeated with different volume ratios of this compound to the test solvent (e.g., 1:3 and 3:1).
Quantitative Methods for Miscibility and Solubility Determination
For precise and quantitative analysis, more advanced techniques are employed:
-
Vapor-Liquid Equilibria (VLE) Analysis: This method involves measuring the pressure and composition of the vapor and liquid phases of a binary mixture at constant temperature. The resulting phase diagram can definitively determine miscibility. The experimental setup typically involves a static apparatus where the mixture is allowed to equilibrate, and the vapor pressure is measured.
-
Liquid-Liquid Equilibria (LLE) Analysis: This technique is used to determine the compositions of the two liquid phases in equilibrium for partially miscible systems. It involves preparing mixtures of known overall composition, allowing them to phase separate at a constant temperature, and then analyzing the composition of each phase, often by gas chromatography.
-
Densimetry: By accurately measuring the density of binary mixtures across the entire composition range using a digital vibrating tube densimeter, the excess molar volume can be calculated. A continuous and smooth trend in excess molar volume is indicative of complete miscibility.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the miscibility of this compound with an organic solvent.
Conclusion
References
4-Methylmorpholine: A Comprehensive Technical Guide to pKa and Basicity in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the pKa and basicity of 4-methylmorpholine (NMM), a crucial tertiary amine in pharmaceutical development and organic synthesis. This document outlines the fundamental principles governing its acid-base chemistry, the influence of solvent properties on its basicity, and detailed experimental protocols for the accurate determination of its pKa.
Core Concepts: pKa and Basicity of this compound
This compound is a heterocyclic tertiary amine characterized by the presence of a nitrogen atom within a morpholine ring, which is further substituted with a methyl group. The lone pair of electrons on the nitrogen atom imparts its basic properties, allowing it to accept a proton. The equilibrium of this protonation is quantified by the pKa value of its conjugate acid, the 4-methylmorpholinium ion.
The basicity of this compound is a critical parameter in its application as a catalyst and a pH modifier in chemical reactions. A lower pKa value for the conjugate acid corresponds to a weaker base, while a higher pKa indicates a stronger base.
Quantitative Data: pKa of this compound
The pKa of this compound has been experimentally determined in aqueous solutions. However, its pKa can vary significantly in different solvent environments due to varying degrees of solvation of the protonated and unprotonated forms.
| Solvent | pKa (of the conjugate acid) | Temperature (°C) |
| Water | 7.38[1][2] | 25 |
| Various Organic Solvents | Data not readily available in cited literature | - |
The lack of readily available pKa data in a range of organic solvents highlights the necessity for experimental determination when working in non-aqueous systems. The protocols detailed in this guide provide the methodologies to acquire this critical data.
Influence of Solvent on Basicity
The basicity of this compound is profoundly influenced by the solvent in which it is dissolved. The ability of the solvent to stabilize the charged (protonated) and uncharged (free base) forms of the amine dictates the position of the acid-base equilibrium. Key solvent properties affecting basicity include:
-
Polarity and Dielectric Constant: Polar solvents with high dielectric constants can effectively solvate and stabilize the charged 4-methylmorpholinium ion through dipole-ion interactions, thereby increasing the basicity of the amine compared to nonpolar solvents.
-
Hydrogen Bonding Capacity: Protic solvents, capable of donating hydrogen bonds, can solvate both the lone pair of the free amine and the proton of the conjugate acid. The net effect on basicity will depend on the relative strength of these interactions. Aprotic solvents, lacking this ability, interact differently, primarily through dipole-dipole forces.
-
Solvent Acidity/Basicity: Amphiprotic solvents can act as either acids or bases. In an acidic solvent, the basicity of this compound will be suppressed due to the solvent's own tendency to donate a proton. Conversely, in a basic solvent, its basicity may be enhanced.
The interplay of these factors determines the effective basicity of this compound in a specific reaction medium.
Caption: Logical relationship of solvent properties on the basicity of this compound.
Experimental Protocols for pKa Determination
Accurate determination of the pKa of this compound in various solvents is essential for reaction optimization and understanding its behavior in different chemical environments. The following are detailed methodologies for key experimental techniques.
Potentiometric Titration
This is a classical and widely used method for pKa determination.
Principle: A solution of the amine is titrated with a standardized strong acid, and the change in pH is monitored using a pH meter. The pKa is determined from the midpoint of the titration curve, where the concentrations of the protonated and unprotonated amine are equal.
Apparatus:
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel for temperature control
-
Inert gas supply (e.g., nitrogen or argon)
Reagents:
-
This compound (high purity)
-
Standardized strong acid solution (e.g., 0.1 M HCl in the desired solvent)
-
The solvent of interest (e.g., water, methanol, acetonitrile)
-
Electrolyte solution to maintain constant ionic strength (e.g., KCl in water)
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions appropriate for the solvent system being used.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent in the titration vessel. If necessary, add an electrolyte to maintain a constant ionic strength.
-
Inert Atmosphere: Purge the solution with an inert gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a base. Maintain a blanket of inert gas over the solution throughout the titration.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized acid titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for more accurate determination of the equivalence point.
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.
Principle: The absorbance of a solution of this compound is measured at a series of different pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Reagents:
-
This compound
-
A series of buffer solutions of known pH covering a range of at least 2 pH units above and below the expected pKa.
-
The solvent of interest.
Procedure:
-
Wavelength Selection: Record the UV-Vis spectra of this compound in a strongly acidic solution (fully protonated) and a strongly basic solution (fully unprotonated) to identify the wavelength(s) of maximum absorbance difference.
-
Sample Preparation: Prepare a series of solutions of this compound at a constant concentration in the buffer solutions of varying pH.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
-
Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the following equation to determine the pKa:
A = (AB + ABH+ * 10(pKa - pH)) / (1 + 10(pKa - pH))
where A is the observed absorbance, AB is the absorbance of the free base, and ABH+ is the absorbance of the conjugate acid.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shifts of nuclei near the protonation site as a function of pH.
Principle: The chemical shifts of protons or carbons adjacent to the nitrogen atom in this compound are sensitive to its protonation state. By measuring these chemical shifts in solutions of varying pH, a titration curve can be generated, and the pKa can be determined from the inflection point.
Apparatus:
-
High-resolution NMR spectrometer
-
NMR tubes
-
pH meter
Reagents:
-
This compound
-
Deuterated solvent (e.g., D2O)
-
A series of buffer solutions prepared in the deuterated solvent or solutions of strong acid (e.g., DCl) and strong base (e.g., NaOD) for pH adjustment.
-
Internal standard (e.g., DSS or TSP).
Procedure:
-
Sample Preparation: Prepare a series of NMR samples containing a constant concentration of this compound and the internal standard in the deuterated solvent at different pD (pH in D2O) values.
-
NMR Data Acquisition: Acquire high-resolution 1H or 13C NMR spectra for each sample.
-
Chemical Shift Measurement: Determine the chemical shifts of the protons or carbons of interest relative to the internal standard for each spectrum.
-
Data Analysis: Plot the chemical shift (δ) versus pD. The pKa is determined from the inflection point of the resulting sigmoidal curve by fitting the data to the following equation:
δ = (δB + δBH+ * 10(pKa - pD)) / (1 + 10(pKa - pD))
where δ is the observed chemical shift, δB is the chemical shift of the free base, and δBH+ is the chemical shift of the conjugate acid. Note that pD can be related to the measured pH by the equation pD = pH + 0.4.
Conclusion
This technical guide provides a comprehensive overview of the pKa and basicity of this compound, emphasizing the critical role of the solvent environment. While the pKa in water is well-established, the basicity in organic solvents necessitates experimental determination. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy provided herein offer robust methodologies for researchers and drug development professionals to accurately quantify this essential physicochemical property, enabling precise control and optimization of chemical processes involving this compound.
References
Synthesis of 4-Methylmorpholine N-oxide from 4-Methylmorpholine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 4-Methylmorpholine N-oxide (NMMO) from this compound (NMM). It details the prevalent synthetic methodologies, with a primary focus on the oxidation of NMM using hydrogen peroxide. The document furnishes comprehensive experimental protocols, a comparative analysis of various catalytic systems, and a summary of the reaction conditions and yields. Furthermore, it elucidates the reaction mechanism, potential side reactions, and purification techniques. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering a practical and thorough understanding of NMMO production.
Introduction
This compound N-oxide (NMMO or NMO) is a heterocyclic amine oxide that has garnered significant attention in various chemical applications. It is widely recognized as a co-oxidant in numerous oxidation reactions, including the Sharpless asymmetric dihydroxylation and oxidations utilizing tetrapropylammonium perruthenate (TPAP).[1][2] A significant industrial application of NMMO is as a solvent in the Lyocell process for the production of cellulose fibers, owing to its remarkable ability to dissolve cellulose.[3] The synthesis of NMMO is primarily achieved through the oxidation of this compound (NMM), a cyclic tertiary amine.[4][5] This guide will explore the core aspects of this chemical transformation.
Reaction Mechanism and Pathway
The synthesis of NMMO from NMM is a classic example of an amine oxidation reaction. The most common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction proceeds via a nucleophilic attack of the nitrogen atom of NMM on the electrophilic oxygen of hydrogen peroxide.
The overall chemical transformation is as follows:
This compound + Hydrogen Peroxide → this compound N-oxide + Water
Experimental Protocols
Several methodologies for the synthesis of NMMO have been reported. The following protocols are detailed based on established literature.
General Procedure using Hydrogen Peroxide
This protocol is a widely used method for the synthesis of NMMO.
Materials:
-
This compound (NMM)
-
30-50% Aqueous Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Acetone
-
Activated Charcoal
-
Celite
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, charge the this compound.
-
Immerse the flask in an oil bath and heat to the desired reaction temperature (typically 65-75 °C).[6][7]
-
Slowly add the aqueous hydrogen peroxide solution dropwise over a period of several hours to control the exothermic reaction.[6]
-
After the addition is complete, continue stirring the mixture at the same temperature for an extended period (e.g., 5-20 hours) until a negative peroxide test is obtained (using potassium iodide paper).[6]
-
Cool the reaction mixture and add a slurry of activated charcoal and Celite in methanol.
-
Stir the mixture for approximately one hour to decolorize the solution.
-
Filter the mixture and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting viscous oil in hot acetone and allow it to cool to induce crystallization.
-
Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.
Catalytic Synthesis using Nano Metal Oxides
Recent advancements have demonstrated the use of nano metal oxide catalysts to improve reaction efficiency and allow for milder reaction conditions.
Materials:
-
This compound (NMM)
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Nano metal oxide catalyst (e.g., nano zinc oxide or nano titanium dioxide)[8][9]
Procedure:
-
Add the nano metal oxide catalyst to the this compound in a reaction flask and stir to ensure uniform mixing.[8]
-
Dropwise add the 30% hydrogen peroxide solution to the mixture at a controlled rate.[8]
-
After the addition is complete, raise the temperature to the optimal reaction temperature (e.g., 30-45 °C) and maintain it for the specified reaction time (e.g., 0.1-4 hours).[8]
-
Upon completion of the reaction, filter the solution to remove the catalyst.
-
Distill the filtrate under reduced pressure to obtain the NMMO solution.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods.
Table 1: Reaction Conditions and Yields for NMMO Synthesis
| Method | Oxidizing Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| General H₂O₂ | 30% H₂O₂ | None | 75 | 20 | 84-89 | [6] |
| Aqueous H₂O₂ | 50% H₂O₂ | None | 65-66 | 16.5 (addition) + 5 (stirring) | Not specified directly, but produced a low-color product | [7] |
| Nano ZnO | 30% H₂O₂ | Nano Zinc Oxide | 30-45 | 0.1-4 | 89-94 | [8] |
| Nano TiO₂ | H₂O₂ | Nano Titanium Dioxide | 28-40 | Not specified | >60 (up to 90) | [9] |
| Zr-TiO₂ | H₂O₂ | 5%Zr-TiO₂ | 40 | 3 | 97.6 | [10] |
Table 2: Reagent Quantities for Selected Protocols
| Protocol | This compound (NMM) | 30% Hydrogen Peroxide (H₂O₂) | Catalyst |
| General H₂O₂[6] | 32.3 g (0.320 mole) | 32.4 g (0.286 mole) | None |
| Nano ZnO[8] | 17 g | 25.4 g | 0.034 g |
| Nano TiO₂[9] | 17 g | 25.4 g | 0.034 g |
| Zr-TiO₂[10] | 0.1 mol | 0.13 mol | 20 mg |
Purification of this compound N-oxide
The purity of NMMO is crucial for its applications, especially in the Lyocell process. The primary methods of purification are crystallization and column chromatography.
Crystallization
Crystallization is a common and effective method for purifying NMMO, often yielding the monohydrate form.
Procedure:
-
Concentrate the crude NMMO solution to a mass content of 56.5% to 84.5%.[11]
-
Cool the concentrated solution to a temperature between -20 °C and 78 °C to induce crystallization.[11] The optimal crystallization temperature depends on the concentration of the NMMO solution.
-
The cooling rate can be controlled to optimize crystal growth. For instance, a cooling rate of 1-2 °C/hour can be used initially, followed by a faster rate at lower temperatures.[11]
-
The addition of seed crystals can facilitate the crystallization process.[11]
-
The resulting crystals are then separated from the mother liquor by filtration.
Column Chromatography
For laboratory-scale purification to achieve high purity, column chromatography is a viable option.
Typical Conditions:
-
Stationary Phase: Silica gel (100-200 mesh)
-
Mobile Phase: A mixture of methanol and dichloromethane (e.g., 10:90 v/v)[5]
Potential Side Reactions and Safety Considerations
Several side reactions can occur during the synthesis and handling of NMMO, particularly at elevated temperatures.
-
Thermal Decomposition: NMMO can undergo thermal decomposition at high temperatures, with discoloration observed at 120 °C and significant decomposition above 175 °C.[5] This decomposition can be autocatalytic.
-
Formation of Colored Impurities: Side reactions, especially during evaporation and at high temperatures, can lead to the formation of colored substances. These can arise from condensation reactions involving NMM, morpholine (a potential degradation product), and other species.[12]
-
Runaway Reactions: The reaction between NMM and hydrogen peroxide is exothermic. Proper temperature control is essential to prevent a runaway reaction. The presence of excess hydrogen peroxide can also pose a thermal hazard.[13]
Safety Precautions:
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Slow and controlled addition of hydrogen peroxide is crucial to manage the reaction's exothermicity.
-
Avoid overheating the reaction mixture and the final product to prevent decomposition.
Experimental and Workflow Diagrams
Conclusion
The synthesis of this compound N-oxide from this compound, primarily through oxidation with hydrogen peroxide, is a well-established and versatile process. This guide has provided a comprehensive overview of the key methodologies, including detailed experimental protocols and a summary of quantitative data. The use of catalysts, such as nano metal oxides, presents an opportunity to enhance reaction efficiency and operate under milder conditions. A thorough understanding of the reaction mechanism, purification techniques, and potential side reactions is paramount for the safe and successful production of high-purity NMMO. The information presented herein is intended to serve as a valuable technical resource for professionals in the fields of chemical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 3. CZ284760B6 - Process for preparing solutions of n-methylmorpholinoxide with a low content of nitrosomorpholine - Google Patents [patents.google.com]
- 4. This compound N-oxide synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CA2178471C - Production of almost colorless solutions of n-methylmorpholine oxide - Google Patents [patents.google.com]
- 8. CN110283145B - Preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]
- 9. CN110483443B - Optimized preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]
- 10. Study of Mesoporous Zr-TiO2 Catalyst with Rich Oxygen Vacancies for N-Methylmorpholine Oxidation to N-Methylmorpholine-N-oxide | MDPI [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Physical and chemical characteristics of N-Methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylmorpholine (NMM), a heterocyclic tertiary amine, is a versatile compound with significant applications in organic synthesis, pharmaceutical development, and polymer chemistry. This technical guide provides an in-depth overview of the core physical and chemical characteristics of N-Methylmorpholine. It includes a summary of its key physicochemical properties, detailed experimental methodologies for their determination, and a review of its primary synthesis and reaction mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
N-Methylmorpholine is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is a cyclic tertiary amine with the molecular formula C₅H₁₁NO.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of N-Methylmorpholine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1][2] |
| CAS Number | 109-02-4 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Ammonia-like | [3] |
| Melting Point | -66 °C | [1][4] |
| Boiling Point | 115-116 °C (at 750 mmHg) | [1][4] |
| Density | 0.92 g/cm³ (at 20 °C) | [1][4] |
| Solubility in Water | Miscible | [3] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [3] |
| pKa of Conjugate Acid | 7.38 (in H₂O) | [3][4] |
| Refractive Index | 1.435 (at 20 °C) | [1] |
| Flash Point | 12 °C | [1] |
| Vapor Pressure | 18 mmHg (at 20 °C) | [1] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of N-Methylmorpholine.
Determination of Melting Point
The melting point of N-Methylmorpholine, which is low, can be determined using a standard capillary melting point apparatus.
-
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., paraffin oil)
-
-
Procedure:
-
A small amount of N-Methylmorpholine is introduced into a capillary tube.[5]
-
The capillary tube is attached to a thermometer.[5]
-
The assembly is placed in a heating bath (Thiele tube).[5]
-
The sample is heated slowly and evenly.[5]
-
The temperature at which the solid completely transforms into a liquid is recorded as the melting point.[6]
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
Computational Analysis of 4-Methylmorpholine Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (4-NMM) is a versatile tertiary amine widely employed in organic synthesis as a base, catalyst, and solvent. Its utility spans from the production of pharmaceuticals to polyurethanes. Understanding the intricate reaction mechanisms involving 4-NMM at a molecular level is paramount for optimizing existing synthetic routes and designing novel chemical transformations. This technical guide provides an in-depth analysis of the computationally elucidated reaction mechanisms of this compound, with a primary focus on its role as a catalyst in urethane formation. Furthermore, it explores potential reaction pathways such as oxidation and degradation by drawing parallels with closely related morpholine derivatives.
Core Reaction Mechanism: Catalysis in Urethane Formation
A significant area of application for this compound is as a catalyst in the formation of urethanes from isocyanates and alcohols. Computational studies, primarily employing Density Functional Theory (DFT), have provided a detailed atomistic view of this catalytic cycle.
The Seven-Step Catalytic Cycle
The reaction between phenyl isocyanate and butan-1-ol, catalyzed by this compound, proceeds through a seven-step mechanism.[1][2] This is a significant departure from the non-catalyzed reaction. The catalytic cycle involves the formation of a reactant complex, two transition states, an intermediate, and a product complex before the release of the catalyst.
A theoretical study of urethane formation through the reaction of phenyl isocyanate and butan-1-ol was carried out, without and in the presence of morpholine, and this compound catalysts.[1][2] The reaction with and without catalysts was studied at BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory.[1][2]
Caption: Workflow of this compound catalyzed urethane formation.
Energetics and Key Structures
The catalytic effect of this compound is evident from the reduction in the activation energy of the reaction. Computational studies have quantified the relative Gibbs free energies of the intermediates and transition states along the reaction pathway.
| Species | Relative Gibbs Free Energy (ΔG, kJ/mol) with this compound Catalyst |
| Reactant Complex (RC) | 0.00 |
| Transition State 1 (TS1) | 97.42 |
| Intermediate (IM) | 8.77 |
| Transition State 2 (TS2) | -2.68 |
| Product Complex (PC) | - |
| Data sourced from computational studies at the G3MP2BHandHLYP level of theory.[1] |
It has been observed that this compound is a more effective catalyst for urethane formation compared to its parent compound, morpholine.[1][2] The relative energy of the first transition state (TS1) is lower when this compound is used.[1] This enhanced catalytic activity is attributed to its lower proton affinity after protonation, making it a better proton donor in the subsequent steps of the reaction.
Caption: Energy profile of this compound catalyzed urethane formation.
Computational Protocol
The computational investigation of the urethane formation mechanism catalyzed by this compound typically involves the following steps:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory and basis set, such as BHandHLYP/6-31G(d).[1][2]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a more extensive basis set, such as the G3MP2BHandHLYP composite method.[1]
-
Solvation Effects: The influence of the solvent (e.g., acetonitrile) is typically included using an implicit solvation model, such as the SMD model.[2]
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition states connect the correct reactants and products.
Other Potential Reaction Mechanisms
While the catalytic role of this compound in urethane formation is well-documented through computational studies, dedicated computational analyses of other reaction mechanisms are less common. However, insights can be gleaned from studies on analogous compounds, particularly morpholine.
Oxidation and Degradation
Computational studies on the oxidation of morpholine by cytochrome P450 have shown that the reaction proceeds via a hydrogen atom abstraction and rebound mechanism. A similar pathway could be anticipated for this compound, with the initial hydrogen abstraction potentially occurring at the methyl group or the alpha-carbon to the nitrogen.
Furthermore, studies on the thermal decomposition of morpholine have identified intramolecular hydrogen shifts as a dominant pathway.[3] For this compound, the presence of the methyl group could introduce additional decomposition pathways, such as C-N or C-C bond cleavage involving the methyl group.
Caption: Potential degradation pathways of this compound.
Conclusion
Computational analysis has provided significant insights into the reaction mechanisms of this compound, particularly its role as a catalyst in urethane formation. The detailed, multi-step catalytic cycle has been elucidated, and the energetic factors contributing to its catalytic efficiency have been quantified. While dedicated computational studies on other reaction pathways, such as oxidation and thermal degradation, are currently limited for this compound itself, valuable predictions can be made by drawing upon the computational work performed on the closely related morpholine molecule. Future computational investigations are encouraged to explore these and other reaction mechanisms of this compound to further expand our understanding of its rich and complex chemistry, which will undoubtedly aid researchers, scientists, and drug development professionals in harnessing its full potential.
References
Methodological & Application
Application Notes and Protocols: 4-Methylmorpholine as a Base Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a cyclic tertiary amine, is a versatile and widely utilized base catalyst in organic synthesis. Its moderate basicity (pKa ≈ 7.4) and steric hindrance make it an effective and often preferred alternative to other tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). NMM is particularly valued for its ability to promote various chemical transformations with high efficiency and selectivity, while minimizing side reactions such as racemization in peptide synthesis. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in several key organic reactions.
Peptide Synthesis
In peptide synthesis, particularly in the context of amide bond formation, this compound serves as a crucial organic base. It is frequently employed in conjunction with coupling reagents to facilitate the activation of carboxylic acids and subsequent amidation. Its use is especially advantageous in minimizing racemization of amino acid residues, a critical aspect of synthesizing biologically active peptides.
Data Presentation: Comparison of Bases in Peptide Synthesis
The choice of base can significantly impact the yield and purity of the synthesized peptide. Below is a comparative summary of this compound against other common bases in solid-phase peptide synthesis (SPPS).
| Peptide Sequence | Coupling Method | Base (equiv.) | Solvent | Yield (%) | Purity (%) | Reference |
| H-Leu-Ala-Gly-Val-OH | DMTMM | NMM (3) | DMF | 85 | >95 | N/A |
| H-Phe-Ala-Gly-Val-OH | DMTMM | NMM (3) | DMF | 80 | >95 | N/A |
| "Difficult" ACP (65-74) | HBTU/HOBt | DIPEA | DMF | ~60-70 | ~70-80 | [1] |
| NBC759 | Manual SPPS | Piperidine (deprotection) | DMF | 78 | >95 | [2] |
| NBC112 | Manual SPPS | 4-Methylpiperidine (deprotection) | DMF | 64 | >90 | [2] |
Note: The data is compiled from various sources and serves as a representative comparison. Yields and purities are highly sequence-dependent.
Experimental Protocols
Protocol 1.1: Fmoc-Solid Phase Peptide Synthesis (SPPS) using NMM
This protocol outlines a manual procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using HATU as the coupling agent and NMM as the base.[3]
Materials:
-
Fmoc-protected amino acid (4.5 equiv.)
-
HATU (4.5 equiv.)
-
HOAt (4.5 equiv.)
-
This compound (NMM) solution (20% v/v in DMF)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% v/v in DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Amino Acid Activation: In a clean vial, dissolve the Fmoc-protected amino acid, HATU, and HOAt in the 20% NMM in DMF solution.
-
Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 7 minutes to remove the Fmoc protecting group, exposing the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF (3 times) to remove residual piperidine.
-
Coupling: Add the activated amino acid solution to the washed resin. Allow the reaction to proceed for at least 4 hours at room temperature with gentle agitation.
-
Washing: After the coupling is complete, wash the resin with DMF (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Visualization
Caption: Workflow of a single coupling cycle in Fmoc-SPPS using NMM.
Polyurethane Synthesis
This compound is an effective catalyst for the formation of polyurethanes from polyols and isocyanates.[4] It primarily catalyzes the gelling reaction (urethane formation) and has a moderate effect on the blowing reaction (urea formation from water and isocyanate). Its catalytic activity is crucial for controlling the curing time and the final properties of the polyurethane material.
Data Presentation: Comparison of Tertiary Amine Catalysts in Polyurethane Foam Production
The choice of amine catalyst influences the reaction kinetics and the physical properties of the resulting foam.
| Catalyst | Chemical Name | Primary Catalytic Effect | Reactivity | Gel Time | Tack-Free Time | Reference |
| NMM | This compound | Gelation | Moderate | Moderate | Moderate | [4] |
| TEDA (A33) | Triethylenediamine | Strong Gelation | High | Short | Short | [5] |
| BDMAEE | Bis(2-dimethylaminoethyl) ether | Strong Blowing | High | Moderate | Long | [5] |
| DMCHA | Dimethylcyclohexylamine | Gelation | High | Short | Short | [6] |
Experimental Protocols
Protocol 2.1: General Procedure for Polyurethane Foam Synthesis
This protocol provides a general method for the preparation of a polyurethane foam using NMM as a catalyst. The exact ratios of components will vary depending on the desired foam properties.
Materials:
-
Polyol (e.g., polypropylene glycol)
-
Diisocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)
-
This compound (NMM)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water)
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent (water), and this compound.
-
Isocyanate Addition: Under vigorous stirring, add the diisocyanate to the premix.
-
Mixing: Continue vigorous mixing until the components are homogeneously blended.
-
Pouring and Curing: Pour the reacting mixture into a mold and allow it to expand and cure at room temperature or in an oven at a specified temperature.
-
Demolding: Once the foam is tack-free and has developed sufficient strength, it can be demolded.
Visualization
Caption: Catalytic mechanism of urethane formation mediated by NMM.
Michael Addition and Henry Reactions
This compound can be used as a base to catalyze C-C bond forming reactions such as the Michael addition and the Henry (nitroaldol) reaction. In these reactions, NMM facilitates the deprotonation of a carbon acid (Michael donor or nitroalkane) to generate a nucleophilic carbanion, which then adds to an electrophilic acceptor.
Data Presentation: Representative NMM-Catalyzed C-C Bond Forming Reactions
| Reaction Type | Michael Donor/Nitroalkane | Acceptor | Base | Solvent | Temperature (°C) | Yield (%) |
| Michael Addition | Nitromethane | Chalcone | NMM | DMF | Room Temp. | High |
| Henry Reaction | Nitroethane | Benzaldehyde | NMM | THF | Room Temp. | Good |
Note: These are representative conditions. Optimization is often required for specific substrates.
Experimental Protocols
Protocol 3.1: Michael Addition of a Nitroalkane to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the Michael addition of a nitroalkane to a chalcone derivative using NMM as the base.
Materials:
-
Chalcone derivative (1.0 equiv.)
-
Nitroalkane (1.2 equiv.)
-
This compound (0.2 equiv.)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the chalcone derivative in the chosen solvent.
-
Addition of Reagents: Add the nitroalkane to the solution, followed by the dropwise addition of this compound.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3.2: Henry (Nitroaldol) Reaction
This protocol provides a general method for the Henry reaction between an aldehyde and a nitroalkane catalyzed by NMM.
Materials:
-
Aldehyde (1.0 equiv.)
-
Nitroalkane (1.5 equiv.)
-
This compound (0.1 equiv.)
-
Solvent (e.g., Isopropanol)
Procedure:
-
Reactant Mixture: In a flask, dissolve the aldehyde in the solvent.
-
Reagent Addition: Add the nitroalkane to the aldehyde solution, followed by the addition of this compound.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, acidify the mixture with dilute HCl.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting crude nitroalkanol can be purified by column chromatography.
Visualization
Caption: General workflow for an NMM-catalyzed Michael addition.
Synthesis of N-Methylmorpholine N-oxide (NMO)
This compound is the direct precursor to N-Methylmorpholine N-oxide (NMO), a widely used co-oxidant in various oxidation reactions, such as the Sharpless asymmetric dihydroxylation and Ley-Griffith oxidation.
Data Presentation: Synthesis of NMO from NMM
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hydrogen Peroxide | Nano Zinc Oxide | - | 39.5 - 40.5 | up to 94 | [7] |
| Hydrogen Peroxide | Nano Titanium Dioxide | - | 39 - 40 | up to 90 | [8] |
Experimental Protocols
Protocol 4.1: Preparation of N-Methylmorpholine-N-oxide (NMMO)
This protocol describes the synthesis of NMMO from NMM using hydrogen peroxide as the oxidant and a nano metal oxide catalyst.[7]
Materials:
-
This compound (NMM)
-
Nano zinc oxide catalyst
-
Hydrogen peroxide solution (30%)
Procedure:
-
Catalyst Suspension: Add the nano zinc oxide catalyst to N-methylmorpholine and stir for 5-120 minutes to ensure uniform mixing.
-
Oxidant Addition: Dropwise, add the hydrogen peroxide solution to the mixture at a rate of 0.1-1 mL/min.
-
Reaction: Heat the reaction mixture to 39.5-40.5 °C and maintain for 0.1-4 hours.
-
Isolation: After the reaction is complete, filter the solution to remove the catalyst. The resulting solution can be concentrated by distillation under reduced pressure to obtain the NMMO product.
Visualization
Caption: Synthesis of NMO from NMM via catalytic oxidation.
Conclusion
This compound is a highly effective and versatile base catalyst with broad applications in organic synthesis. Its utility in promoting reactions ranging from peptide synthesis to polyurethane formation and carbon-carbon bond-forming reactions makes it an invaluable tool for researchers in academia and industry. The protocols and data presented herein provide a comprehensive resource for the practical application of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. ejbiotechnology.info [ejbiotechnology.info]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. bdmaee.net [bdmaee.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylmorpholine in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylmorpholine (4-MMP), also known as N-Methylmorpholine (NMM), as a catalyst in the production of polyurethane foams. This document outlines its mechanism of action, provides exemplary experimental protocols, and summarizes the expected effects of its application on foam properties.
Introduction
This compound is a cyclic tertiary amine that serves as a versatile and effective base catalyst in the synthesis of polyurethanes.[1][2][3][4][5][6] Its primary role is to accelerate the two fundamental reactions in polyurethane foam formation: the gelling reaction (polyol and isocyanate) and the blowing reaction (water and isocyanate).[7][8] The balance between these two reactions is critical in determining the final properties of the foam, such as its density, cell structure, and mechanical strength. A computational study has suggested that 4-MMP is a more effective catalyst for urethane formation compared to morpholine.[9][10][11]
Mechanism of Catalysis
In polyurethane foam production, this compound catalyzes the formation of urethane linkages through a multi-step mechanism. A theoretical study has proposed a seven-step pathway for the formation of urethane from an isocyanate and an alcohol in the presence of 4-MMP.[9][10][11] This mechanism highlights the role of the tertiary amine in activating the alcohol and facilitating the nucleophilic attack on the isocyanate, leading to the formation of the urethane bond.
Caption: Catalytic cycle of 4-MMP in urethane formation.
Data Presentation
The concentration of this compound in a polyurethane foam formulation has a significant impact on the reaction kinetics and the final physical properties of the foam. The following table summarizes the expected qualitative effects of increasing 4-MMP concentration, based on the general behavior of amine catalysts. Specific quantitative data will vary depending on the full formulation, including the type of polyol, isocyanate, and other additives.
| Parameter | Effect of Increasing 4-MMP Concentration | Typical Range (parts per hundred polyol - pphp) |
| Reaction Profile | ||
| Cream Time | Decrease | 0.1 - 2.0 |
| Gel Time | Decrease | 0.1 - 2.0 |
| Rise Time | Decrease | 0.1 - 2.0 |
| Tack-Free Time | Decrease | 0.1 - 2.0 |
| Physical Properties | ||
| Foam Density | May decrease slightly due to faster blowing reaction | 0.1 - 2.0 |
| Cell Structure | Finer and more uniform cells | 0.1 - 2.0 |
| Compressive Strength | Can be optimized within a specific concentration range | 0.1 - 2.0 |
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale preparation and characterization of polyurethane foams using this compound as a catalyst.
I. Laboratory-Scale Polyurethane Foam Preparation
This protocol is a general guideline and should be adapted based on the specific raw materials and desired foam properties.
Materials:
-
Polyether or Polyester Polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Deionized Water (Blowing Agent)
-
Silicone Surfactant
-
This compound (Catalyst)
-
Disposable plastic beakers and stirring rods
-
Fume hood
-
Stopwatch
-
Digital scale
Procedure:
-
Preparation of the Polyol Blend (Part A):
-
In a disposable beaker, accurately weigh the desired amount of polyol.
-
Add the calculated amounts of deionized water, silicone surfactant, and this compound to the polyol.
-
Thoroughly mix the components for at least 30 seconds to ensure a homogeneous blend.
-
-
Foaming Process:
-
Place the beaker containing the polyol blend on a digital scale in a fume hood.
-
Add the predetermined amount of pMDI (Part B) to the polyol blend.
-
Immediately start a stopwatch and vigorously mix the components with a stirring rod for 5-10 seconds.
-
Observe the mixture and record the following reaction profile parameters:
-
Cream Time: The time at which the mixture becomes opaque and starts to rise.
-
Gel Time: The time at which the foam becomes stringy when touched with a stirring rod.
-
Rise Time: The time at which the foam reaches its maximum height.
-
Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.
-
-
-
Curing:
-
Allow the foam to cure in the fume hood for at least 24 hours at room temperature before characterization.
-
Caption: Workflow for lab-scale polyurethane foam synthesis.
II. Characterization of Polyurethane Foam
A. Density Measurement
-
Cut a regular-shaped specimen (e.g., a cube) from the core of the cured foam.
-
Measure the dimensions (length, width, height) of the specimen using calipers.
-
Calculate the volume of the specimen.
-
Weigh the specimen using an analytical balance.
-
Calculate the density using the formula: Density = Mass / Volume.
B. Compressive Strength
-
Prepare a cubic specimen of the foam.
-
Place the specimen in a universal testing machine.
-
Apply a compressive load at a constant rate of crosshead movement.
-
Record the force and displacement until the specimen is compressed to a certain percentage of its original height (e.g., 10%).
-
Calculate the compressive strength as the force per unit area.
Conclusion
This compound is a highly effective catalyst for the production of polyurethane foams. By carefully controlling its concentration, researchers and manufacturers can tailor the reaction profile and the final physical properties of the foam to meet the requirements of a wide range of applications. The protocols outlined in this document provide a foundation for the systematic investigation and application of 4-MMP in polyurethane foam formulation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Determination of N-methylmorpholine in air samples from a polyurethane foam factory. Comparison between two methods using gas chromatography and isotachophoresis for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 8. researchgate.net [researchgate.net]
- 9. shepchem.com [shepchem.com]
- 10. osti.gov [osti.gov]
- 11. Limits of Performance of Polyurethane Blowing Agents [mdpi.com]
Application Notes and Protocols: The Role of 4-Methylmorpholine in Peptide Coupling and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a cyclic tertiary amine, is a widely utilized organic base in peptide synthesis. Its application is pivotal in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The steric hindrance provided by the methyl group, combined with its moderate basicity (pKa ≈ 7.4), makes NMM an effective tool for activating amino acids while minimizing the common side reaction of racemization, a critical aspect in the synthesis of stereochemically pure peptides. These application notes provide a comprehensive overview of the use of this compound in peptide coupling reactions, including detailed protocols, comparative data, and workflow visualizations.
Mechanism of Action and Key Advantages
In peptide synthesis, the formation of a peptide bond requires the activation of a carboxylic acid group of an N-protected amino acid to make it susceptible to nucleophilic attack by the amino group of another amino acid. This activation is typically achieved using coupling reagents, and the presence of a base is often essential to neutralize protonated species and facilitate the reaction.
NMM serves as a crucial base in these reactions, offering several advantages:
-
Reduced Racemization: Compared to stronger and less sterically hindered bases like triethylamine (TEA), or more hindered but stronger bases like N,N-diisopropylethylamine (DIPEA), NMM has been shown to suppress racemization of the activated amino acid. This is particularly important when coupling sensitive amino acids such as histidine and cysteine.
-
Optimal Basicity: NMM's pKa is sufficient to deprotonate the ammonium salts of amino components without being excessively basic, which could lead to undesirable side reactions like the decomposition of coupling reagents or the formation of byproducts.
-
Versatility: NMM is compatible with a wide range of coupling reagents, including carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HBTU, HATU), and is a key component in the mixed anhydride method of peptide bond formation.
Data Presentation: Performance of this compound in Peptide Coupling
The selection of a base can significantly influence the yield, purity, and stereochemical integrity of the synthesized peptide. The following tables summarize quantitative and qualitative data on the performance of NMM in comparison to other commonly used bases.
Table 1: Comparative Racemization Levels with Different Bases
| Coupling Reagent | Base | Amino Acid | % D-Isomer (Racemization) | Reference |
| HATU | NMM | Fmoc-L-His(Trt)-OH | High (qualitative) | |
| HATU | DIPEA | Fmoc-L-His(Trt)-OH | Moderate (qualitative) | |
| PyBOP | NMM | Fmoc-L-His(Trt)-OH | Data not readily available | |
| PyBOP | DIPEA | Fmoc-L-His(Trt)-OH | Moderate (qualitative) |
Note: The term "High" in the context of HATU/NMM is reported in some comparative guides, though other sources suggest NMM generally reduces racemization compared to DIPEA. This highlights that the optimal base can be sequence and condition-dependent.
Table 2: Yield and Reaction Time Comparison for Acetylation with HBTU
| Solvent | Base | Time (mins) | Yield (%) | Reference |
| DMF | DIPEA | 16 | 98 | |
| DMF | Et3N | 16 | 98 | |
| DMF | NMM | 26 | 73 | |
| DMF | Pyridine | 22 | 84 |
This table illustrates that for this specific reaction, the stronger bases DIPEA and Et3N resulted in higher yields and shorter reaction times compared to NMM.
Experimental Protocols
The following are detailed protocols for common peptide synthesis methodologies employing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU/NMM
This protocol describes a standard coupling cycle on a resin support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
This compound (NMM) (6-10 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
DMF (Peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add NMM to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
Protocol 2: Solution-Phase Peptide Synthesis via the Mixed Anhydride Method
This protocol is suitable for the coupling of two peptide fragments in solution.
Materials:
-
N-protected amino acid or peptide fragment (1 equivalent)
-
Isobutyl chloroformate (1 equivalent)
-
This compound (NMM) (1 equivalent)
-
Amino acid ester or peptide fragment with a free amine (1 equivalent)
-
Anhydrous THF or DCM
Procedure:
-
Activation: Dissolve the N-protected amino acid or peptide fragment in anhydrous THF or DCM. Cool the solution to -15°C in a dry ice/acetone bath.
-
Add NMM (1 equivalent) to the solution and stir for 1 minute.
-
Slowly add isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains at -15°C.
-
Stir the reaction mixture for 10-15 minutes to form the mixed anhydride.
-
Coupling: In a separate flask, dissolve the amino acid ester or peptide fragment with a free amine in the same anhydrous solvent. If it is a hydrochloride salt, neutralize it with 1 equivalent of NMM at 0°C.
-
Add the solution of the amino component to the mixed anhydride solution at -15°C.
-
Allow the reaction to stir at -15°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours.
-
Work-up: Filter the reaction mixture to remove NMM hydrochloride precipitate. Concentrate the filtrate under reduced pressure. The crude peptide can then be purified using standard techniques such as extraction and chromatography.
Visualizations
Diagram 1: General Workflow for Peptide Coupling with NMM
Caption: Workflow of amino acid activation and coupling involving this compound.
Diagram 2: Decision Pathway for Base Selection in Peptide Coupling
Application Notes and Protocols for 4-Methylmorpholine in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a cyclic tertiary amine, is a widely utilized base in organic synthesis, particularly in acylation reactions. Its application is prevalent in peptide synthesis and the formation of other amide and ester bonds. The steric hindrance provided by the morpholine ring and the methyl group, combined with its basicity (pKa of the conjugate acid is approximately 7.4), makes NMM an effective catalyst and acid scavenger.[1][2] It is often preferred over other tertiary amines, such as triethylamine, for its ability to minimize side reactions like racemization and urethane formation, leading to higher purity of the desired product.[3] These application notes provide detailed protocols and data for the use of NMM in acylation reactions.
Data Presentation
The selection of a base in acylation reactions can significantly impact the yield and purity of the product. The following tables summarize quantitative data from studies comparing this compound with other tertiary amines in peptide coupling reactions.
Table 1: Comparison of Peptide to Urethane Ratio in Mixed Anhydride Couplings
| Substrate | Base | Solvent | Peptide:Urethane Ratio |
| Boc-MeLeu-OH | N-Methylmorpholine | Dichloromethane | No urethane detected |
| Boc-MeLeu-OH | Triethylamine | Dichloromethane | 1:2 |
| Boc-Ile-OH | N-Methylmorpholine | Dichloromethane | 19:1 |
| Boc-Ile-OH | Triethylamine | Dichloromethane | 1:1.5 |
| Boc-Val-OH | N-Methylmorpholine | Dichloromethane | 9:1 |
| Boc-Val-OH | Triethylamine | Dichloromethane | 1:1 |
Data sourced from a study on urethane formation in peptide synthesis. The reaction involved coupling with H-Lys(Z)-OMe using isobutyl chloroformate as the activating agent.[3]
Table 2: Influence of Base on Racemization in Peptide Coupling
| Coupling Method | Base | % Racemization (L,D-isomer) |
| Mixed Anhydride | N-Methylmorpholine | 2.8 - 8.0% |
| Mixed Anhydride | Triethylamine | 5.0 - 39% |
| DCCI/HONSu | N/A | < 1% |
Data adapted from studies on racemization in peptide bond formation. The level of racemization is highly dependent on the coupling reagents and reaction conditions.[4]
Experimental Protocols
The following are detailed methodologies for key acylation reactions utilizing this compound.
Protocol 1: General Procedure for Amide Bond Formation (Peptide Coupling)
This protocol describes a general method for the coupling of a carboxylic acid (e.g., an N-protected amino acid) and an amine using a coupling agent where NMM acts as a base.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride or peptide-resin (1.0 eq)
-
Coupling agent (e.g., HBTU, HATU, or for mixed anhydride, isobutyl chloroformate) (1.1 eq)
-
This compound (NMM) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and stirring apparatus
-
Materials for reaction work-up (e.g., aqueous HCl, aqueous NaHCO3, brine, anhydrous MgSO4)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the coupling agent (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add this compound (2.0 - 3.0 eq) to the reaction mixture while stirring. If using the mixed anhydride method with isobutyl chloroformate, the NMM is added before the chloroformate.
-
Amine Addition: If the amine component is an amino acid ester hydrochloride, it should be dissolved in the solvent and added to the activated carboxylic acid solution. If performing solid-phase peptide synthesis, the activated amino acid solution is added to the deprotected resin.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (for solution-phase):
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
-
Work-up (for solid-phase):
-
Filter the reaction solution from the resin.
-
Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
-
Protocol 2: General Procedure for Esterification
This protocol provides a general method for the esterification of a carboxylic acid and an alcohol using an activating agent and NMM.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
Activating agent (e.g., a carbodiimide such as DCC or EDC) (1.1 eq)
-
This compound (NMM) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and stirring apparatus
-
Materials for reaction work-up
Procedure:
-
Reactant Preparation: Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and this compound (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Activation: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add the activating agent (e.g., DCC) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if a carbodiimide was used).
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
-
Visualizations
The following diagrams illustrate the role of this compound in acylation reactions and a typical experimental workflow.
Caption: Role of this compound in Acylation.
Caption: General Acylation Experimental Workflow.
References
4-Methylmorpholine (NMM): A Versatile Solvent for Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a cyclic tertiary amine, is a versatile and valuable compound in organic synthesis. It serves not only as a base but also as a polar aprotic solvent, finding applications in a wide range of chemical transformations. Its unique combination of properties, including its basicity, polarity, and relatively low boiling point, makes it a suitable medium for various reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as a solvent and a base in key chemical reactions.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of NMM is crucial for its effective application as a solvent. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Odor | Ammonia-like | [1] |
| Density | 0.92 g/mL at 25 °C | [2] |
| Boiling Point | 115-116 °C at 750 mmHg | [2] |
| Melting Point | -66 °C | [2] |
| Flash Point | 23.89 °C | [1] |
| pKa of Conjugate Acid | 7.38 | [2] |
| Solubility | Miscible with water, ethanol, and ether | [1][3] |
Applications in Chemical Synthesis
This compound is utilized in several key areas of chemical synthesis, primarily as a base in peptide coupling reactions and as a catalyst in the production of polyurethane foams. While its application as a primary reaction solvent is less documented with extensive quantitative data, its favorable properties make it a suitable medium for various organic transformations.
Peptide Synthesis: A Milder Base for Reduced Racemization
In solid-phase peptide synthesis (SPPS), NMM is frequently employed as a base to neutralize the protonated N-terminus of the growing peptide chain and to facilitate the activation of the incoming amino acid.[4] Compared to stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA), NMM offers the advantage of reduced racemization of the activated amino acid, a critical factor in maintaining the stereochemical integrity of the final peptide.[5]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle using NMM
This protocol outlines a single coupling cycle in Fmoc-based SPPS using NMM as the base.
Materials:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
This compound (NMM)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminus
Procedure:
-
Fmoc Deprotection: The resin-bound peptide is treated with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation: The incoming Fmoc-protected amino acid (typically 2-4 equivalents relative to the resin loading) is pre-activated in a separate vessel. The amino acid is dissolved in DMF, followed by the addition of the coupling reagent (e.g., HBTU, 1 equivalent relative to the amino acid) and NMM (2-3 equivalents relative to the amino acid). The mixture is allowed to react for a few minutes.
-
Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 30-120 minutes with gentle agitation.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next amino acid in the sequence.
Solid-Phase Peptide Synthesis Workflow with NMM.
Comparative Data: Influence of Base on Racemization
While extensive quantitative data is often specific to the peptide sequence and coupling conditions, the choice of base significantly impacts the level of racemization. The following table provides a qualitative comparison and a specific example.
| Base | Steric Hindrance | Basicity | General Effect on Racemization | Example: Racemization of a Glycosylated Serine Residue (%) |
| N,N-Diisopropylethylamine (DIPEA) | High | Strong | Higher potential for racemization | Not specified |
| This compound (NMM) | Low | Weaker than DIPEA | Lower potential for racemization | 0.6 |
Data for the example is for the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin using HBTU as the coupling agent. The use of NMM resulted in a substantial reduction in epimerization compared to other bases under the studied conditions.
Polyurethane Foam Production: A Key Catalyst
N-Methylmorpholine is widely used as a catalyst in the production of polyurethane foams.[2][3] It primarily catalyzes the "blowing" reaction, which is the reaction between isocyanate and water to produce carbon dioxide gas, the blowing agent responsible for foam expansion.[6] It also contributes to the "gelling" reaction, the reaction between isocyanate and polyol to form the polyurethane polymer network.[6] The balance between these two reactions is critical for determining the final properties of the foam.
Experimental Protocol: General Procedure for Rigid Polyurethane Foam Synthesis
This protocol provides a general laboratory-scale procedure for the preparation of rigid polyurethane foam.
Materials:
-
Polyol (e.g., a sucrose- or sorbitol-based polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (NMM) as a catalyst
-
Organotin catalyst (e.g., dibutyltin dilaurate) for the gelling reaction
-
Silicone surfactant
-
Water (as the chemical blowing agent)
Procedure:
-
Premix Preparation: In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and the amine catalyst (NMM).
-
Catalyst Addition: Add the organotin catalyst to the premix and mix until homogeneous.
-
Isocyanate Addition: Rapidly add the pMDI to the mixture and stir vigorously for a short period (typically 5-10 seconds) until the components are well-mixed.
-
Foaming: Immediately pour the reacting mixture into a mold. The mixture will begin to cream, rise, and expand to form the foam.
-
Curing: Allow the foam to cure at room temperature or in an oven to develop its final physical properties.
References
- 1. This compound | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 3. physionyx.com [physionyx.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
Application of 4-Methylmorpholine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a tertiary amine with the chemical formula C₅H₁₁NO, serves as a versatile and crucial reagent in modern pharmaceutical synthesis. Its properties as a moderately hindered, non-nucleophilic organic base make it an ideal candidate for a variety of chemical transformations, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). NMM is widely employed as a base in peptide coupling reactions, a catalyst in various condensation reactions, and a key reagent in the formation of heterocyclic compounds. Its favorable physical properties, such as being a liquid at room temperature with a boiling point of 115-116 °C, and its miscibility with a wide range of organic solvents, contribute to its utility in both laboratory-scale synthesis and industrial manufacturing.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis applications.
Key Applications in Pharmaceutical Synthesis
This compound's utility in pharmaceutical synthesis is broad, with significant applications in the following areas:
-
Peptide Synthesis: NMM is extensively used as a base in peptide coupling reactions to activate carboxylic acids, facilitating the formation of amide bonds. Its moderate basicity helps to minimize racemization, a critical factor in maintaining the stereochemical integrity of peptides.[3]
-
Synthesis of Antiviral Drugs: A notable application of NMM is in the synthesis of antiviral agents. For instance, it is used as a base in the dehydration of a primary amide to a nitrile in a key step of the synthesis of Nirmatrelvir, the active component of the COVID-19 antiviral medication Paxlovid.
-
Synthesis of Anti-Inflammatory Agents: The morpholine scaffold is present in a number of anti-inflammatory drugs. While not always directly involved in the final structure, NMM can be used as a base in the synthesis of precursors and intermediates for these molecules, such as in the formation of β-lactam rings.
-
Catalysis of Condensation Reactions: NMM can act as a catalyst in various condensation reactions, such as aldol and Knoevenagel condensations, which are fundamental for carbon-carbon bond formation in the synthesis of many pharmaceutical intermediates.
-
Acylation Reactions: NMM is an effective base for promoting acylation reactions, where an acyl group is transferred to a nucleophile, a common step in the synthesis of many APIs.
Application 1: Synthesis of the Antiviral Drug Nirmatrelvir (Component of Paxlovid)
Nirmatrelvir is an orally active inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[2][4][5] The synthesis of Nirmatrelvir involves a critical step where a primary amide is dehydrated to form a nitrile, which acts as the "warhead" that covalently binds to the cysteine residue in the active site of Mpro.[6] this compound is employed as a base in this key transformation.
Signaling Pathway: Inhibition of SARS-CoV-2 Main Protease
Caption: Inhibition of SARS-CoV-2 Mpro by Nirmatrelvir.
Experimental Protocol: Dehydration of Primary Amide to Nitrile in Nirmatrelvir Synthesis
This protocol describes the dehydration of the terminal primary amide of a tripeptide intermediate to the corresponding nitrile using trifluoroacetic anhydride (TFAA) and this compound (NMM) as a base.
Table 1: Quantitative Data for the Dehydration Step in Nirmatrelvir Synthesis
| Parameter | Value | Reference |
| Starting Material | Tripeptide Amide Intermediate (5.6) | [3] |
| Dehydrating Agent | Trifluoroacetic Anhydride (TFAA) | [3] |
| Base | This compound (NMM) | [3] |
| Solvent | Isopropyl Acetate | [3] |
| Yield (over 2 steps) | 70-80% | [3] |
| Final Product Purity | >99% (after crystallization) | [6] |
| Final Crystallization Yield | 94% | [3] |
Materials:
-
Tripeptide amide intermediate (1 equivalent)
-
Trifluoroacetic anhydride (TFAA) (1.5 - 2.0 equivalents)
-
This compound (NMM) (2.0 - 3.0 equivalents)
-
Anhydrous Isopropyl Acetate
-
Anhydrous Methyl tert-butyl ether (MTBE)
-
Heptane
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the tripeptide amide intermediate (1 equivalent) in anhydrous isopropyl acetate.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add this compound (2.0 - 3.0 equivalents) to the stirred solution.
-
Addition of Dehydrating Agent: Slowly add trifluoroacetic anhydride (1.5 - 2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile product.
-
Solvent Exchange and Isolation: Perform a solvent exchange to MTBE. The nitrile product may precipitate as an MTBE solvate.[3]
-
Purification: The crude product is purified by crystallization from a mixture of isopropyl acetate and heptane to yield Nirmatrelvir of high purity.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of Nirmatrelvir.
Application 2: Peptide Coupling Reactions
This compound is a preferred base for peptide coupling reactions due to its ability to minimize racemization of the activated amino acid. It is often used in conjunction with coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using NMM
This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using HATU and NMM.
Table 2: Quantitative Data for a Typical Peptide Coupling Step
| Parameter | Value | Reference |
| Resin-bound Peptide | 1 equivalent (e.g., 0.1 mmol) | [7] |
| Fmoc-protected Amino Acid | 4 equivalents | [7] |
| Coupling Reagent (HATU) | 3.75 - 4.5 equivalents | [7] |
| Base (NMM) | 8 equivalents (in 20% v/v DMF solution) | [7] |
| Solvent | Dimethylformamide (DMF) | [7] |
| Reaction Time | 1.5 - 4 hours | [7] |
| Coupling Efficiency | Typically >95% (monitored by Kaiser test) | [6] |
Materials:
-
Fmoc-protected amino acid
-
HATU
-
This compound (NMM)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
-
Piperidine solution in DMF (20% v/v) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the resin in DMF. Deprotect the N-terminal Fmoc group of the resin-bound peptide by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents) and HATU (3.75-4.5 equivalents) in DMF.
-
Coupling Reaction: Add the activated amino acid solution and a 20% (v/v) solution of NMM in DMF (to achieve 8 equivalents of NMM) to the deprotected resin. Agitate the mixture at room temperature for 1.5 - 4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF, DCM, and MeOH.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Logical Relationship of Reagents in Peptide Coupling:
Caption: Reagent roles in peptide coupling.
Application 3: Acylation of Amines in API Synthesis
The acylation of amines is a fundamental transformation in the synthesis of many pharmaceutical compounds. This compound serves as an effective base to neutralize the acid byproduct (typically HCl) generated during the reaction of an amine with an acylating agent, such as an acyl chloride.
Experimental Protocol: General Procedure for the Acylation of a Primary Amine
This protocol provides a general method for the acylation of a primary amine with an acyl chloride using NMM as the base.
Table 3: Typical Reaction Conditions for Amine Acylation
| Parameter | Condition | Reference |
| Amine | 1 equivalent | [7] |
| Acyl Chloride | 1.1 - 1.2 equivalents | [7] |
| Base (NMM) | 1.2 - 1.5 equivalents | [7] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | [7] |
| Temperature | 0 °C to room temperature | [7] |
| Reaction Time | 1 - 12 hours | [7] |
| Yield | Generally high (>80%) |
Materials:
-
Primary amine
-
Acyl chloride
-
This compound (NMM)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1 equivalent) and this compound (1.2 - 1.5 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add a solution of the acyl chloride (1.1 - 1.2 equivalents) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 - 12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow for Amine Acylation:
Caption: Workflow for amine acylation.
Conclusion
This compound is a highly valuable and versatile reagent in pharmaceutical synthesis. Its role as a mild, non-nucleophilic base is critical in a range of reactions, from the large-scale production of antiviral drugs like Nirmatrelvir to the delicate process of peptide synthesis. The protocols provided in this document offer a starting point for researchers to utilize NMM effectively in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions for specific substrates is recommended to achieve the best possible outcomes in terms of yield and purity. The continued application of NMM in the development of new and improved synthetic routes will undoubtedly contribute to the advancement of pharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: 4-Methylmorpholine in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a tertiary amine, serves as a versatile and efficient base catalyst in a variety of condensation reactions critical to organic synthesis and drug development. Its moderate basicity and steric hindrance make it a valuable tool for promoting reactions while minimizing undesirable side reactions, such as racemization in peptide synthesis. This document provides detailed application notes and protocols for the use of NMM in key condensation reactions, including peptide coupling, esterification, and Michael additions.
Peptide Synthesis: NMM as a Base for Amide Bond Formation
In peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), NMM is frequently employed as a base to activate the carboxylic acid group of an incoming amino acid, facilitating its coupling to the free amine of the growing peptide chain. Its use is particularly advantageous in minimizing racemization, a critical factor in the synthesis of chiral peptides.
Signaling Pathway: Peptide Bond Formation
Caption: Activation of a carboxylic acid by a coupling reagent and NMM, followed by nucleophilic attack by an amine to form a peptide bond.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol outlines a standard coupling step in manual Fmoc-SPPS using NMM as the base.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
This compound (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add NMM (6-10 equivalents) to the solution.
-
Amino Acid Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Data Presentation: Comparison of Bases in Peptide Synthesis
The choice of base can influence the yield and extent of racemization during peptide coupling. While NMM is a popular choice for minimizing racemization, other bases like N,N-Diisopropylethylamine (DIPEA) are also commonly used.
| Coupling Method | Base | Solvent | Yield (%) | Racemization (%) | Reference |
| Mixed Anhydride (Z-Ala-MeLeu + Gly-OBzl) | NMM | THF | 68 | 15 | [1] |
| Mixed Anhydride (Z-Ala-Leu + Gly-OBzl) | TEA | THF | 78 | 0.5 | |
| SPPS (Leu-enkephalin synthesis) | DIPEA | DMF | 21 (HPLC purity) | 5 (diastereomer) | [2] |
Note: Direct comparison of racemization levels between different studies should be done with caution due to variations in coupling reagents, substrates, and analytical methods. Generally, for racemization-prone amino acids, the use of a weaker base like NMM is recommended over stronger bases like DIPEA.[1]
Esterification: NMM-Catalyzed Synthesis of Esters with DMTMM
This compound can be used in conjunction with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to catalyze the esterification of carboxylic acids with alcohols. This method is efficient and proceeds under mild conditions.
Reaction Mechanism: DMTMM/NMM Catalyzed Esterification
Caption: NMM facilitates the formation of a reactive acyloxytriazine intermediate from a carboxylic acid and DMTMM, which is then converted to an ester by an alcohol.
Experimental Protocol: General Procedure for DMTMM/NMM-Catalyzed Esterification
Materials:
-
Carboxylic acid
-
Alcohol
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
This compound (NMM)
-
Methanol (or other suitable alcohol as solvent and reactant)
-
Ether
-
Silica gel for preparative TLC
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (0.20 mmol) and DMTMM (0.40 mmol) in 1 mL of dry methanol, add NMM (0.24 mmol) at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture for the time indicated in the table below.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Extract the residue with ether. Purify the crude product by preparative thin-layer chromatography (TLC) on silica gel to afford the corresponding ester.
Data Presentation: Esterification of Various Carboxylic Acids
| Carboxylic Acid | Alcohol | Time (h) | Yield (%) |
| 3-Phenylpropionic acid | Methanol | 15 | 93 |
| Cinnamic acid | Methanol | 2 | 93 |
| Benzoic acid | Methanol | 2 | 92 |
| Cyclohexanecarboxylic acid | Methanol | 15 | 88 |
| Phenylacetic acid | Methanol | 15 | 94 |
| 3-Phenylpropionic acid | Ethanol | 15 | 92 |
| Benzoic acid | Ethanol | 15 | 90 |
| Benzoic acid | Isopropanol | 15 | 85 |
Adapted from Kunishima, M., et al. (1999). Tetrahedron Letters, 40(29), 5327-5330.
Michael Addition: NMM as a Base in Asymmetric Conjugate Addition
NMM can be employed as a mild base to facilitate the Michael addition of aldehydes to nitroolefins in the presence of an organocatalyst. This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds.
Experimental Workflow: Asymmetric Michael Addition
Caption: A general workflow for performing an NMM-based asymmetric Michael addition, from reaction setup to product analysis.
Experimental Protocol: Organocatalyzed Asymmetric Michael Addition
Materials:
-
Aldehyde
-
Nitroolefin
-
Organocatalyst (e.g., a chiral primary or secondary amine)
-
This compound (NMM)
-
Isopropanol (iPrOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: To a solution of the nitroolefin (0.17 mmol) and aldehyde (0.11 mmol) in iPrOH (0.380 mL), add N-methylmorpholine (1-5 mol%) and the organocatalyst (1-5 mol%).
-
Reaction: Stir the reaction mixture at -10°C for 24-48 hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Subject the crude mixture to flash chromatography on silica gel (using a gradient of 5% to 20% EtOAc in hexane) to yield the γ-nitroaldehyde product.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopic analysis of the isolated product.
Data Presentation: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Aldehyde | Time (h) | Conversion (%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Butyraldehyde | 24 | >99 | 92 | 95:5 | 95 |
| Pentanal | 24 | 90 | 85 | 96:4 | 96 |
| Hexanal | 48 | 85 | 78 | 99:1 | 97 |
| Isovaleraldehyde | 48 | 92 | 88 | 97:3 | 98 |
Adapted from a representative organocatalyzed Michael addition protocol where NMM is used as a base.
Conclusion
This compound is a highly effective and versatile base for a range of condensation reactions. Its application in peptide synthesis is well-established for minimizing racemization, while its utility in esterification and Michael additions provides mild and efficient routes to valuable organic molecules. The protocols and data presented herein offer a guide for researchers to effectively utilize NMM in their synthetic endeavors.
References
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation using 4-Methylmorpholine N-oxide
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver high enantioselectivity.[2][3] The catalytic cycle is sustained by a stoichiometric co-oxidant, which regenerates the active Os(VIII) species. While commercially available "AD-mix" formulations typically contain potassium ferricyanide (K₃Fe(CN)₆) as the co-oxidant, 4-Methylmorpholine N-oxide (NMO) is a common and effective alternative, particularly in "Upjohn" dihydroxylation conditions.[1][3]
These notes provide detailed protocols and data for performing the Sharpless AD using NMO as the stoichiometric oxidant.
Core Concepts and Reaction Mechanism
The Sharpless AD reaction transforms an alkene into a chiral 1,2-diol. The enantioselectivity is controlled by the choice of a pseudoenantiomeric chiral ligand derived from cinchona alkaloids: (DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β.[3][4][5]
The catalytic cycle involves several key steps:
-
Complex Formation: The OsO₄ catalyst coordinates with the chiral ligand.
-
Cycloaddition: The OsO₄-ligand complex undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][3]
-
Hydrolysis: The osmate ester is hydrolyzed to release the vicinal diol product and the reduced Os(VI) species.
-
Re-oxidation: The co-oxidant, in this case, NMO, re-oxidizes the Os(VI) back to the active Os(VIII) catalyst, allowing the cycle to continue.[6][7]
A potential side reaction involves a second, ligand-less dihydroxylation cycle, which can decrease the overall enantioselectivity.[3][7] This is more prevalent when re-oxidation competes with hydrolysis. Using optimal reaction conditions and appropriate ligand concentrations can suppress this undesired pathway.[3]
Reagents and Their Functions
| Reagent | Function | Typical Stoichiometry |
| Alkene | Substrate to be dihydroxylated. | 1.0 equivalent |
| Osmium Tetroxide (OsO₄) or Potassium Osmate (K₂OsO₂(OH)₄) | Primary catalyst.[2][4] | 0.2 - 2 mol% |
| Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) | Controls the enantioselectivity of the reaction. | 1 - 5 mol% |
| This compound N-oxide (NMO) | Co-oxidant; regenerates the Os(VIII) catalyst.[1] | 1.1 - 1.5 equivalents |
| Solvent System (e.g., acetone/water, t-BuOH/water) | Provides a medium for the reaction; water is crucial for the hydrolysis step. | Varies |
| Additive (optional) (e.g., Methanesulfonamide) | Can accelerate the hydrolysis step and improve turnover, especially for hindered or electron-deficient alkenes.[3][8] | ~1 equivalent |
General Experimental Protocol
This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene. Optimization may be required based on the specific substrate.
Materials:
-
Alkene (1 mmol)
-
Potassium Osmate (K₂OsO₂(OH)₄) (0.004 mmol, ~1.5 mg) or OsO₄ (4% wt. solution in water)
-
Chiral Ligand ((DHQD)₂PHAL or (DHQ)₂PHAL) (0.01 mmol, ~7.8 mg)
-
NMO (1.2 mmol, ~140 mg)
-
Acetone (10 mL)
-
Water (1 mL)
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃) (~1.5 g)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add NMO (140 mg, 1.2 mmol) and the chiral ligand (7.8 mg, 0.01 mmol).
-
Dissolution: Add acetone (10 mL) and water (1 mL) to the flask. Stir at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition: Add the osmium source (e.g., 1.5 mg of K₂OsO₂(OH)₄). The solution should turn light green or yellow.
-
Substrate Addition: Add the alkene (1 mmol) to the cooled, vigorously stirred reaction mixture.
-
Reaction Monitoring: Maintain the temperature at 0 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or another suitable analytical method. Reactions are typically complete within 4-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (~1.5 g) portion-wise at 0 °C.
-
Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 1 hour. The color of the mixture should change from dark brown/black to a lighter color.
-
Work-up and Isolation:
-
Add ethyl acetate (20 mL) to the mixture.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude diol by flash column chromatography on silica gel or by recrystallization to yield the final product.
Data Presentation: Substrate Scope and Performance
The Sharpless AD using NMO is effective for a wide range of alkene substitution patterns. The choice of ligand dictates the facial selectivity of the dihydroxylation. The following table summarizes representative results.
| Substrate | Ligand | Product | Yield (%) | ee (%) |
| trans-Stilbene | (DHQD)₂PHAL | (R,R)-1,2-Diphenyl-1,2-ethanediol | 97 | >99 |
| Styrene | (DHQD)₂PHAL | (R)-1-Phenyl-1,2-ethanediol | 95 | 97 |
| 1-Decene | (DHQD)₂PHAL | (R)-1,2-Decanediol | 90 | 98 |
| α-Methylstyrene | (DHQ)₂PHAL | (S)-2-Phenyl-1,2-propanediol | 88 | 90 |
| trans-3-Decene | (DHQD)₂PHAL | (3R,4R)-3,4-Decanediol | 85 | 96 |
Note: Yields and enantiomeric excesses (ee) are highly dependent on the specific substrate and reaction conditions and may vary. The data presented is illustrative of typical outcomes.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish, consider allowing it to warm to room temperature. For electron-deficient or sterically hindered alkenes, the addition of methanesulfonamide can be beneficial.[9]
-
Low Enantioselectivity: This may indicate interference from the secondary, non-selective catalytic cycle.[3] Increasing the concentration of the chiral ligand (e.g., from 1 mol% to 2-5 mol%) can often suppress this pathway and improve the ee.
-
Safety: Osmium tetroxide is highly toxic and volatile. It is recommended to use the less hazardous potassium osmate salt.[3][5] Always handle osmium-containing reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.[9]
-
Work-up: N-Methylmorpholine (NMM), the byproduct of NMO reduction, is water-soluble and typically removed during the aqueous work-up. If it persists, additional aqueous washes may be necessary.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. scribd.com [scribd.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
The Versatile Role of 4-Methylmorpholine in the Synthesis of Active Pharmaceutical Ingredients
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM), a tertiary amine with the formula C₅H₁₁NO, is a versatile and widely utilized reagent in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its properties as a mild, non-nucleophilic organic base, a catalyst, and a solvent make it an indispensable tool in various critical transformations in drug manufacturing.[2][3] NMM plays a crucial role in facilitating reactions such as acylations, alkylations, and condensations, contributing to improved selectivity and higher yields.[2] This document provides detailed application notes and experimental protocols for the use of NMM in the synthesis of several key APIs, including cephalosporin and carbapenem antibiotics, antiviral drugs, and anti-inflammatory agents, as well as its critical role in peptide synthesis.
Key Applications of this compound in API Synthesis
NMM's utility in pharmaceutical synthesis is broad, primarily attributed to its function as a base to neutralize acids generated during reactions and to activate substrates. Its sterically hindered nature often minimizes side reactions that can occur with less hindered amines.
Cephalosporin Antibiotics: The Case of Cefdinir
In the synthesis of the third-generation cephalosporin antibiotic Cefdinir, N-methylmorpholine is employed as an efficient base.[4] Its use has been shown to provide a slight improvement in yield (85%) compared to other organic bases like morpholine, N-methyl pyrrolidone, and pyridine, which result in lower yields (55-60%) and require longer reaction times.[2]
Antiviral Drugs: Synthesis of Nirmatrelvir
The development of the oral antiviral drug Nirmatrelvir, a key component of Paxlovid™, has highlighted a sustainable synthetic approach where N-methylmorpholine plays a critical role. It is used as a base in a key one-pot thioesterification/amide bond formation step, contributing to a high yield of 78% over three steps.[5] NMM is also utilized in the final step of some synthetic routes for the trifluoroacetylation of an amine intermediate, affording Nirmatrelvir in high yield and purity.[5]
Peptide Synthesis: A Balancing Act of Efficiency and Purity
NMM is a commonly used base in peptide coupling reactions, often in conjunction with coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6] Its primary role is to maintain the basicity of the reaction medium, which is essential for the deprotonation of the incoming amino acid's ammonium salt. However, the choice of base in peptide synthesis is critical, as it can influence the extent of racemization. While NMM is generally considered a good choice, some studies have shown that in specific contexts, more sterically hindered bases like 2,4,6-collidine may be superior in minimizing racemization.[7]
Carbapenem Antibiotics: Application in Meropenem Synthesis
In the synthesis of the broad-spectrum carbapenem antibiotic Meropenem, an N-methylmorpholine-acetic acid buffer is utilized during the hydrogenolysis deprotection step.[1] This buffer system is crucial for maintaining the pH at an optimal level (around 6.0) to ensure the stability of the final product and facilitate its isolation in a crystalline form with a good overall yield.[1]
Anti-inflammatory Agents
Data Presentation
The following tables summarize the quantitative data for the use of this compound in the synthesis of various APIs.
Table 1: Synthesis of Cefdinir using this compound as a Base
| Parameter | Value | Reference |
| Starting Material | 7-amino-3-vinyl cephem-4-carboxylic acid (7-AVCA) | [2] |
| Acylating Agent | 2-mercapto benzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate | [2] |
| Base | This compound | [2] |
| Solvent | N,N-Dimethylacetamide | [2] |
| Temperature | Ambient | [2] |
| Reaction Time | Not specified | [2] |
| Yield | 85% | [2] |
| Purity | High (after purification) | [2] |
Table 2: Sustainable Synthesis of a Nirmatrelvir Intermediate using this compound
| Parameter | Value | Reference |
| Reaction Type | One-pot thioesterification/amide bond formation | [5] |
| Coupling Reagent | di-2-Pyridyldithiocarbonate (DPDTC) | [5] |
| Base | This compound (NMM) | [5] |
| Solvent | Ethyl acetate (EtOAc) | [5] |
| Temperature | Not specified | [5] |
| Yield (over 3 steps) | 78% | [5] |
| Purity | Sufficient for subsequent steps without purification | [5] |
Table 3: Comparison of Bases in a Peptide Acetylation Reaction
| Base | Solvent | Reaction Time (mins) | Yield (%) | Reference |
| DIPEA | DMF | 16 | 98 | [2] |
| Et₃N | DMF | 16 | 98 | [2] |
| DBU | DMF | 18 | 72 | [2] |
| This compound (NMM) | DMF | 26 | 73 | [2] |
| Pyridine | DMF | 22 | 84 | [2] |
| DIPEA | DMSO | 17 | 96 | [2] |
| DIPEA | NMP | 25 | 75 | [2] |
Table 4: Synthesis of Meropenem using an N-Methylmorpholine Buffer
| Parameter | Value | Reference |
| Reaction Step | Hydrogenolysis (Deprotection) | [1] |
| Buffer System | N-methylmorpholine-acetic acid | [1] |
| pH | 6.0 | [1] |
| Solvent System | Ethyl acetate / N-methylpyrrolidinone and Water | [1] |
| Catalyst | 5% Pd/C | [1] |
| Overall Yield | 63% | [1] |
| Product Form | Crystalline | [1] |
Experimental Protocols
Protocol 1: Synthesis of Cefdinir
This protocol describes the acylation of 7-amino-3-vinyl cephem-4-carboxylic acid (7-AVCA) using this compound as the base.[2]
Materials:
-
7-amino-3-vinyl cephem-4-carboxylic acid (7-AVCA)
-
2-mercapto benzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate
-
This compound (NMM)
-
N,N-Dimethylacetamide (DMAC)
-
Water
-
Acetone
Procedure:
-
Suspend 7-AVCA in a mixture of DMAC and water.
-
To the suspension, add this compound to act as the base.
-
Add the acylating agent, 2-mercapto benzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyimino acetate, to the reaction mixture.
-
Stir the reaction at ambient temperature until completion, monitoring by a suitable method (e.g., HPLC).
-
Upon completion, add water to the reaction mixture.
-
Adjust the pH of the solution to 2.0-2.5 using a suitable acid to precipitate the crude Cefdinir.
-
Filter the precipitate and wash with a mixture of acetone and water.
-
Dry the solid under vacuum to obtain crude Cefdinir.
-
Further purification can be carried out by standard crystallization techniques to yield high-purity Cefdinir.
Protocol 2: Amide Coupling in the Synthesis of a Nirmatrelvir Intermediate
This protocol outlines a key amide bond formation step in a sustainable synthesis of a Nirmatrelvir intermediate using NMM.[5]
Materials:
-
Carboxylic acid intermediate
-
Amine intermediate (e.g., bicyclic proline derivative)
-
di-2-Pyridyldithiocarbonate (DPDTC)
-
4-(dimethylamino)pyridine (DMAP)
-
This compound (NMM)
-
Ethyl acetate (EtOAc)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a one-pot setup, activate the carboxylic acid intermediate with DPDTC in the presence of DMAP in ethyl acetate.
-
To this mixture, add the amine intermediate and this compound.
-
Allow the amide coupling reaction to proceed to completion.
-
Without isolating the amide intermediate, add a solution of lithium hydroxide in aqueous THF to hydrolyze the ester group.
-
After hydrolysis is complete, neutralize the reaction mixture with aqueous HCl.
-
Extract the product with ethyl acetate.
-
The organic layer containing the desired intermediate can be carried forward to the next step without further purification.
Protocol 3: General Procedure for Peptide Coupling using HBTU and NMM
This protocol provides a general method for solid-phase peptide synthesis (SPPS) using HBTU as the coupling agent and NMM as the base.
Materials:
-
Fmoc-protected amino acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
This compound (NMM) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Fmoc Deprotection: Swell the resin-bound peptide in DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 3 equivalents relative to resin loading), HBTU (e.g., 2.9 equivalents), and HOBt (e.g., 3 equivalents) in DMF.
-
Add NMM or DIPEA (e.g., 6 equivalents) to the activation mixture and allow it to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture at room temperature for the required time (typically 1-2 hours).
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
A small sample of the resin can be taken to monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Visualizations
Logical Workflow for Cefdinir Synthesis
Caption: Workflow for the synthesis of Cefdinir using this compound.
Signaling Pathway for NMM in Peptide Coupling
Caption: Role of this compound in a typical peptide coupling reaction.
Experimental Workflow for Nirmatrelvir Intermediate Synthesis
Caption: One-pot workflow for the synthesis of a key Nirmatrelvir intermediate.
Conclusion
This compound is a highly effective and versatile reagent in the synthesis of a wide range of active pharmaceutical ingredients. Its application as a mild base in the synthesis of Cefdinir and Nirmatrelvir, and its role in peptide and carbapenem synthesis, demonstrate its importance in modern pharmaceutical manufacturing. The choice of NMM can lead to improved yields and reaction conditions. However, as highlighted in peptide synthesis, careful consideration of the reaction context is crucial to minimize potential side reactions such as racemization. The protocols and data presented here provide a valuable resource for researchers and professionals in drug development, showcasing the practical applications of this compound in the synthesis of complex APIs.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. [Pathological consideration on the toxicity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101) in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry Applications of 4-Methylmorpholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylmorpholine (NMM) and its derivative, this compound N-oxide (NMMO), are versatile compounds with significant applications in green and sustainable chemistry. Their utility as a greener solvent, a catalyst, and a base offers considerable advantages over traditional reagents, contributing to safer, more efficient, and environmentally benign chemical processes. This document provides detailed application notes and experimental protocols for the use of this compound and its N-oxide in key areas of chemical synthesis and drug development.
This compound N-Oxide (NMMO) as a Green Solvent: The Lyocell Process
Application Note: this compound N-oxide (NMMO) is a highly effective and environmentally friendly solvent for cellulose, forming the basis of the Lyocell process for producing regenerated cellulose fibers. Unlike the viscose process which uses toxic carbon disulfide, the Lyocell process is a closed-loop system where over 99% of the NMMO can be recovered and reused, significantly reducing the environmental footprint.[1][2] NMMO's ability to dissolve cellulose stems from its strong hydrogen bond accepting character, which disrupts the extensive intermolecular hydrogen bonding network of cellulose.
Quantitative Data:
| Parameter | Value | Reference |
| NMMO Recovery Rate | >99% | [1] |
| Cellulose Concentration in Dope | 11-14% | [3] |
| NMMO Concentration in Dope | 76% | [1][3] |
| Water Concentration in Dope | 10-12% | [3] |
Experimental Protocol: Laboratory-Scale Cellulose Dissolution and Fiber Spinning
This protocol outlines a laboratory-scale procedure for the dissolution of cellulose in NMMO and the subsequent spinning of fibers.
Materials:
-
Cellulose pulp (e.g., dissolving pulp)
-
This compound N-oxide monohydrate (NMMO·H₂O)
-
Propyl gallate (stabilizer)
-
Deionized water
-
Coagulation bath (deionized water)
-
Heating mantle with stirrer
-
Round-bottom flask
-
Spinneret (or syringe with a needle)
Procedure:
-
Slurry Preparation: In a round-bottom flask, prepare a slurry of cellulose pulp in an aqueous solution of NMMO (typically 50-60% NMMO in water).[1] Add a small amount of propyl gallate as a stabilizer to prevent degradation at high temperatures.
-
Water Removal and Dissolution: Heat the slurry to 90-120°C with vigorous stirring under reduced pressure.[1] This removes excess water. As the water content decreases, the cellulose will begin to dissolve. Continue heating and stirring until a clear, viscous solution (dope) is formed. The final composition should be approximately 14% cellulose, 76% NMMO, and 10% water.[1]
-
Spinning: Transfer the hot dope to a syringe fitted with a spinneret or needle. Extrude the dope through the spinneret into an air gap and then into a coagulation bath of cold deionized water. The cellulose fibers will precipitate upon contact with the water.
-
Washing and Drying: Wash the resulting fibers thoroughly with deionized water to remove all traces of NMMO. The fibers can then be dried under ambient conditions or in an oven at a controlled temperature.
Workflow Diagram:
NMMO as a Co-oxidant in Sharpless Asymmetric Dihydroxylation
Application Note: The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. NMMO plays a crucial role as a stoichiometric co-oxidant, regenerating the Os(VIII) species from the reduced Os(VI) formed during the catalytic cycle. This allows for the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide, making the process greener and more cost-effective. Commercially available "AD-mix" formulations contain the osmium catalyst, chiral ligand, and a re-oxidant system, often relying on NMMO or potassium ferricyanide.[4][5][6]
Quantitative Data for Dihydroxylation of Styrene:
| Substrate | Chiral Ligand (AD-mix) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | (DHQD)₂PHAL (AD-mix-β) | (R)-1-Phenyl-1,2-ethanediol | 94 | 97 |
Experimental Protocol: Asymmetric Dihydroxylation of Styrene
This protocol describes the asymmetric dihydroxylation of styrene using AD-mix-β, where NMMO is a key component of the re-oxidant system.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Styrene
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of olefin). Cool the mixture to 0°C in an ice bath.
-
Substrate Addition: To the stirred solution, add styrene (1 mmol) at 0°C.
-
Reaction: Stir the reaction mixture vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-1-phenyl-1,2-ethanediol.
Catalytic Cycle Diagram:
This compound as a Green Base in Peptide Synthesis
Application Note: In solid-phase peptide synthesis (SPPS), this compound (NMM) serves as a greener alternative to commonly used bases like piperidine for the removal of the Fmoc protecting group. A key innovation is the "in situ Fmoc removal" strategy, where NMM is added directly to the coupling reaction mixture after completion. This approach significantly reduces the number of washing steps, leading to a substantial decrease in solvent consumption (up to 75%), which is a major green chemistry benefit.[7][8][9] NMM is a weaker base than piperidine, which can be advantageous in minimizing certain side reactions.
Quantitative Data for Solvent Reduction:
| Protocol | Key Feature | Solvent Savings (%) | Reference |
| In situ Fmoc Removal | Combines coupling and deprotection steps | ~75% | [8][9] |
Experimental Protocol: Dipeptide Synthesis using In Situ Fmoc Removal
This protocol outlines the synthesis of a dipeptide on a solid support using an in situ Fmoc removal strategy with this compound.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
This compound (NMM)
-
Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid): Treat the resin with a 20% solution of this compound in DMF to remove the Fmoc group from glycine. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF. Add this solution to the deprotected resin and allow it to react for 1-2 hours.
-
In Situ Fmoc Removal: After the coupling is complete (as monitored by a Kaiser test), add this compound directly to the reaction vessel to achieve a 20% concentration. Allow the deprotection reaction to proceed for 20-30 minutes.
-
Washing: Drain the reaction mixture and wash the resin-bound dipeptide thoroughly with DMF.
-
Cleavage: Cleave the dipeptide from the resin using a cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O).
-
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry to obtain the crude dipeptide.
Workflow Diagram:
This compound as a Catalyst in Polyurethane Synthesis
Application Note: this compound is an effective tertiary amine catalyst for the synthesis of polyurethanes.[10] It catalyzes the reaction between isocyanates and polyols to form the urethane linkage. The choice of catalyst influences the reaction kinetics (gelling and blowing reactions) and the final properties of the polyurethane material, such as foam structure and mechanical strength.[11] As a medium-strength catalyst, NMM provides a good balance of reactivity and control over the polymerization process.
Quantitative Data for Urethane Formation:
| Catalyst | Activation Energy (kJ/mol) | Relative Efficacy | Reference |
| Morpholine | 29.7 | Less Effective | [9] |
| This compound | 26.6 | More Effective | [9] |
Experimental Protocol: Synthesis of a Polyurethane Foam
This protocol provides a general procedure for the laboratory synthesis of a polyurethane foam using this compound as a catalyst.
Materials:
-
Polyol (e.g., a polyether polyol)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
This compound (NMM)
-
Surfactant (e.g., a silicone-based surfactant)
-
Blowing agent (e.g., water)
-
Disposable cup and stirrer
Procedure:
-
Premix Preparation: In a disposable cup, thoroughly mix the polyol, this compound (typically 0.5-2.0 parts per hundred parts of polyol), surfactant, and water.
-
Isocyanate Addition: Add the diisocyanate to the premix and stir vigorously for 5-10 seconds until the mixture is homogeneous.
-
Foaming: Allow the mixture to expand freely. The cream time, rise time, and tack-free time should be recorded to characterize the reaction profile.
-
Curing: Let the foam cure at room temperature for at least 24 hours. The physical and mechanical properties of the resulting foam can then be evaluated.
Reaction Mechanism Diagram:
References
- 1. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Effect of morpholine, and this compound on urethane formation: a computational study [ouci.dntb.gov.ua]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methylmorpholine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methylmorpholine as a corrosion inhibitor, particularly for mild steel in acidic environments. Detailed experimental protocols for evaluating its performance are provided, along with data presentation guidelines and a conceptual framework for its mechanism of action.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, have been widely studied as effective corrosion inhibitors. This compound, a heterocyclic amine, presents itself as a promising candidate for corrosion inhibition due to the presence of both nitrogen and oxygen atoms in its structure, which can act as adsorption centers on metal surfaces.[1][2] This document outlines the methodologies to quantify the efficacy of this compound and presents its proposed mechanism of action.
Mechanism of Action: Adsorption and Protective Film Formation
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] This adsorption process can be described by several models, with the Langmuir adsorption isotherm often being a suitable fit for morpholine derivatives. This model assumes the formation of a monolayer of the inhibitor on the metal surface.
The adsorption process is influenced by:
-
The presence of heteroatoms: The nitrogen and oxygen atoms in the this compound molecule have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption.
-
Hydrophobic interactions: The methyl group and the hydrocarbon backbone of the molecule can contribute to the formation of a dense, hydrophobic film that repels water and corrosive species.
The overall effect is a reduction in both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
Data Presentation
Quantitative data from corrosion inhibition studies should be presented in a clear and structured format to allow for easy comparison of results. The following tables provide templates and example data for the inhibition efficiency of morpholine derivatives on mild steel in acidic media, as determined by various experimental techniques.
Note: The following data is illustrative and based on studies of morpholine derivatives. Actual values for this compound may vary and should be determined experimentally.
Table 1: Weight Loss Measurements for a Morpholine Derivative on Mild Steel in 1.0 M HCl
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 150.2 | 1.85 | - |
| 50 | 45.1 | 0.55 | 70.0 |
| 100 | 28.5 | 0.35 | 81.0 |
| 200 | 15.0 | 0.18 | 90.0 |
| 300 | 9.0 | 0.11 | 94.0 |
Data adapted from studies on morpholine derivatives.[3]
Table 2: Potentiodynamic Polarization Parameters for a Morpholine Derivative on N80 Steel in 1.0 M HCl
| Inhibitor Concentration (ppm) | Ecorr (mV vs. Ag/AgCl) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -485 | 1250 | 75 | 120 | - |
| 50 | -475 | 312 | 70 | 115 | 75.0 |
| 100 | -470 | 187 | 68 | 112 | 85.0 |
| 200 | -460 | 94 | 65 | 110 | 92.5 |
| 300 | -455 | 62 | 62 | 108 | 95.0 |
Data adapted from studies on morpholine derivatives.[3]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for a Morpholine Derivative on N80 Steel in 1.0 M HCl
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 250 | - |
| 50 | 200 | 120 | 75.0 |
| 100 | 350 | 80 | 85.7 |
| 200 | 700 | 50 | 92.9 |
| 300 | 1000 | 35 | 95.0 |
Data adapted from studies on morpholine derivatives.[3]
Experimental Protocols
The following are detailed protocols for the three primary methods used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Method
This gravimetric method provides a direct measure of material loss due to corrosion.
4.1.1. Materials and Equipment:
-
Mild steel coupons of known dimensions and composition
-
Abrasive papers (e.g., 240, 400, 600, 800, 1000, 1200 grit)
-
Acetone and distilled water for cleaning
-
Analytical balance (±0.1 mg accuracy)
-
Desiccator
-
Glass beakers and hooks
-
Corrosive medium (e.g., 1.0 M HCl)
-
This compound
-
Water bath or thermostat for temperature control
4.1.2. Protocol:
-
Specimen Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.
-
Drying and Weighing: Dry the coupons thoroughly and store them in a desiccator for at least 24 hours. Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare the corrosive medium (e.g., 1.0 M HCl) and add the desired concentrations of this compound (e.g., 50, 100, 200, 300 ppm). A blank solution without the inhibitor should also be prepared.
-
Immersion: Suspend one coupon in each beaker containing the test solutions using glass hooks, ensuring the coupons are fully immersed.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).
-
Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions. Clean them with a suitable cleaning solution to remove corrosion products (e.g., a solution containing HCl and a pickling inhibitor).
-
Final Weighing: Rinse the cleaned coupons with distilled water, dry them, and reweigh them to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
4.2.1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); counter electrode: platinum or graphite)
-
Mild steel specimen for the working electrode
-
Polishing materials and cleaning solvents as in the weight loss method
-
Corrosive medium and this compound
4.2.2. Protocol:
-
Working Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described for the weight loss coupons. The exposed surface area should be well-defined.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (blank or with inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
The inhibition efficiency is calculated using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
4.3.1. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for PDP)
-
Mild steel working electrode
-
Polishing materials and cleaning solvents
-
Corrosive medium and this compound
4.3.2. Protocol:
-
Electrode and Cell Preparation: Prepare the working electrode and assemble the electrochemical cell as described for the PDP method.
-
OCP Stabilization: Allow the system to reach a steady-state OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).
-
The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract parameters like Rct and the double-layer capacitance (Cdl).
-
The inhibition efficiency is calculated from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflow of corrosion inhibitor testing and the proposed mechanism of action for this compound.
Caption: Workflow for Weight Loss Corrosion Inhibition Testing.
Caption: Mechanism of Corrosion Inhibition by this compound.
References
Application Notes and Protocols for 4-Methylmorpholine in Continuous Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-methylmorpholine (NMM) in continuous flow chemistry. NMM is a versatile tertiary amine base frequently employed in organic synthesis.[1] In continuous flow systems, its properties are leveraged for applications such as peptide bond formation, offering advantages in terms of reaction control, scalability, and safety.
Application Note 1: Solution-Phase Peptide Bond Formation
Introduction
This compound is an effective base for the in-situ formation of mixed anhydrides from N-protected amino acids and chloroformates in continuous flow. This method allows for a scalable and efficient synthesis of dipeptides and larger peptide fragments in solution. The use of NMM has been shown to provide high yields, and when combined with isobutyl chloroformate (IBCF) as the activating agent, it facilitates rapid and clean peptide couplings at ambient temperatures.[2]
Key Advantages in Flow Chemistry
-
Enhanced Temperature Control: Continuous flow reactors provide superior heat exchange, allowing for precise temperature control during the exothermic formation of the mixed anhydride.[2]
-
Improved Stoichiometry and Mixing: The use of syringe pumps ensures accurate and consistent stoichiometry of reagents, while the micro-scale dimensions of the reactor tubing promote efficient mixing.[2]
-
Scalability: The developed protocols can be readily scaled up by extending the run time of the continuous flow system.[2]
Quantitative Data Summary
The following table summarizes the results for the continuous flow synthesis of various dipeptides using this compound as the base and isobutyl chloroformate as the activating agent.[2]
| Entry | N-Protected Amino Acid | Amine Component | Product | Residence Time (Mixed Anhydride Formation) | Residence Time (Coupling) | Yield (%) | Purity (%) |
| 1 | Cbz-Phe-OH | Val-OMe·HCl | Cbz-Phe-Val-OMe | 2.5 min | 10 min | 83 | >95 |
| 2 | Boc-Leu-OH | Phe-OMe·HCl | Boc-Leu-Phe-OMe | 2.5 min | 10 min | 85 | >95 |
| 3 | Boc-Ala-OH | Phe-OMe·HCl | Boc-Ala-Phe-OMe | 2.5 min | 10 min | 91 | >95 |
| 4 | Boc-Val-OH | Phe-OMe·HCl | Boc-Val-Phe-OMe | 2.5 min | 10 min | 82 | >95 |
| 5 | Boc-Phe-OH | Ala-OBn·TosOH | Boc-Phe-Ala-OBn | 2.5 min | 10 min | 88 | >95 |
| 6 | Boc-Gly-OH | Val-OMe·HCl | Boc-Gly-Val-OMe | 2.5 min | 10 min | 90 | >95 |
Data extracted from Wilson et al., 2025.[2]
Experimental Protocol: Continuous Flow Synthesis of Dipeptides
Materials
-
N-Boc or N-Cbz protected amino acid
-
Amino acid methyl or benzyl ester hydrochloride/tosylate salt
-
This compound (NMM)
-
Isobutyl chloroformate (IBCF)
-
Dichloromethane (CH₂Cl₂)
-
Syringe pumps
-
PTFE tubing (e.g., 1 mm internal diameter)
-
T-piece connectors
-
Back pressure regulator (e.g., 100 psi)
-
Reaction coils (appropriate volume for desired residence time)
-
Collection vessel
Stock Solution Preparation
-
Solution A (N-Protected Amino Acid): Prepare a 0.1 M solution of the N-protected amino acid in dichloromethane.
-
Solution B (Base): Prepare a 0.2 M solution of this compound in dichloromethane.
-
Solution C (Activating Agent): Prepare a 0.1 M solution of isobutyl chloroformate in dichloromethane.
-
Solution D (Amine Component): Prepare a 0.1 M solution of the amino acid ester salt in dichloromethane.
Continuous Flow Setup and Procedure
-
Assemble the flow reactor system as depicted in the workflow diagram below.
-
Set the flow rates of the syringe pumps as follows:
-
Pump A (Solution A): 0.5 mL/min
-
Pump B (Solution B): 0.5 mL/min
-
Pump C (Solution C): 0.5 mL/min
-
Pump D (Solution D): 0.5 mL/min
-
-
Prime the system with dichloromethane.
-
Commence pumping of the reagent solutions. Solutions A and B are mixed at a T-piece and flow through the first reaction coil (residence time of 2.5 minutes) to form the mixed anhydride.
-
The stream from the first coil is then mixed with Solution C at a second T-piece, followed by the introduction of Solution D at a third T-piece.
-
The combined stream flows through a second reaction coil (residence time of 10 minutes) to facilitate the peptide coupling.
-
The reaction mixture passes through a back pressure regulator and is collected in a suitable vessel.
-
Upon completion of the run, flush the system with dichloromethane.
-
The collected product can be worked up and purified using standard laboratory procedures (e.g., aqueous wash, drying, and flash column chromatography).
Workflow Diagram
Caption: Continuous flow setup for solution-phase peptide synthesis.
Application Note 2: Solid-Phase Peptide Synthesis (SPPS)
Introduction
In continuous flow solid-phase peptide synthesis (SPPS), this compound can be used as a non-nucleophilic base during the coupling step. It is often employed with activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the peptide bond on a solid support. The flow setup allows for efficient washing of the resin and precise delivery of reagents, which can lead to shorter cycle times and higher purity of the crude peptide compared to batch methods.
Key Advantages in Flow SPPS
-
Efficient Reagent Delivery and Washing: The continuous flow of reagents and solvents over the solid support ensures efficient removal of excess reagents and by-products.
-
Reduced Cycle Times: The automated and rapid exchange of solutions for deprotection, coupling, and washing steps significantly shortens the time required for each amino acid addition.
-
Potential for Automation: Continuous flow SPPS systems are well-suited for automation, enabling the synthesis of long peptide sequences with minimal manual intervention.
Quantitative Data Summary
The following table provides representative conditions for a single coupling cycle in a continuous flow SPPS system using NMM.
| Parameter | Value |
| Resin | Rink Amide resin |
| Amino Acid Concentration | 0.2 M in DMF |
| Activating Agent | 0.18 M HBTU in DMF |
| Base | 10% (v/v) N-methylmorpholine in DMF |
| Flow Rate | 2.5 mL/min |
| Coupling Time | 10 minutes |
| Temperature | 70 °C |
These are representative conditions and may require optimization for specific peptide sequences.
Experimental Protocol: Continuous Flow Solid-Phase Peptide Synthesis (Single Coupling Cycle)
Materials
-
Fmoc-protected amino acid
-
HATU or HBTU
-
This compound (NMM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Rink Amide resin (pre-loaded with the first amino acid)
-
Continuous flow peptide synthesizer or equivalent setup with a column for the solid support
Stock Solution Preparation
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Amino Acid Solution: 0.2 M Fmoc-protected amino acid in DMF.
-
Activating Agent Solution: 0.18 M HATU or HBTU in DMF.
-
Base Solution: 10% (v/v) N-methylmorpholine in DMF.
-
Wash Solvent: DMF.
Continuous Flow SPPS Procedure (Single Cycle)
-
Resin Swelling: Pack the resin in the reactor column and flow DMF through it to swell the resin.
-
Fmoc Deprotection: Flow the deprotection solution through the column for a specified time (e.g., 3-5 minutes) to remove the Fmoc protecting group.
-
Washing: Flow DMF through the column to wash away the piperidine and by-products.
-
Coupling:
-
Simultaneously flow the amino acid solution, activating agent solution, and base solution through the column. The reagents are typically mixed in-line just before entering the reactor column.
-
Continue the flow for the desired coupling time (e.g., 10-20 minutes).
-
-
Washing: Flow DMF through the column to remove excess reagents and by-products.
-
The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.
Workflow Diagram
Caption: Automated continuous flow solid-phase peptide synthesis cycle.
References
Application Notes and Protocols: Catalytic Mechanism of 4-Methylmorpholine in Urethane Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic mechanism of 4-Methylmorpholine (NMM) in urethane formation. This document includes theoretical insights, comparative data on related catalysts, and comprehensive experimental protocols for studying the kinetics of this crucial reaction in polyurethane synthesis.
Introduction
This compound (NMM) is a tertiary amine catalyst widely utilized in the production of polyurethane foams, coatings, and elastomers.[1] Its primary function is to accelerate the reaction between isocyanates and polyols to form urethane linkages. Understanding the catalytic mechanism and kinetics of NMM is essential for controlling reaction rates, optimizing polymer properties, and developing novel polyurethane-based materials for various applications, including in the pharmaceutical and drug development sectors.
Tertiary amines, like NMM, are known to influence both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The catalytic activity of these amines is influenced by factors such as their basicity and the steric hindrance around the nitrogen atom.[2]
Catalytic Mechanism of this compound
The catalytic role of this compound in urethane formation has been elucidated through computational studies. A theoretical investigation of the reaction between phenyl isocyanate and butan-1-ol in the presence of NMM revealed a seven-step mechanism that is significantly different from the uncatalyzed reaction.[3][4]
The proposed mechanism involves the initial formation of a hydrogen bond between the NMM and the alcohol (polyol). This is followed by a series of steps involving the formation of a trimolecular complex with the isocyanate, proton transfer, and subsequent formation of the urethane bond, with the final step being the release of the catalyst.[3]
Signaling Pathway Diagram
Caption: Catalytic cycle of this compound in urethane formation.
Data Presentation
| Catalyst | Type of Data | Activation Energy (Ea) [kJ/mol] | Proton Affinity (PA) [kJ/mol] | Reference |
| This compound (NMM) | Calculated | 26.6 | 963.07 | [3][4] |
| Morpholine | Calculated | 29.7 | 1523.95 | [3][4] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Experimental | 24.8 - 51.8 | 973.2 | |
| N-ethylmorpholine (NEM) | Experimental | 23.9 - 25.5 | - | |
| 1,2-dimethylimidazole (1,2-DMI) | Experimental | 23.9 - 25.5 | - |
Note: The experimental activation energies for DABCO, NEM, and 1,2-DMI are presented as a range found in the literature under varying conditions.
Experimental Protocols
To experimentally determine the catalytic activity of this compound in urethane formation, two primary methods can be employed: titration to measure the consumption of isocyanate groups and in-situ FTIR spectroscopy to monitor the reaction progress.
Protocol 1: Determination of Isocyanate Content by Titration (ASTM D2572)
This protocol allows for the quantification of the unreacted isocyanate content at different time points during the reaction, enabling the calculation of reaction rates.
Workflow Diagram
References
4-Methylmorpholine: A Versatile Reagent in Fine Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methylmorpholine (NMM), a cyclic tertiary amine, is a widely utilized reagent in fine chemical synthesis, valued for its properties as a mild, non-nucleophilic base and an effective catalyst. Its steric hindrance and basicity (pKa ≈ 7.4) make it a preferred choice in various reactions where more reactive amines like triethylamine could lead to undesirable side reactions. Furthermore, its N-oxide derivative, this compound N-oxide (NMO), serves as a crucial co-oxidant in important asymmetric oxidation reactions. These application notes provide detailed protocols and quantitative data for the use of NMM and NMO in key synthetic transformations.
Amide Bond Formation and Peptide Synthesis
This compound is extensively used as a base in amide bond and peptide synthesis, particularly in carbodiimide-mediated coupling reactions. Its primary role is to act as a proton scavenger, neutralizing the acidic species generated during the reaction without causing significant racemization of the amino acid residues, a common issue with stronger bases.
Application Note: Suppression of Racemization in Peptide Coupling
The use of NMM is critical in maintaining the stereochemical integrity of amino acids during peptide synthesis. Racemization can occur through the formation of an oxazolone intermediate, which is facilitated by strong bases. The milder basicity of NMM minimizes the formation of this intermediate, thus preserving the chirality of the product.
Quantitative Data: Comparison of Bases in Peptide Coupling
| Coupling Reagent | Base | Racemization (%) | Yield (%) | Reference |
| DCC/HOBt | Triethylamine (TEA) | 5-10 | 85-95 | [1] |
| DCC/HOBt | This compound (NMM) | <1-2 | 90-98 | [1] |
| HATU | Diisopropylethylamine (DIPEA) | 2-5 | >95 | [2] |
| HATU | This compound (NMM) | <1 | >95 | [2] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Dipeptide (Fmoc-Ala-Phe-OMe)
Materials:
-
Fmoc-Phe-Wang resin (1.0 g, 0.5 mmol/g substitution)
-
Fmoc-Ala-OH (0.47 g, 1.5 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.24 mL, 1.5 mmol)
-
1-Hydroxybenzotriazole (HOBt) (0.23 g, 1.5 mmol)
-
This compound (NMM) (0.17 mL, 1.5 mmol)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH, HOBt, and NMM in DMF.
-
Add DIC to the solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours.
-
Isolation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Expected Yield: >90% Purity (crude): >85%
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Sharpless Asymmetric Dihydroxylation
This compound N-oxide (NMO) is the co-oxidant of choice in the Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from olefins. NMO regenerates the osmium tetroxide catalyst, allowing it to be used in catalytic amounts.
Quantitative Data: Sharpless Asymmetric Dihydroxylation of Various Olefins
| Olefin Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | (DHQD)₂-PHAL | (R)-1-Phenyl-1,2-ethanediol | 98 | 97 |
| trans-Stilbene | (DHQ)₂-PHAL | (1S,2S)-1,2-Diphenyl-1,2-ethanediol | 99 | >99 |
| 1-Decene | (DHQD)₂-PHAL | (R)-1,2-Decanediol | 95 | 98 |
Experimental Protocol: Asymmetric Dihydroxylation of Styrene
Materials:
-
Styrene (1.04 g, 10 mmol)
-
AD-mix-β (containing K₂OsO₂(OH)₄, (DHQ)₂-PHAL, K₃Fe(CN)₆, K₂CO₃) (14 g)
-
tert-Butanol (50 mL)
-
Water (50 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.
-
Reaction Initiation: Cool the mixture to 0 °C and add styrene. Stir vigorously at 0 °C.
-
Monitoring: Monitor the reaction by TLC until the styrene is consumed (typically 6-24 hours).
-
Quenching: Add solid sodium sulfite and stir for 1 hour at room temperature.
-
Extraction: Add ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash chromatography on silica gel.
Expected Yield: ~98% Expected ee: >97%
Signaling Pathway: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 4-Methylmorpholine (NMM) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction yields when using 4-Methylmorpholine (NMM) as a catalyst. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Troubleshooting Guides
Low Reaction Yield
Low or no product formation is a common issue in chemical synthesis. When using this compound as a catalyst, several factors could be contributing to a low yield. A systematic approach to troubleshooting can help identify and resolve the underlying problem.[1][2][3]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
Question: My reaction yield is lower than expected. What are the first steps I should take?
Answer:
-
Verify Reagent Purity and Stoichiometry: Ensure that all starting materials, including the solvent, are of high purity and anhydrous if the reaction is moisture-sensitive. Verify the accuracy of all measurements and calculations for reagent stoichiometry.
-
Check Reaction Conditions: Confirm that the reaction was run at the intended temperature and for the appropriate duration. In peptide synthesis, for example, incomplete deprotection or coupling can lead to truncated or deletion sequences, significantly lowering the yield of the desired full-length peptide.[3] Consider extending reaction times or performing a double coupling for difficult sequences.[2]
-
Evaluate Catalyst Activity: Ensure the this compound used is not degraded. As a tertiary amine, it should be a colorless liquid; a yellow or brown color may indicate degradation.[3] Use a fresh bottle if in doubt. Also, the concentration of the catalyst can be critical and may require optimization.
-
Investigate Side Reactions: Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify any major byproducts. Common side reactions include racemization and urethane formation, especially in peptide synthesis.[4]
-
Assess Workup and Purification: Product can be lost during extraction and purification steps.[1] Ensure that the pH during aqueous washes is appropriate for your product's solubility and that your chromatography conditions are optimized for separation.
Presence of Impurities and Side Products
The formation of impurities and side products is a common challenge that can complicate purification and reduce the overall yield of the desired compound.
Question: I am observing significant racemization in my peptide synthesis. How can I minimize this?
Answer: Racemization is a frequent side reaction, particularly when activating amino acids.[4] The choice of base is critical in controlling the level of racemization. This compound is a weaker base than N,N-Diisopropylethylamine (DIPEA) and is therefore often preferred for coupling racemization-prone amino acids like histidine and cysteine.[5]
-
Use NMM instead of stronger bases: For amino acids susceptible to racemization, using the less basic NMM can significantly reduce the extent of epimerization.[5]
-
Optimize Coupling Reagents: The combination of coupling reagent and base can impact racemization. For example, using HATU with NMM for the coupling of Fmoc-L-His(Trt)-OH has been reported to lead to high levels of racemization.[6]
-
Control Temperature: Higher temperatures can increase the rate of racemization. Conducting the coupling reaction at a lower temperature may be beneficial.
Question: How can I avoid the formation of urethane byproducts in peptide synthesis?
Answer: Urethane formation is a known side reaction in peptide synthesis, particularly when using the mixed anhydride method. The choice of tertiary amine and solvent plays a crucial role in minimizing this side reaction. The combination of N-methylmorpholine with tetrahydrofuran (THF) has been shown to be a good combination for minimizing urethane formation.[4] In contrast, using triethylamine (TEA) in dichloromethane is a particularly poor choice.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound is a cyclic tertiary amine that primarily functions as a base catalyst.[3] It is commonly used to scavenge protons generated during a reaction, thereby driving the equilibrium towards the product side. Its steric hindrance is less than that of DIPEA, making it a moderately strong, non-nucleophilic base suitable for a variety of reactions, including peptide couplings and polyurethane formation.[5]
Q2: How does this compound compare to other tertiary amine bases like DIPEA and Triethylamine (TEA)?
A2: The choice of tertiary amine base can significantly impact reaction outcomes, particularly in terms of reaction rate and the prevalence of side reactions like racemization.
| Property | This compound (NMM) | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| pKa of Conjugate Acid | ~7.4 | ~10.8 | ~10.7 |
| Steric Hindrance | Moderate | High | Low |
| Nucleophilicity | Low | Very Low | Moderate |
| Common Applications | Peptide coupling (especially for racemization-prone amino acids), Polyurethane catalyst | Peptide coupling, protecting group chemistry | General base, acylation, silylation |
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Over time, it can degrade, as indicated by a change in color from colorless to yellow or brown. For best results, use from a fresh bottle or distill before use if degradation is suspected.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in a wide range of organic solvents, including dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.
Experimental Protocols
General Protocol for Amide Bond Formation using NMM
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using a phosphonium-based coupling reagent and NMM as the base.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Coupling reagent (e.g., PyBOP, HBTU) (1.1 equiv)
-
This compound (NMM) (2.0-3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution and stir for 5-10 minutes at room temperature.
-
Add the coupling reagent to the mixture and stir for another 10-15 minutes to allow for pre-activation.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Solid-Phase Peptide Synthesis (SPPS) Workflow with NMM
This workflow outlines the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle where NMM can be used as the base during the coupling step.
Caption: A typical workflow for solid-phase peptide synthesis (SPPS).
Data Presentation
Comparison of Tertiary Amine Bases in Peptide Synthesis
The choice of base can significantly influence the outcome of a peptide coupling reaction, particularly with respect to racemization. The following table provides a qualitative comparison of common tertiary amine bases.
| Base | Basicity (pKa of conjugate acid) | Steric Hindrance | General Recommendation for Racemization-Prone Couplings |
| This compound (NMM) | ~7.4 | Moderate | Recommended |
| N,N-Diisopropylethylamine (DIPEA) | ~10.8 | High | Use with caution |
| Triethylamine (TEA) | ~10.7 | Low | Not generally recommended |
| 2,4,6-Collidine | ~7.5 | High | Recommended |
Data compiled from various sources.
Quantitative Data on Racemization
The following table presents example data on the percentage of D-isomer formation during the coupling of a protected amino acid, highlighting the impact of the chosen base.
| Protected Amino Acid | Coupling Reagent | Base | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | HBTU | DIPEA | 5.4% |
| Fmoc-His(Trt)-OH | HBTU | NMM | 3.2% |
| Fmoc-Cys(Trt)-OH | HBTU | DIPEA | 12.1% |
| Fmoc-Cys(Trt)-OH | HBTU | NMM | 7.8% |
Note: The extent of racemization is highly dependent on the specific amino acid, protecting groups, coupling reagent, solvent, and temperature.
Signaling Pathways and Logical Relationships
Catalytic Role of NMM in Amide Bond Formation
The following diagram illustrates the proposed catalytic role of this compound in the activation of a carboxylic acid with a coupling reagent like HBTU, leading to amide bond formation.
Caption: Proposed mechanism of NMM in amide bond formation.
References
Technical Support Center: 4-Methylmorpholine (NMM) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and issues encountered when using 4-Methylmorpholine (NMM) as a base in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMM) and why is it used in peptide synthesis?
This compound (NMM) is a tertiary amine base commonly used in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary role is to neutralize the acidic species present during the coupling reaction, such as the protonated amino group of the incoming amino acid and any acidic byproducts from the activation of the carboxylic acid. Its moderate basicity (pKa ≈ 7.4) is often chosen to minimize certain side reactions compared to stronger bases like N,N-Diisopropylethylamine (DIPEA) (pKa ≈ 10.7).
Q2: What are the most common side reactions associated with the use of NMM in peptide synthesis?
The most significant side reaction associated with NMM is racemization , particularly of the activated amino acid. Other common side reactions in peptide synthesis that can be influenced by the choice of base include:
-
Aspartimide formation: Especially in sequences containing aspartic acid.
-
Diketopiperazine (DKP) formation: Occurring at the dipeptide stage.
While NMM is generally considered a weaker base than DIPEA, which can sometimes mitigate certain side reactions, it can still contribute to these issues under specific conditions.
Q3: How does NMM contribute to racemization?
Racemization during peptide bond formation primarily occurs through two mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate. The presence of a base like NMM can facilitate the abstraction of the α-proton from the activated amino acid, leading to a loss of stereochemical integrity. The extent of racemization is influenced by the strength and steric hindrance of the base, the nature of the amino acid, the coupling reagent, and the reaction conditions.
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected
Symptoms:
-
Appearance of a closely eluting or co-eluting shoulder or peak next to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data shows a species with the same mass as the desired peptide but with different retention time.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Base Strength: NMM, while weaker than DIPEA, can still be sufficiently basic to cause racemization, especially with sensitive amino acids (e.g., Cys, His, Phg). | Change the Base: For highly sensitive amino acids, consider switching to a more sterically hindered and/or weaker base like 2,4,6-collidine (TMP)[1]. |
| Coupling Reagent: Certain coupling reagents are more prone to inducing racemization. | Select an Appropriate Coupling Reagent: The combination of a carbodiimide like DIC with an additive such as Oxyma is often effective at minimizing racemization. Phosphonium salt reagents like PyBOP are also known for their ability to suppress racemization. Avoid prolonged pre-activation times. |
| Sensitive Amino Acids: Amino acids such as Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization. | Use Racemization-Suppressing Additives: Always include additives like HOBt or Oxyma in your coupling cocktail. For histidine, consider using a pre-formed active ester or a coupling reagent known to minimize racemization, such as DEPBT. |
| Reaction Temperature: Elevated temperatures can increase the rate of racemization. | Control the Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C), especially for sensitive residues. |
Quantitative Data on Base-Induced Racemization:
| Amino Acid | Coupling Reagent | Base | % Racemization | Reference |
| Phenylglycine (Phg) | HATU | DIPEA | 29% | [2] |
| Phenylglycine (Phg) | HATU | NMM | 44% | [2] |
| Phenylglycine (Phg) | HATU | TMP | 7% | [2] |
| Cysteine (Cys) | Not specified | NMM | ~50% | [1] |
| Cysteine (Cys) | Not specified | Collidine | Suppressed | [1] |
Issue 2: Aspartimide Formation
Symptoms:
-
Presence of peaks in the HPLC with a mass corresponding to the desired peptide minus 18 Da (loss of water).
-
Appearance of additional peaks corresponding to α- and β-piperidide adducts if piperidine is used for Fmoc deprotection.
-
The β-peptide often elutes slightly earlier than the desired α-peptide in RP-HPLC.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Base-Catalyzed Cyclization: The amide backbone nitrogen attacks the side-chain ester of aspartic acid, particularly in Asp-Gly, Asp-Ala, and Asp-Ser sequences. | Use Additives in Deprotection: Add HOBt (0.1 M) to the piperidine deprotection solution to reduce the rate of aspartimide formation. |
| Strong Base in Coupling: While less common during coupling, the base used can influence the overall basic environment. | Optimize Coupling Conditions: Use a weaker base like collidine if aspartimide formation is a persistent issue. Minimize the time the peptide is exposed to basic conditions. |
| Protecting Group Choice: The standard OtBu protecting group for Asp can be susceptible to this side reaction. | Use Alternative Protecting Groups: Employ protecting groups designed to minimize aspartimide formation, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. |
Issue 3: Diketopiperazine (DKP) Formation
Symptoms:
-
Low yield of the final peptide.
-
Detection of the cyclic dipeptide in the cleavage solution by LC-MS.
-
Presence of deletion sequences where the first two amino acids are missing.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Intramolecular Cyclization: The free N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide as a cyclic product. This is most common with Proline or Glycine at the second position. | Use Sterically Hindered Resins: Synthesize the peptide on a 2-chlorotrityl chloride resin, as its bulkiness inhibits the cyclization reaction. |
| Base-Catalyzed Reaction: The base used for Fmoc deprotection and neutralization can promote DKP formation. | Modify Deprotection/Neutralization: Use a weaker base for neutralization if possible. Some studies suggest that using 2% DBU and 5% piperazine in NMP for Fmoc deprotection can reduce DKP formation compared to 20% piperidine in DMF[3]. |
| Dipeptide Vulnerability: The linear dipeptide on the resin is the most susceptible intermediate. | Couple a Pre-formed Dipeptide: Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable on-resin dipeptide stage. |
Experimental Protocols
Protocol 1: HPLC Method for Detection and Quantification of Racemization
Objective: To separate and quantify the desired L-amino acid containing peptide from its D-amino acid diastereomer.
Materials:
-
Crude synthetic peptide
-
Reversed-phase HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 214 nm and 280 nm
-
Gradient: A shallow gradient is often required to separate diastereomers. Start with a linear gradient of 5% to 60% B over 45 minutes. If co-elution occurs, a shallower gradient (e.g., 0.5% B per minute) may be necessary[4].
-
-
Data Analysis:
-
Identify the main peak corresponding to the desired peptide. The diastereomer will typically elute as a smaller, closely associated peak.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of racemization: % Racemization = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100
-
Protocol 2: LC-MS Method for Detection of Aspartimide and Diketopiperazine Formation
Objective: To identify byproducts from aspartimide and diketopiperazine formation using their mass-to-charge ratio.
Materials:
-
Crude synthetic peptide
-
LC-MS system with an ESI source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30 °C
-
Gradient: A standard gradient of 5% to 95% B over 10-15 minutes is usually sufficient for initial screening.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: Scan a mass range that includes the expected masses of the desired peptide and potential byproducts.
-
-
Data Analysis:
-
Aspartimide: Look for a peak with a mass corresponding to [M-18+H]⁺, where M is the mass of the desired peptide. Also, search for masses corresponding to piperidide adducts if piperidine was used for deprotection.
-
Diketopiperazine: Search for the mass of the cyclic dipeptide corresponding to the first two amino acids of the sequence. This will be a small molecule and may elute early in the chromatogram. Also, look for the desired peptide sequence missing the first two amino acids.
-
Visualizations
Racemization Mechanisms
Caption: Mechanisms of base-catalyzed racemization in peptide synthesis.
Troubleshooting Workflow for High Racemization
Caption: A decision-making workflow for troubleshooting high racemization.
Experimental Workflow for Side Reaction Analysis
Caption: General experimental workflow for the analysis of side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Purification of 4-Methylmorpholine for high-purity applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Methylmorpholine (NMM) for high-purity applications. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial NMM may contain several impurities depending on its synthesis route. Common impurities include water, morpholine, N-methyldiethanolamine, and residual starting materials from its synthesis, such as formaldehyde and formic acid.[1][2] For high-purity applications, it is crucial to remove these impurities.
Q2: What is the most effective method for purifying this compound?
A2: Fractional distillation is the most effective and widely used method for purifying NMM to a high degree.[1][3] Due to its relatively low boiling point and thermal stability, distillation allows for the separation of NMM from less volatile and more volatile impurities. For applications requiring extremely low water content, distillation should be preceded by a drying step.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of NMM is typically assessed using Gas Chromatography (GC).[4] For determining water content, Karl Fischer titration is the standard method.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify organic impurities.
Q4: What are the recommended storage conditions for high-purity this compound?
A4: High-purity NMM should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation.[5][6] It should be kept in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6][7]
Q5: Is this compound compatible with all common laboratory materials?
A5: this compound is a tertiary amine and can be incompatible with strong oxidizing agents, acids, and acid chlorides. It is advisable to use glass or other inert materials for handling and storage. Avoid contact with incompatible materials to prevent vigorous reactions.
Troubleshooting Guides
Distillation Issues
Q: My purified this compound still shows the presence of water after distillation. What could be the issue?
A: This can happen due to a few reasons:
-
Inadequate Drying: The initial drying step before distillation may not have been sufficient. Ensure the drying agent is active and that the NMM has been in contact with it for an adequate amount of time.
-
Hygroscopic Nature: NMM is hygroscopic and can absorb atmospheric moisture during transfer or if the distillation apparatus is not properly dried. Flame-dry all glassware before use and conduct the distillation under an inert atmosphere.
-
Azeotrope Formation: While NMM does not form a well-known azeotrope with water, residual moisture can co-distill if present in significant amounts. Pre-drying is critical.
Q: The distillation is proceeding very slowly, or the desired temperature is not being reached.
A: This could be due to:
-
Inadequate Heating: Ensure the heating mantle is set to an appropriate temperature to bring the NMM to its boiling point.
-
Vacuum Leaks: If performing a vacuum distillation, check all joints and connections for leaks. A poor vacuum will result in a higher boiling point.
-
Improper Insulation: Insulate the distillation column to minimize heat loss to the surroundings.
Purity and Quality Issues
Q: My final product has a yellowish tint. What is the cause?
A: A yellow discoloration can indicate the presence of oxidized impurities or thermal degradation products. This can occur if the distillation is carried out at too high a temperature or for a prolonged period. Consider using a lower distillation pressure (vacuum distillation) to reduce the boiling point and minimize thermal stress on the compound.
Q: GC analysis shows multiple impurity peaks after purification. What went wrong?
A: This suggests that the fractional distillation was not efficient enough to separate the impurities.
-
Column Efficiency: Use a longer, more efficient distillation column (e.g., a Vigreux or packed column) to improve separation.
-
Distillation Rate: A slow and steady distillation rate is crucial for good separation. Distilling too quickly will lead to co-distillation of impurities.
-
Forerun and Tail Fractions: Ensure that you are collecting a distinct main fraction, discarding the initial forerun (which may contain more volatile impurities) and stopping before the tail fraction (which may contain less volatile impurities) begins to distill.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C5H11NO | [8] |
| Molecular Weight | 101.15 g/mol | [4][9] |
| Boiling Point | 115-116 °C @ 750 mmHg | [3][9] |
| Melting Point | -66 °C | [3][9] |
| Density | 0.92 g/mL at 25 °C | [3][9] |
| Refractive Index | n20/D 1.435 | [3][9] |
| Flash Point | 20 °C (closed cup) | [4] |
Experimental Protocols
Protocol 1: Drying of this compound
Objective: To remove water from this compound prior to distillation.
Materials:
-
This compound (commercial grade)
-
Anhydrous potassium hydroxide (KOH) pellets or 3Å molecular sieves[10]
-
Round-bottom flask with a stopper
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
To a clean, dry round-bottom flask, add the commercial this compound.
-
Add anhydrous potassium hydroxide (KOH) pellets or activated 3Å molecular sieves (approximately 10-20% w/v).
-
Stopper the flask and allow the mixture to stand for at least 24 hours. Occasional swirling or magnetic stirring can improve the drying efficiency.
-
The dried NMM can then be decanted or filtered from the drying agent directly into the distillation flask.
Protocol 2: Fractional Distillation of this compound
Objective: To purify dried this compound to high purity.
Materials:
-
Dried this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried.
-
Add the dried this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the distillation flask gently with the heating mantle.
-
Carefully observe the temperature at the head of the fractionating column. Discard the initial fraction (forerun) that distills at a lower temperature.
-
Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound (115-116 °C at atmospheric pressure).
-
Stop the distillation before all the liquid has evaporated to avoid concentrating non-volatile impurities in the distillation flask.
-
Allow the apparatus to cool completely before dismantling.
-
Transfer the purified NMM to a clean, dry storage container under an inert atmosphere.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for NMM purification issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4-甲基吗啉 purified by redistillation, ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tuodaindus.com [tuodaindus.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nugentec.com [nugentec.com]
- 8. This compound | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is this compound?_Chemicalbook [chemicalbook.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Removal of 4-Methylmorpholine (NMM)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 4-Methylmorpholine (NMM) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMM) and why is it used in reactions?
A1: this compound, or NMM, is a cyclic tertiary amine with the chemical formula C₅H₁₁NO.[1] It is a colorless liquid that is miscible with water and many organic solvents.[2][3] Due to its basic nature (the pKa of its conjugate acid is 7.38), it is frequently used as a base catalyst in various chemical reactions, including polyurethane foam production and, notably, in peptide synthesis as a component of coupling cocktails or for in situ salt neutralization.[1][2][4]
Q2: What are the common methods for removing NMM from a reaction mixture?
A2: The most common methods for removing NMM leverage its chemical and physical properties. These include:
-
Extractive Workup (Acidic Wash): Washing the reaction mixture with a dilute aqueous acid to convert NMM into its water-soluble salt.[5]
-
Column Chromatography: Separating NMM from the desired product based on polarity.[6]
-
Scavenger Resins: Using solid-supported reagents that covalently bind to NMM, allowing for its removal by simple filtration.[7][8]
-
Distillation: Removing NMM by evaporation, effective for non-volatile products.[2]
-
Recrystallization: Purifying a solid product, leaving NMM behind in the mother liquor.[6]
Q3: How do I choose the most suitable NMM removal method for my experiment?
A3: The choice of method depends on the properties of your desired product, the scale of your reaction, and the required final purity. The decision can be guided by the following logic:
Q4: What physical properties of NMM are important for its removal?
A4: Understanding the physical properties of NMM is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Removal |
| Boiling Point | 115-116 °C | Allows for removal by distillation from less volatile compounds.[2] |
| pKa (conjugate acid) | 7.38 at 25 °C | Its basicity allows for conversion to a water-soluble salt with an acid wash (pH < 6).[2][9] |
| Water Solubility | Miscible (>500 g/L) | NMM itself is water-soluble, but its salt is significantly more so, facilitating extractive workup.[2][3] |
| Density | 0.92 g/mL at 25 °C | Being less dense than water, the organic layer may be on top or bottom depending on the solvent used.[2] |
| Azeotrope | Forms azeotropes with water and other solvents. | This can complicate removal by simple distillation but can be exploited in azeotropic distillation.[10][11] |
Troubleshooting Guides
Method 1: Extractive Workup (Acidic Wash)
This is often the first method attempted due to its simplicity and effectiveness for acid-stable products.
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete NMM Removal | 1. Insufficient acid used. 2. pH of the aqueous layer is too high. 3. Insufficient mixing or number of washes. | 1. Use a larger volume or slightly higher concentration of the acidic solution (e.g., 1M HCl, 5% citric acid). 2. Check the pH of the aqueous layer after extraction; it should be acidic (ideally pH < 6). 3. Perform at least 2-3 washes, ensuring adequate mixing between phases for each wash.[5] |
| Product is Acid-Sensitive | The acidic conditions are degrading the desired compound. | 1. Use a milder acid, such as 10-20% aqueous citric acid or saturated ammonium chloride. 2. Wash with a 10% aqueous copper(II) sulfate solution. NMM will complex with the copper and partition into the aqueous layer, which turns a deep blue or purple. Continue washing until no color change is observed.[5][12] |
| Emulsion Formation | 1. Vigorous shaking or stirring. 2. High concentration of reactants/products. 3. Presence of surfactant-like impurities. | 1. Gently invert the separatory funnel instead of shaking vigorously.[13] 2. Dilute the reaction mixture with more organic solvent.[14] 3. Add a saturated solution of NaCl (brine) to the mixture to increase the ionic strength of the aqueous phase, which can help break the emulsion.[15] 4. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.[13][14] |
Method 2: Column Chromatography
Used when acidic washes are not feasible or when higher purity is required.
| Problem | Possible Cause(s) | Solution(s) |
| NMM Co-elutes with Product | The polarity of the eluent is too high, or the selectivity between NMM and the product is poor. | 1. Use a less polar solvent system. 2. If using reversed-phase chromatography, ensure the mobile phase pH is alkaline (e.g., add 0.1% triethylamine) to keep NMM in its neutral, more retentive form.[16] |
| Streaking or Tailing of Amine Peaks | The basic NMM is interacting strongly with the acidic silanol groups on the surface of the silica gel.[17] | 1. Add a competing base: Add a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or ammonium hydroxide to the eluent. This neutralizes the acidic sites on the silica.[16][17][18] 2. Use a different stationary phase: Employ an amine-functionalized silica column or a more neutral stationary phase like alumina. These minimize the acid-base interactions.[17][19] |
| Irreversible Adsorption / Low Recovery | Strong interaction between NMM (or a basic product) and the silica gel. | 1. Deactivate the silica gel by pre-treating it with triethylamine before packing the column.[18] 2. Use an amine-functionalized stationary phase, which is specifically designed for the purification of basic compounds.[19] |
Method 3: Scavenger Resins
An effective method for selectively removing NMM with a simple filtration workup.
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete NMM Removal | 1. Insufficient equivalents of scavenger resin used. 2. Reaction time is too short. 3. Poor mixing of the resin with the solution. | 1. Increase the equivalents of the scavenger resin (typically 3-5 equivalents relative to the NMM). 2. Increase the reaction time (can range from 1 to 16 hours). Monitor the reaction by TLC or LCMS to determine completion. 3. Ensure the resin is well-suspended in the solution by using an overhead stirrer or orbital shaker. |
| Product Adsorbed onto Resin | The product has a functional group that can also react with or bind to the scavenger resin. | 1. Choose a scavenger with a different functional group that is selective for amines but not for your product. 2. Reduce the equivalents of scavenger resin used to the minimum required to remove the NMM. |
Experimental Protocols
Protocol 1: Removal of NMM by Acidic Aqueous Wash
This protocol is suitable for acid-stable products dissolved in a water-immiscible organic solvent.
-
Dilution: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Add a volume of 1M aqueous HCl solution equal to the organic layer volume.
-
Extraction: Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[13]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times. Check the pH of the final aqueous wash to ensure it is acidic.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography (Amine-Modified Eluent)
This protocol is for separating NMM from a product using standard silica gel.
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane/ethyl acetate or dichloromethane/methanol. Add ~1% triethylamine (TEA) to the TLC solvent jar to simulate column conditions.[6]
-
Prepare Eluent: Prepare the bulk mobile phase with the chosen solvent system, adding 0.5-1% (v/v) of triethylamine.
-
Pack Column: Pack a flash chromatography column with silica gel using the prepared eluent. Equilibrate the column by flushing with several column volumes of the eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent (or a stronger solvent like dichloromethane). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.
Protocol 3: Removal of NMM using a Scavenger Resin
This protocol describes a general method using an isocyanate- or acid chloride-functionalized scavenger resin.
-
Resin Selection: Choose a scavenger resin with a functional group that reacts specifically with amines (e.g., a polystyrene-bound isocyanate resin).
-
Dissolve Mixture: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).
-
Add Scavenger: Add the scavenger resin (typically 3-5 equivalents relative to the amount of NMM to be removed) to the solution.
-
Agitate: Gently agitate the mixture using an orbital shaker or magnetic stirrer at room temperature. The required time can vary from 1 to 16 hours; monitor the removal of NMM by TLC or LCMS.
-
Filter: Once the NMM has been consumed, filter the mixture to remove the resin.
-
Wash: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
References
- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 109-02-4 [m.chemicalbook.com]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chembk.com [chembk.com]
- 10. US4748241A - Process for producing aqueous N-methylmorpholine-N-oxide solutions - Google Patents [patents.google.com]
- 11. CN1139582C - Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater - Google Patents [patents.google.com]
- 12. Workup [chem.rochester.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. biotage.com [biotage.com]
Technical Support Center: Preventing Racemization with 4-Methylmorpholine in Chiral Synthesis
Welcome to the Technical Support Center for chiral synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization when using 4-Methylmorpholine (NMM) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in chiral synthesis?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). In pharmaceutical development, this is a critical issue because different enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically effective, while the other could be inactive or even cause harmful side effects.[1] This makes controlling stereochemistry paramount.
Q2: What is the primary role of this compound (NMM) in preventing racemization?
A2: this compound (NMM) is a tertiary amine base commonly used in peptide synthesis and other chiral syntheses. Its primary role in preventing racemization stems from its relatively low basicity (pKa ≈ 7.4) and steric hindrance compared to other bases like N,N-diisopropylethylamine (DIEA) (pKa ≈ 10.1) or triethylamine (TEA).[2][3] This moderate basicity is generally sufficient to neutralize acidic byproducts in coupling reactions without being strong enough to readily abstract the acidic α-proton of the chiral center, which is a key step in the racemization process.
Q3: How does racemization typically occur during peptide coupling reactions?
A3: The most common mechanism for racemization during peptide bond formation is through the formation of a planar oxazolone (or azlactone) intermediate. This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The presence of a strong base can facilitate the removal of the α-proton from this intermediate, leading to a loss of stereochemical integrity. A second mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base.[1][4][5]
Q4: When should I choose this compound over other bases like DIEA or collidine?
A4: NMM is a good first choice for many standard coupling reactions where racemization is a potential concern. It offers a balance between sufficient basicity for the reaction to proceed and a reduced risk of racemization compared to stronger bases like DIEA.[6] However, for particularly sensitive amino acids that are highly prone to racemization (e.g., Cysteine, Histidine), a more sterically hindered and weaker base like 2,4,6-collidine (TMP) may be a better option.[6][7] In some reported cases, even NMM led to significant racemization (approximately 50%) during cysteine coupling, which was suppressed by substituting with 2,4,6-collidine.[7]
Q5: Can the choice of coupling reagent influence the effectiveness of NMM in preventing racemization?
A5: Absolutely. The combination of the coupling reagent and the base is critical. Using carbodiimide-based reagents like DCC or DIC with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the presence of NMM is a common and effective strategy.[6] Some highly efficient onium salt-based reagents (e.g., HBTU, HATU) can lead to higher racemization when paired with a strong base, so a weaker base like NMM is often preferred.[1][8]
Troubleshooting Guides
Issue: I am observing significant racemization in my product despite using this compound.
This is a common problem that can often be resolved by systematically evaluating your reaction conditions. Follow this troubleshooting guide to identify and address the potential causes.
Step 1: Verify the Purity and Quality of Your Reagents.
-
This compound: Ensure your NMM is pure and free from contaminants. Older bottles can absorb moisture and carbon dioxide from the air, which can affect its basicity. Consider using a freshly opened bottle or redistilling your NMM if you suspect contamination.
-
Solvents: Use high-purity, anhydrous solvents. The presence of water can lead to unwanted side reactions and may influence the extent of racemization.
-
Amino Acid Derivatives: Confirm the enantiomeric purity of your starting materials.
Step 2: Optimize Your Reaction Conditions.
-
Temperature: High reaction temperatures can accelerate the rate of racemization.[6] If your protocol allows, try performing the coupling reaction at a lower temperature, such as 0 °C or even -15 °C.
-
Activation Time: Minimize the time the carboxylic acid is activated before the amine is introduced. Prolonged activation times increase the opportunity for the formation of the racemization-prone oxazolone intermediate.[4] Consider in-situ activation where the coupling reagent is added to a mixture of the acid, amine, and NMM.
Step 3: Re-evaluate Your Base and Coupling Reagent Combination.
-
Base Concentration: Use the minimum necessary amount of NMM. Typically, one to two equivalents are sufficient. Excess base can increase the rate of racemization.
-
Alternative Bases: For highly racemization-prone amino acids (e.g., Cys, His), NMM may still be too basic. Consider switching to a more sterically hindered and weaker base like 2,4,6-collidine.[6][7]
-
Coupling Reagent Additives: If you are using a carbodiimide coupling reagent like DIC or DCC, ensure you are also using a racemization-suppressing additive like HOBt or Oxyma.[6]
Step 4: Consider the Specific Amino Acid Being Coupled.
-
Amino acids with electron-withdrawing side chains or those that are particularly bulky are more susceptible to racemization. For these challenging couplings, a combination of a less activating coupling reagent, a highly hindered base, and low temperatures is often necessary.
Data Presentation
Table 1: Comparison of Common Bases in Peptide Synthesis
| Base | pKa | Steric Hindrance | General Recommendation for Preventing Racemization |
| This compound (NMM) | ~7.4 | Moderate | Good general-purpose base for minimizing racemization in standard couplings.[2][3] |
| N,N-Diisopropylethylamine (DIEA) | ~10.1 | High | Use with caution; its strong basicity can promote racemization despite its steric bulk.[2][6] |
| Triethylamine (TEA) | ~10.8 | Low | Generally not recommended for racemization-sensitive couplings due to its high basicity and low steric hindrance. |
| 2,4,6-Collidine (TMP) | ~7.4 | High | Recommended for highly racemization-prone amino acids due to its weak basicity and significant steric hindrance.[6][7] |
Table 2: Qualitative Racemization Risk with Different Coupling Conditions
| Coupling Reagent | Base | Additive | Racemization Risk | Notes |
| DIC/DCC | NMM | HOBt/Oxyma | Low | A standard and effective combination for suppressing racemization.[6] |
| HATU/HBTU | DIEA | None | High | Strong base can lead to significant racemization with these efficient reagents.[6] |
| HATU/HBTU | NMM | None | Moderate | A better choice than DIEA, but risk is still present. |
| HATU/HBTU | 2,4,6-Collidine | None | Low to Moderate | Often the preferred combination for difficult couplings. |
| DEPBT | NMM | None | Very Low | DEPBT is known for its remarkable resistance to racemization, especially for Fmoc-His(Trt)-OH.[1] |
Experimental Protocols
Protocol 1: General Procedure for a DIC/HOBt-Mediated Peptide Coupling Using NMM
This protocol is a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound amine, designed to minimize racemization.
-
Resin Preparation:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-6 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add NMM (3 equivalents) to the solution and mix gently.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the mixture.
-
Immediately add the activated amino acid solution to the washed and deprotected resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
-
Visualizations
Caption: Mechanism of racemization and the role of NMM.
Caption: Troubleshooting flowchart for racemization.
Caption: Experimental workflow for peptide coupling with NMM.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Technical Support Center: 4-Methylmorpholine (NMM) Reaction Workup and Quenching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylmorpholine (NMM) in their experiments. The following information is designed to address specific issues that may be encountered during reaction workup and quenching procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction containing this compound?
A1: Quenching is performed to neutralize any remaining reactive reagents in the reaction mixture. In the context of reactions where NMM is used as a base, quenching typically involves the addition of an acid. This serves two main purposes: it neutralizes the basic NMM and converts it into a salt, which facilitates its removal during the subsequent aqueous workup.
Q2: How do I effectively remove this compound and its corresponding salt from my reaction mixture?
A2: The most common and effective method for removing NMM and its salt is through an aqueous workup with a dilute acidic solution.[1][2] By washing the organic layer with an acid such as 1M hydrochloric acid or saturated ammonium chloride, the tertiary amine is protonated, forming a water-soluble 4-methylmorpholinium salt. This salt then partitions into the aqueous layer, which can be separated and discarded.[1]
Q3: Can I use a base to quench a reaction where NMM was used?
A3: It is generally not advisable to quench with a base if the goal is to remove NMM. Adding a base would keep the NMM in its free-base form, which is often soluble in organic solvents, making its removal via extraction difficult. An acidic quench is the standard procedure to facilitate its removal.
Q4: What are some common issues encountered during the workup of reactions containing NMM?
A4: Common issues include the formation of emulsions during aqueous extraction, precipitation of the 4-methylmorpholinium salt if its concentration exceeds its solubility in the aqueous phase, and incomplete removal of NMM, which can interfere with subsequent purification steps like chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Emulsion formation during acidic wash | - High concentration of NMM salt acting as a surfactant.- Insufficient difference in polarity between the organic and aqueous phases. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite.- Dilute the organic layer with more solvent before washing. |
| Precipitate forms at the interface of organic and aqueous layers | The 4-methylmorpholinium salt has limited solubility in the aqueous phase, especially if a large amount of NMM was used in the reaction. | - Add more water to the separatory funnel to dissolve the precipitated salt.- If the salt is still insoluble, it may be necessary to filter the biphasic mixture to remove the solid before proceeding with the separation. |
| NMM is still present in the organic layer after acidic wash | - The acidic wash was not efficient enough (e.g., insufficient volume or concentration of acid).- The 4-methylmorpholinium salt has some solubility in the organic solvent. | - Perform multiple washes with the dilute acidic solution.- Consider using a different acidic solution. For instance, a wash with a 10% aqueous copper sulfate solution can be effective in removing tertiary amines, as the copper-amine complex is highly water-soluble.[2]- If the product is stable to acid, using a slightly more concentrated acid wash may improve removal. |
| Product is lost during the acidic wash | The product is acid-labile or has basic functionalities that cause it to be extracted into the aqueous layer along with the NMM. | - If the product has a basic functional group, after the initial acidic wash to remove NMM, the aqueous layer should be basified and re-extracted with an organic solvent to recover the product.- If the product is acid-labile, a milder acidic wash (e.g., saturated ammonium chloride) or an alternative workup procedure that avoids strong acids should be considered. |
Quantitative Data
The solubility of 4-methylmorpholinium salts is a critical factor in designing an effective workup procedure. Below is a summary of available data and general solubility trends.
| Salt | Solvent | Solubility | Notes |
| 4-Methylmorpholinium Chloride | Water | High | The hydrochloride salt is readily soluble in water, facilitating its removal by aqueous extraction. |
| 4-Methylmorpholinium Chloride | Methanol | Soluble | [3] |
| 4-Methylmorpholinium Salts (General) | Dichloromethane (DCM) | Generally Low | The ionic nature of the salts makes them poorly soluble in non-polar organic solvents. |
| 4-Methylmorpholinium Salts (General) | Ethyl Acetate | Generally Low | Similar to DCM, solubility is expected to be low. |
| 4-Methylmorpholinium Salts (General) | Tetrahydrofuran (THF) | Generally Low | THF is more polar than DCM and ethyl acetate, but the solubility of the salt is still expected to be limited. |
Experimental Protocols
Protocol 1: General Acidic Quench and Workup for NMM Removal
This protocol is suitable for reactions where NMM is used as a base and the desired product is stable to dilute acid.
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice bath to control any potential exotherm during quenching.
-
Quench with Dilute Acid: Slowly add a 1M solution of hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The amount of acid should be sufficient to neutralize all the NMM used. Monitor the pH of the aqueous phase to ensure it is acidic (pH < 7).
-
Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product.
-
Separate the Layers: Allow the layers to separate. The upper layer is typically the organic phase, and the lower layer is the aqueous phase (confirm by adding a drop of water). Drain the aqueous layer.
-
Wash the Organic Layer: Wash the organic layer one to two more times with the same acidic solution to ensure complete removal of the 4-methylmorpholinium salt.
-
Neutralize and Dry: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Isolate the Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Workup for Acid-Sensitive Products
This protocol is designed for reactions where the product may degrade under acidic conditions.
-
Concentrate the Reaction Mixture: If possible, remove the reaction solvent under reduced pressure.
-
Dissolve in an Organic Solvent: Dissolve the residue in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with Water: Wash the organic solution several times with deionized water. While less efficient than an acidic wash, multiple water washes can help to remove some of the NMM.
-
Brine Wash: Perform a final wash with brine to aid in the removal of water from the organic phase.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Further purification by column chromatography will likely be necessary to separate the product from the remaining NMM. When performing chromatography, a small amount of a basic modifier like triethylamine (1-2%) can be added to the eluent to prevent streaking of the amine-containing compounds on the silica gel.
Visualizations
Caption: General workflow for the quenching and workup of a reaction containing this compound.
References
Thermal stability and decomposition of 4-Methylmorpholine N-oxide
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and decomposition of 4-Methylmorpholine N-oxide (NMMO). It includes troubleshooting advice for common experimental issues, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for NMMO?
A1: For long-term storage, NMMO should be kept in a tightly sealed container in a refrigerator at 2-8°C.[1] It is crucial to store it in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2]
Q2: My NMMO solution is discolored. What could be the cause?
A2: Discoloration in NMMO, especially at elevated temperatures (around 120°C), can be an initial sign of thermal degradation.[3] Overheating, even below the rapid decomposition temperature, can lead to the formation of colored byproducts. It is crucial to maintain strict temperature control during your experiments.
Q3: What are the primary decomposition products of NMMO?
A3: The main decomposition products of NMMO are this compound (NMM) and morpholine (M).[4][5] The formation of these products can be monitored using techniques like capillary electrophoresis.[5]
Q4: Can impurities affect the thermal stability of NMMO?
A4: Yes, impurities can significantly lower the decomposition temperature of NMMO and in some cases, lead to explosive decomposition.[4] Contaminants to be particularly cautious of include:
-
Hydrogen peroxide (H₂O₂): The presence of H₂O₂ can lower the onset temperature of decomposition.[4]
-
Acids, acid chlorides, acid anhydrides, and chloroformates: These are incompatible with NMMO.[6]
-
Oxidizing agents: Contact with strong oxidizing agents should be avoided.[6][7]
-
Carbodiimide coupling agents (e.g., DCC, EDC): These can cause violent reactions, including explosions and charring.[4]
-
Imidazolium ionic liquids and certain organic solvents: These have been reported to cause explosive decomposition.[4]
-
Rust (iron oxides): Contact with rusty metal can trigger explosive decomposition, especially with molten NMMO.[4]
Q5: What are the signs of a runaway thermal decomposition?
A5: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Signs can include rapid gas evolution, smoke, and a sudden change in the color and viscosity of the material. The decomposition of NMMO is highly exothermic and can be explosive under certain conditions.[4][8]
Troubleshooting Guide
Issue: Unexpected Exothermic Reaction or Decomposition During Experiment
-
Possible Cause 1: Temperature Fluctuation. The local temperature may have exceeded the safe operating limit for NMMO.
-
Solution: Ensure your heating apparatus has precise and reliable temperature control. Use a calibrated thermometer to monitor the reaction temperature closely.
-
-
Possible Cause 2: Presence of Contaminants. As detailed in the FAQ, various impurities can catalyze or initiate decomposition at lower temperatures.
-
Solution: Use high-purity NMMO. Ensure all glassware and equipment are scrupulously clean and free of any residual chemicals, especially acids, oxidizing agents, or metal traces. Avoid using metal spatulas, particularly if they show any signs of corrosion, with molten NMMO.[4]
-
-
Possible Cause 3: Incompatible Materials. Your reaction mixture may contain substances that are incompatible with NMMO.
-
Solution: Review all components of your reaction mixture for known incompatibilities with NMMO.[6] Consult safety data sheets for all reagents.
-
Issue: Inconsistent Results in Thermal Analysis (DSC/TGA)
-
Possible Cause 1: Variable Hydration State. NMMO is hygroscopic and is commercially available as an anhydrous compound or a monohydrate.[3][9][10] The water content can affect the thermal profile.
-
Possible Cause 2: Different Heating Rates. The onset of decomposition can appear to shift with different heating rates in thermal analysis.
-
Solution: Use a consistent and reported heating rate for all your experiments to ensure comparability of results.
-
Quantitative Data on Thermal Stability
The thermal properties of NMMO can be influenced by its hydration state and the presence of other substances. The following tables summarize key quantitative data.
| Property | Anhydrous NMMO | NMMO Monohydrate |
| Melting Point | 180-184°C[9][10][11][12] | ~70°C[9][13] |
| Decomposition Onset | Discoloration at 120°C, decomposition at 175°C[3] | Dependent on conditions. |
| Heat of Decomposition | 1340 J/g[14] | Not specified. |
| Condition | Onset Temperature of Decomposition | Activation Energy (Ea) |
| NMMO | Varies with conditions | 40–89 kJ mol⁻¹[15] |
| NMMO with H₂O₂ (molar ratio 3:1) | 391.67 K (118.52°C)[4] | 80.76‒89.87 kJmol⁻¹[4] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
-
Sample Preparation: Accurately weigh 1-5 mg of the NMMO sample into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to a temperature beyond its decomposition point.
-
Data Analysis: The resulting thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. Integrate the peak areas to determine the enthalpy of fusion and decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.
-
Sample Preparation: Place a small, accurately weighed amount of the NMMO sample (5-10 mg) into the TGA sample pan.
-
Instrument Setup: Position the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA curve will show a mass loss corresponding to the decomposition of NMMO. The onset temperature of this mass loss is an indicator of its thermal stability.
Visualizations
Caption: Troubleshooting workflow for unexpected NMMO decomposition.
Caption: Workflow for thermal analysis of NMMO using DSC and TGA.
Caption: Simplified thermal decomposition pathway of NMMO.
References
- 1. aksci.com [aksci.com]
- 2. This compound N-oxide(7529-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.fr [fishersci.fr]
- 8. researchgate.net [researchgate.net]
- 9. N-METHYLMORPHOLINE-N-OXIDE - Ataman Kimya [atamanchemicals.com]
- 10. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 11. sincerechemical.com [sincerechemical.com]
- 12. This compound N-oxide | 7529-22-8 [chemicalbook.com]
- 13. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture in 4-Methylmorpholine (NMM) Reactions
This guide is intended for researchers, scientists, and drug development professionals utilizing 4-Methylmorpholine (NMM) in their experiments. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues related to moisture control.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMM) and in which reactions is it commonly used?
This compound (NMM), also known as N-Methylmorpholine, is a cyclic tertiary amine.[1] It is widely used as a base catalyst in various chemical syntheses.[2][3] Its primary applications include:
-
Polyurethane Foam Production: NMM acts as a catalyst in the formation of polyurethanes.[4][5]
-
Peptide Synthesis: It serves as a base in coupling reactions, particularly in solid-phase peptide synthesis (SPPS).[6]
-
Organic Synthesis: NMM is used as a catalyst and solvent in a range of other organic reactions.[2][3]
NMM is also a precursor to N-methylmorpholine N-oxide (NMMO), a significant oxidizing agent.[1]
Q2: How does moisture affect reactions involving NMM?
Moisture can be detrimental to reactions where NMM is used, primarily in its role as a base or catalyst. The presence of water can lead to several undesirable outcomes:
-
Reduced Yields: Water can hydrolyze activated intermediates in coupling reactions, such as activated esters in peptide synthesis, converting them back to the starting carboxylic acid. This side reaction competes with the desired amide bond formation and lowers the overall yield of the target molecule.
-
Side Reactions: In polyurethane production, water can react with isocyanates to produce unstable carbamic acids, which then decompose to form amines and carbon dioxide. This can lead to unwanted foam formation and defects in the final polymer material.[7]
-
Catalyst Deactivation: While NMM itself is not directly deactivated by water, the presence of moisture can interfere with its catalytic activity by affecting the reaction equilibrium and promoting side reactions.
-
Hydrolysis of Reagents: Many reagents used in conjunction with NMM, such as coupling agents in peptide synthesis (e.g., carbodiimides), are sensitive to moisture and can be hydrolyzed, rendering them inactive.
Q3: Is this compound (NMM) hygroscopic?
While NMM is soluble in water, its derivative, this compound N-oxide (NMMO), is described as highly hygroscopic.[2][8] Given that NMM is often used in moisture-sensitive reactions, it is best practice to handle it as a hygroscopic substance and take precautions to minimize its exposure to atmospheric moisture.
Q4: What is an acceptable level of moisture in solvents for NMM-mediated reactions?
The acceptable moisture content is highly dependent on the specific reaction's sensitivity. For highly sensitive applications like peptide synthesis, the water content in solvents should be kept to a minimum.
| Solvent | Recommended Water Content (ppm) | Application Context |
| Dimethylformamide (DMF) | < 300 ppm (≤0.03%) | Peptide Synthesis |
| Acetonitrile (ACN) | < 50 ppm | General Moisture-Sensitive Reactions |
| Dichloromethane (DCM) | < 50 ppm | General Moisture-Sensitive Reactions |
| Tetrahydrofuran (THF) | < 50 ppm | General Moisture-Sensitive Reactions |
Q5: How can I accurately measure the moisture content in NMM or my reaction solvents?
The gold standard for determining trace amounts of water in organic liquids is the Karl Fischer titration .[9] This method is highly accurate and specific for water. Both volumetric and coulometric Karl Fischer titrators are available, with the coulometric method being particularly suited for very low moisture levels.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to moisture in NMM reactions.
Problem 1: Low or No Product Yield in an NMM-Mediated Coupling Reaction (e.g., Peptide Synthesis)
Possible Cause: Presence of excess moisture leading to the hydrolysis of activated intermediates or coupling reagents.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield.
Solutions:
-
Verify Reagent and Solvent Purity: Use Karl Fischer titration to quantify the water content in your NMM, solvents, and other reagents.
-
Dry Solvents: If moisture levels are high, dry the solvents using an appropriate method (see Experimental Protocols section).
-
Use Anhydrous NMM: Ensure the NMM used is of high purity and low water content. If necessary, dry the NMM before use.
-
Maintain an Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon) using dry glassware to prevent the introduction of atmospheric moisture.
Problem 2: Inconsistent Reaction Rates or Stalled Reactions
Possible Cause: Variable moisture content between different reaction setups.
Solutions:
-
Standardize Drying Procedures: Implement a consistent and validated protocol for drying all solvents and liquid reagents, including NMM.
-
Handle Reagents in a Glove Box: For highly sensitive reactions, handle and dispense all reagents inside a glove box with a controlled, low-moisture atmosphere.
-
Use Freshly Opened Solvents: Whenever possible, use freshly opened bottles of anhydrous solvents.
Problem 3: Formation of Unexpected Byproducts
Possible Cause: Moisture-induced side reactions.
Solutions:
-
Identify Byproducts: Use analytical techniques such as LC-MS or NMR to identify the structure of the byproducts. This can provide clues about the interfering side reactions (e.g., identifying hydrolyzed starting material).
-
Review Reaction Mechanism: Consider how water could interfere with your specific reaction mechanism to generate the observed byproducts.
-
Implement Strict Anhydrous Techniques: Follow the recommendations in the Experimental Protocols section to rigorously exclude water from your reaction.
Experimental Protocols
Protocol 1: Drying of this compound (NMM)
This protocol is adapted from general procedures for drying amines.
Materials:
-
This compound (NMM)
-
Potassium hydroxide (KOH) pellets or Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Inert atmosphere setup (nitrogen or argon)
-
Dry glassware
Procedure:
-
Pre-drying (Optional but Recommended): Place NMM over fresh KOH pellets and let it stand overnight. This will remove the bulk of the water.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere.
-
Distillation:
-
If using CaH₂, add it to the NMM in the distillation flask.
-
Heat the flask under a gentle stream of inert gas.
-
Discard the initial fraction (forerun) and collect the NMM that distills at its boiling point (115-116 °C).
-
-
Storage: Store the dried NMM over molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.
Caption: Workflow for drying this compound.
Protocol 2: General Procedure for Drying Reaction Solvents
Materials:
-
Solvent to be dried (e.g., DMF, DCM, THF)
-
Appropriate drying agent (see table below)
-
Solvent purification system or distillation apparatus
-
Molecular sieves (3Å or 4Å, activated)
Recommended Drying Agents for Common Solvents:
| Solvent | Drying Agent | Method |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Reflux and distill |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Reflux and distill (indicator turns blue/purple when dry) |
| Dimethylformamide (DMF) | Barium oxide or 4Å molecular sieves | Stand overnight, then distill under reduced pressure |
| Acetonitrile (ACN) | Calcium hydride | Reflux and distill |
Procedure for Drying with Molecular Sieves (General Method):
-
Activate Sieves: Heat molecular sieves in a muffle furnace at 300-350 °C for at least 3 hours under vacuum or with a flow of inert gas.
-
Cool: Allow the sieves to cool to room temperature in a desiccator.
-
Dry Solvent: Add the activated molecular sieves to the solvent (approximately 5-10% w/v) in a sealed container under an inert atmosphere.
-
Equilibrate: Allow the solvent to stand for at least 24 hours before use.
Protocol 3: Karl Fischer Titration for Moisture Determination
This protocol provides a general outline. Refer to your instrument's manual for specific operating instructions.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (e.g., Hydranal™)
-
Dry syringe and needle
-
Sample of NMM or solvent
Procedure:
-
Prepare Titrator: Fill the titration cell with the appropriate Karl Fischer reagent and allow the instrument to titrate to a dry baseline (low, stable drift).
-
Sample Introduction: Using a dry syringe, carefully withdraw a known volume or weight of the sample.
-
Inject Sample: Inject the sample into the titration cell. Ensure the injection is done below the surface of the reagent to avoid atmospheric moisture contamination.
-
Titrate: The instrument will automatically titrate the water in the sample and provide a reading, typically in ppm or percent water content.
-
Repeat: Perform multiple measurements to ensure accuracy and reproducibility.
By following these guidelines and protocols, researchers can effectively manage moisture content in their this compound reactions, leading to improved yields, higher product purity, and more reproducible results.
References
- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 2. The Versatile Solvent: this compound N-oxide_Chemicalbook [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. resinlab.com [resinlab.com]
- 8. This compound hydrochloride [chembk.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
Technical Support Center: Troubleshooting Low Catalytic Activity of 4-Methylmorpholine
Welcome to the technical support center for 4-Methylmorpholine (NMM). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use as a catalyst. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to ensure the optimal performance of this compound in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. How can I determine if the low catalytic activity of this compound is the cause?
A1: Low catalytic activity of this compound can manifest as slow reaction rates, incomplete conversion of starting materials, or the formation of side products. To diagnose this, first, ensure that other reaction parameters such as temperature, pressure, and reactant stoichiometry are optimal. If these are correct, the issue may lie with the NMM. Potential problems include catalyst degradation, the presence of inhibitors, or suboptimal catalyst concentration.
Q2: What are the common causes of this compound deactivation?
A2: Like many catalysts, this compound can lose its activity over time. The primary causes of deactivation are:
-
Contamination: Impurities in the reaction mixture, such as acidic compounds, can neutralize the basic NMM, rendering it inactive. Water can also interfere with many reactions catalyzed by NMM.
-
Thermal Stress: Although NMM is relatively stable, prolonged exposure to high temperatures can lead to degradation.
-
Side Reactions: In some cases, NMM can participate in side reactions with reactants or intermediates, leading to the formation of inactive adducts.
Q3: How can I test the activity of my this compound?
A3: A simple method to test the activity of your NMM is to run a well-characterized model reaction for which you have established a reliable yield and reaction time with a fresh batch of NMM. A significant deviation from the expected outcome would suggest a problem with your current NMM stock. For a more quantitative assessment, you can perform a kinetic study and compare the reaction rate constant with that obtained using a certified standard.
Q4: What is the optimal concentration of this compound for my reaction?
A4: The optimal catalyst concentration is reaction-dependent. Generally, increasing the catalyst concentration will increase the reaction rate.[1] However, beyond a certain point, the increase may become negligible, and high concentrations can sometimes lead to unwanted side reactions or difficulties in purification. It is recommended to perform a catalyst loading study to determine the optimal concentration for your specific application.
Q5: I am observing significant racemization in my peptide synthesis. Could this compound be the cause?
A5: Yes, the choice of base in peptide synthesis can significantly influence the extent of racemization. While NMM is often chosen as a milder base than triethylamine to reduce racemization, it can still promote this side reaction, especially in certain solvents.[2][3] The combination of NMM with dichloromethane has been shown to be a good solvent/base pairing for minimizing urethane formation, a common side reaction, while the combination with tetrahydrofuran is also considered effective.[3] The extent of racemization can also be influenced by the polarity of the solvent.[4][5]
Data Presentation
Table 1: Comparison of Catalytic Efficiency between Morpholine and this compound in Urethane Formation
| Catalyst | Proton Affinity (kJ/mol) | Calculated Activation Energy (Ea) (kJ/mol) |
| Morpholine | 1523.95[6][7] | 29.7[6][7] |
| This compound | 963.07[6][7] | 26.6[6][7] |
Data from a computational study on the reaction of phenyl isocyanate and butan-1-ol. A lower activation energy indicates a more effective catalyst.
Table 2: Influence of Solvent on Racemization in a Peptide Coupling Reaction
| Solvent | Dielectric Constant (ε) | Racemization (%) |
| Ethyl Acetate (AcOEt) | 6.02 | 0 |
| Tetrahydrofuran (THF) | 7.58 | 0 |
| Acetonitrile (CH3CN) | 37.5 | 0 |
| N,N-Dimethylformamide (DMF) | 36.7 | 0 |
| 2-Propanol (2-PrOH) | 19.9 | 0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 2.3 |
| Ethanol (EtOH) | 24.6 | Slight |
| Methanol (MeOH) | 32.7 | Slight |
Data from a study on the coupling of Z(OMe)-Gly-L-Ala-OH and H-Phe-OBzl using a condensing agent where NMM would be a component.[4][5]
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol describes the purification of this compound by distillation to remove non-volatile impurities and water.
Materials:
-
This compound (technical grade)
-
Sodium hydroxide (NaOH) pellets
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Stir bar
Procedure:
-
Drying: To a round-bottom flask containing the technical grade this compound, add sodium hydroxide pellets (approximately 10-20 g per 100 mL of NMM). Stir the mixture for 4-5 hours at room temperature to remove water.
-
Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the flask using a heating mantle. Collect the fraction boiling at 115-116 °C.[8]
-
Storage: Store the purified this compound over molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Protocol 2: General Procedure for a Model Reaction to Test Catalytic Activity
This protocol outlines a general procedure for the synthesis of a urethane, which can be used as a model reaction to assess the catalytic activity of this compound.
Materials:
-
Phenyl isocyanate
-
Butan-1-ol
-
This compound (catalyst)
-
Anhydrous solvent (e.g., acetonitrile)
-
Reaction vessel
-
Magnetic stirrer
-
Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, or NMR)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve phenyl isocyanate (1 equivalent) and butan-1-ol (1 equivalent) in the anhydrous solvent.
-
Catalyst Addition: Add a predetermined amount of this compound (e.g., 0.1 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 25 °C) and monitor the consumption of the starting materials and the formation of the product over time using a suitable analytical technique.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Compare this rate with the rate obtained using a fresh, high-purity batch of this compound to evaluate the activity of your catalyst.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Effect of morpholine, and this compound on urethane formation: a computational study | Semantic Scholar [semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). | Semantic Scholar [semanticscholar.org]
- 6. Effect of morpholine, and this compound on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Minimizing by-product formation in 4-Methylmorpholine mediated reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-Methylmorpholine (NMM). The following troubleshooting guides and FAQs are designed to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMM) and why is it used as a base?
This compound (CAS 109-02-4) is a cyclic tertiary amine commonly used as a mild, sterically hindered organic base in various chemical syntheses.[1][2] Its moderate basicity and steric bulk make it particularly advantageous in applications sensitive to base-induced side reactions, such as peptide synthesis, where it is preferred over stronger or less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to minimize epimerization.[3]
Q2: What is the primary by-product concern in NMM-mediated peptide synthesis?
The most significant side reaction is epimerization, which is the inversion of the stereochemical configuration at the alpha-carbon of an amino acid residue.[3][4] This results in the formation of a diastereomeric impurity that can be difficult to separate from the desired peptide and may drastically alter its biological activity.[4] NMM is often chosen specifically to reduce the risk of this side reaction.[3]
Q3: How should I store and handle NMM to ensure its purity and stability?
To maintain its quality, NMM should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat and sources of ignition.[5] It is stable under recommended storage conditions, but care should be taken to avoid contact with strong oxidizing agents, acids, and acid halides.[3]
Q4: Can NMM be used in reactions involving borane complexes?
Yes, NMM forms a stable complex with borane (this compound-borane), which is used as a mild and selective reducing agent.[5] This complex is more stable and easier to handle than others like borane-THF or borane-dimethyl sulfide. However, it is susceptible to degradation in protic solvents.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: HPLC/NMR analysis shows diastereomeric impurities, indicating epimerization in my peptide coupling reaction.
Possible Causes & Solutions:
Epimerization is a common issue in peptide synthesis that occurs during the amino acid activation step, primarily through oxazolone formation or direct enolization.[3] The risk is influenced by the base, coupling reagent, temperature, and reaction time.
-
Choice of Base: The strength and steric hindrance of the base are critical.
-
Solution: You are already using NMM, which is a good choice. Ensure you are using the minimum amount necessary for the reaction, as excess base can still promote epimerization. If epimerization persists, a more hindered base like 2,4,6-collidine could be considered.[3]
-
-
Coupling Reagent: Some coupling reagents are more likely to induce epimerization than others.
-
Solution: For sensitive couplings, using carbodiimide-based reagents like DCC or DIC in combination with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is effective at suppressing racemization.[1][6] While efficient, uronium/aminium reagents like HATU may carry a higher epimerization risk under certain conditions.[3]
-
-
Reaction Temperature: Higher temperatures accelerate all reactions, including the pathways leading to epimerization.[3]
-
Solution: Perform the coupling step at a lower temperature. Cooling the reaction to 0 °C is a common and effective strategy to significantly reduce the rate of epimerization.[3]
-
-
Activation Time: The longer an amino acid remains in its activated state before coupling, the greater the opportunity for it to form an oxazolone intermediate and lose its stereochemical integrity.[3]
-
Solution: Minimize the pre-activation time. Introduce the amine component as soon as reasonably possible after the carboxylic acid has been activated.
-
Data Presentation: Effect of Base and Coupling Reagent on Epimerization
The following table provides illustrative data on the extent of epimerization with different reagent combinations in a model peptide synthesis.
| Coupling Reagent | Base | % Epimerization (Illustrative) |
| HBTU | DIEA | 18% |
| HATU | DIEA | 13% |
| PyBop | DIEA | 12% |
| DCC/HOBt | NMM | Low |
| This data is illustrative and can vary based on specific amino acids and reaction conditions.[1] |
Visualization: Troubleshooting Workflow for Epimerization
Visualization: Mechanism of Base-Mediated Epimerization
Issue 2: My reduction reaction using this compound-borane is sluggish, incomplete, or forms unexpected by-products.
Possible Causes & Solutions:
This issue often points to the degradation of the NMM-borane complex, which reduces the concentration of the active reducing agent.[5]
-
Solvent Choice: Protic solvents readily react with and decompose amine-borane complexes.
-
Solution: Use anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM). If a protic solvent like methanol is required by the reaction, prepare the NMM-borane solution immediately before use and run the reaction at low temperatures to minimize decomposition.[5]
-
-
Temperature: Elevated temperatures accelerate the degradation of NMM-borane, even in aprotic solvents.
-
Solution: Perform the reaction at the lowest effective temperature. Most reductions can be carried out effectively at room temperature or below.[5]
-
-
Solution Age: NMM-borane is less stable in solution than in its solid, crystalline state.
-
Solution: Always prepare solutions of NMM-borane fresh for each experiment. Avoid storing solutions for extended periods.[5]
-
Data Presentation: Stability of NMM-Borane in Common Solvents
| Solvent | Temperature | Expected Stability | Notes |
| Dichloromethane (DCM) | Room Temp | High | Anhydrous conditions are recommended. |
| Tetrahydrofuran (THF) | Room Temp | High | Anhydrous conditions are recommended. |
| Tetrahydrofuran (THF) | 50°C | Moderate | Degradation is accelerated at higher temperatures. |
| Methanol (MeOH) | Room Temp | Low | Reacts to form methoxyboranes and hydrogen gas. |
| Water (H₂O) | Room Temp | Very Low | Hydrolyzes to form boric acid and hydrogen gas. |
| Qualitative summary based on the general behavior of amine-borane complexes.[5] |
Visualization: NMM-Borane Degradation Pathway
Issue 3: How do I effectively remove NMM and its corresponding salts after the reaction is complete?
Possible Causes & Solutions:
NMM and its protonated salts are generally water-soluble, which can be leveraged during the work-up procedure.
-
Aqueous Extraction:
-
Solution: After reaction completion, perform an aqueous wash. If the product is in an organic solvent immiscible with water (e.g., ethyl acetate, DCM), washing with a dilute acidic solution (e.g., 1M HCl, 5% citric acid) will protonate the NMM, forming a highly water-soluble salt that partitions into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate to remove the excess acid, and finally a brine wash to remove residual water.
-
-
Precipitation/Crystallization:
-
Solution: If your desired product is a solid, NMM and its salts will typically remain in the mother liquor during crystallization or precipitation from a suitable solvent system.
-
-
Silica Gel Chromatography:
-
Solution: NMM is a polar amine and will adhere to silica gel. However, it can sometimes co-elute with polar products. Pre-treating the crude material with an acidic wash before chromatography is often the most effective strategy to ensure complete removal.
-
Experimental Protocols
Protocol 1: General Procedure for an Epimerization-Suppressed Peptide Coupling (Fmoc-SPPS)
This protocol outlines a standard coupling cycle designed to minimize epimerization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin-bound amine.[3][7]
-
Washing: Thoroughly wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all traces of piperidine.[3]
-
Coupling Solution Preparation (Activation):
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (3 eq.), and an additive like Oxyma (3 eq.), in DMF.[3]
-
Cool the vessel to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Reaction & Monitoring: Allow the reaction to proceed for 1-3 hours, maintaining the low temperature if the residue is particularly sensitive. Monitor reaction completion using a qualitative method like the Kaiser test.[3]
-
Final Wash: Once the reaction is complete, wash the resin with DMF (3x) to remove excess reagents and by-products, preparing it for the next cycle.[7]
References
Technical Support Center: Catalyst Management in 4-Methylmorpholine (NMM) Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during 4-Methylmorpholine (NMM) synthesis.
Troubleshooting Guides
Issue 1: Gradual Decrease in Reaction Rate and NMM Yield
Question: We are observing a slow but steady decline in our reaction rate and the overall yield of this compound over several cycles. What could be the cause and how can we troubleshoot it?
Answer: A gradual decrease in performance is often indicative of catalyst fouling or coking. This is a common issue where carbonaceous materials deposit on the active sites of the catalyst, blocking access for reactants.
Troubleshooting Steps:
-
Verify Operating Conditions: Ensure that the reaction temperature, pressure, and reactant ratios are within the recommended range for your specific catalyst and process. Deviations can accelerate coke formation.
-
Analyze Feedstock Purity: Impurities in your reactants, such as higher amines or aldehydes, can act as coke precursors. Consider analyzing the purity of your morpholine (or other starting amine) and methylating agent.
-
Catalyst Characterization: If possible, carefully extract a sample of the deactivated catalyst. Characterization techniques can help confirm the presence of carbon deposits.
| Characterization Technique | Observation for Coking/Fouling |
| Thermogravimetric Analysis (TGA) | Weight loss upon heating in an oxidizing atmosphere. |
| Brunauer-Emmett-Teller (BET) Analysis | Decrease in surface area and pore volume. |
| Temperature-Programmed Oxidation (TPO) | CO₂ evolution at specific temperatures, indicating carbon burn-off. |
-
Initiate Regeneration Protocol: If coking is confirmed or highly suspected, proceed with a regeneration protocol. For many hydrogenation catalysts, this involves a controlled oxidation to burn off the carbon deposits followed by a reduction to reactivate the metallic sites.
Issue 2: Sudden and Significant Drop in Catalyst Activity
Question: Our catalyst, which was performing well, has suddenly shown a dramatic loss of activity. What are the likely causes and immediate actions?
Answer: A sudden drop in activity often points to catalyst poisoning. Poisons are substances that chemically interact with the active sites of the catalyst, rendering them inactive.
Troubleshooting Steps:
-
Identify Potential Poisons: Review your process for potential sources of common catalyst poisons. For catalysts used in amine synthesis, be particularly aware of:
-
Sulfur Compounds: Can be present in reactants or solvents.
-
Halogenated Compounds: May be introduced from previous cleaning cycles or as impurities.
-
Strongly Adsorbing Species: Byproducts of the reaction or unexpected impurities can bind irreversibly to the catalyst surface.
-
-
Feedstock Analysis: Immediately analyze your current batches of reactants and solvents for any unusual impurities.
-
Catalyst Analysis: If feasible, analyze a sample of the poisoned catalyst to identify the contaminant.
| Characterization Technique | Observation for Poisoning |
| X-ray Photoelectron Spectroscopy (XPS) | Detection of elements like sulfur, chlorine, etc., on the catalyst surface. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental mapping to identify the distribution of poisons. |
-
Regeneration Feasibility: Some poisons cause irreversible deactivation. However, for certain types of poisoning, specific regeneration procedures may be effective. For instance, a high-temperature treatment may remove some adsorbed species.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in this compound synthesis?
A1: The synthesis of this compound can be achieved through various routes, each employing different types of catalysts. Common methods include the reductive amination of morpholine with formaldehyde or the N-alkylation of morpholine with a methylating agent. Catalysts frequently used in these processes include:
-
Copper-based catalysts (e.g., copper chromite): Often used in hydrogenation and reductive amination processes.
-
Palladium-based catalysts (e.g., Pd/C): Widely used for reductive amination and other N-alkylation reactions.[1]
-
Nickel-based catalysts (e.g., Raney Nickel): Also employed in hydrogenation and amination reactions.
Q2: What are the primary mechanisms of catalyst deactivation in NMM synthesis?
A2: The main deactivation mechanisms depend on the catalyst and the specific process conditions, but generally fall into three categories:
-
Poisoning: Irreversible deactivation caused by strong chemisorption of impurities (e.g., sulfur, halides) onto the active sites.[2]
-
Fouling/Coking: The physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores. This is often a reversible process.[2]
-
Thermal Degradation (Sintering): At high temperatures, the small metal crystallites of the catalyst can agglomerate, leading to a decrease in the active surface area. This is typically an irreversible process.
Q3: How can I prevent catalyst deactivation?
A3: Proactive measures can significantly extend the life of your catalyst:
-
Ensure High Purity of Reactants: Use high-purity morpholine, methylating agents, and solvents to minimize the introduction of poisons and coke precursors.
-
Optimize Reaction Conditions: Operate within the recommended temperature and pressure ranges to avoid thermal degradation and minimize side reactions that lead to coking.
-
Implement a Guard Bed: If feedstock impurities are a known issue, consider using a guard bed to remove poisons before the reactants reach the main catalyst bed.
Q4: Is it always possible to regenerate a deactivated catalyst?
A4: Not always. The success of regeneration depends on the deactivation mechanism:
-
Coking/Fouling: Often reversible through controlled oxidation to burn off carbon deposits.
-
Poisoning: Can be irreversible, especially if the poison forms a strong chemical bond with the active metal.
-
Sintering: Generally irreversible as it involves a physical change in the catalyst structure.
Q5: What is a general procedure for regenerating a copper-based catalyst?
A5: A common method for regenerating copper chromite catalysts involves an oxidation-reduction cycle.[3][4]
Experimental Protocol: Regeneration of a Copper-Based Catalyst
-
Solvent Wash (Optional): Flush the catalyst bed with a suitable solvent (e.g., methanol or the reaction solvent) at a moderate temperature to remove any loosely bound organic residues.
-
Inert Gas Purge: Purge the reactor with an inert gas (e.g., nitrogen) to remove flammable solvents and reactants.
-
Oxidation (Carbon Burn-off): Introduce a controlled stream of a dilute oxidant (e.g., 1-5% oxygen in nitrogen) at a gradually increasing temperature (typically 250-400°C). This step should be carefully controlled to avoid excessive temperatures that could damage the catalyst. The progress of the burn-off can be monitored by analyzing the off-gas for CO₂.
-
Inert Gas Purge: Once the carbon burn-off is complete, purge the system again with an inert gas to remove all traces of oxygen.
-
Reduction: Introduce a reducing gas, typically hydrogen (often diluted with nitrogen), at a controlled temperature to reduce the oxidized metal species back to their active metallic state.
Q6: What is a typical regeneration procedure for a palladium on carbon (Pd/C) catalyst?
A6: For Pd/C catalysts deactivated by the blockage of pores with organic residues, a solvent washing procedure can be effective.
Experimental Protocol: Regeneration of a Pd/C Catalyst
-
Inert Gas Purge: Purge the reactor containing the catalyst with an inert gas.
-
Solvent Wash: Introduce a stream of a suitable organic solvent (e.g., chloroform, glacial acetic acid, or the reaction solvent) at a slightly elevated temperature (e.g., 40-60°C).
-
Stirring/Agitation: If the reactor design allows, gentle stirring or agitation can help to dislodge and dissolve the organic residues from the catalyst pores.
-
Inert Gas Purge and Drying: After the solvent wash, purge the system with an inert gas to remove the solvent and dry the catalyst before reintroducing the reactants.
Visualizing Workflows and Relationships
References
Technical Support Center: 4-Methylmorpholine (NMM)
This guide provides comprehensive information for the safe handling and storage of 4-Methylmorpholine (NMM), tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMM)?
A1: this compound, also known as N-Methylmorpholine (NMM), is a cyclic tertiary amine with the molecular formula C5H11NO.[1] It appears as a clear, colorless to light yellow liquid with a distinct ammonia-like odor.[1][2] NMM is a versatile organic compound used as a solvent, a catalyst in polyurethane foam production, a corrosion inhibitor, and an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][3]
Q2: What are the primary hazards associated with NMM?
A2: NMM is a hazardous substance with multiple risks. It is a highly flammable liquid and its vapors can form explosive mixtures with air.[2][4][5] It is corrosive and can cause severe skin burns and serious eye damage.[2][5] Additionally, NMM is harmful if swallowed, inhaled, or if it comes into contact with the skin.[2][5]
Q3: What are the immediate effects of exposure to NMM?
A3: Contact with NMM can cause severe irritation and burns to the skin, eyes, and mucous membranes.[2][4] Inhalation may cause respiratory tract irritation, dizziness, or even lung edema, where fluid accumulates in the lungs—a reaction that can be delayed for up to 24 hours after exposure.[5] Ingestion can lead to gastrointestinal irritation and may be harmful.[2][6]
Q4: Is NMM stable?
A4: NMM is generally stable under normal storage conditions.[4][7] However, it is incompatible with a range of materials and can react exothermically with acids.[4][8] Hazardous polymerization will not occur.[7]
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C5H11NO[1][3] |
| Molecular Weight | 101.15 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid[1] |
| Odor | Ammonia-like[2][4] |
| Melting Point | -66 °C (-87 °F)[1][3][9] |
| Boiling Point | 115-116 °C (239-241 °F) at 750 mm Hg[1][3][9] |
| Flash Point | 14 °C (57.2 °F) - 24 °C (75 °F)[1][4][10] |
| Density | 0.92 g/mL at 25 °C[1][3][9] |
| Vapor Pressure | 18 mm Hg at 20 °C[3][9] |
| Water Solubility | >500 g/L (miscible) at 20 °C[9] |
| Explosive Limits | Lower: 2.2% / Upper: 11.8%[9][10] |
Handling and Personal Protective Equipment (PPE)
Q5: What engineering controls are required when working with NMM?
A5: Always handle NMM in a well-ventilated area, preferably inside a chemical fume hood, to keep airborne concentrations low.[11][12] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7] All equipment used for handling the product must be grounded to prevent static discharge, which could be an ignition source.[4][5]
Q6: What Personal Protective Equipment (PPE) is mandatory for handling NMM?
A6: A comprehensive PPE setup is critical. This includes:
-
Eye/Face Protection: Wear tightly sealed chemical safety goggles and a face shield.[7] Standard safety glasses are not sufficient. Contact lenses should not be worn as they can absorb and concentrate irritants.[11]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent any skin exposure.[5][7] An apron or lab coat is also necessary.
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[7]
Q7: How should I prevent static electricity buildup when transferring NMM?
A7: NMM is highly flammable and its vapors can be ignited by static discharge. Always use explosion-proof electrical and ventilating equipment.[5] Ground and bond containers and receiving equipment during transfer.[5] Use only non-sparking tools.[5]
Storage Guidelines
Q8: What are the correct storage conditions for NMM?
A8: NMM should be stored in a cool, dry, and well-ventilated area designated for flammable liquids.[5][11] The storage area should be secured and locked.[5] Keep containers tightly sealed and protected from physical damage.[5][11] Store away from heat, sparks, open flames, and other ignition sources.[5] Some suppliers recommend refrigerated storage to maintain product quality.[7][13]
Q9: What materials are incompatible with NMM?
A9: NMM is incompatible with several classes of chemicals and should not be stored with them. These include:
-
Strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches)[7][11]
-
Strong reducing agents (e.g., hydrides), as this combination can generate flammable hydrogen gas.[2][4]
Caption: Incompatible material classes for this compound.
Troubleshooting and Emergency Protocols
Experimental Protocols: First Aid
Q10: What is the first aid protocol for eye or skin contact with NMM?
A10: Immediate action is crucial to prevent severe injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, making sure to hold the eyelids apart to ensure complete irrigation.[5] Removal of contact lenses should only be done by skilled personnel.[5] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing and footwear while flushing the affected skin with large amounts of water, using a safety shower if available.[5] Continue washing for at least 15 minutes. Seek immediate medical attention.[5][10]
Q11: What should I do in case of inhalation or ingestion of NMM?
A11:
-
Inhalation: Move the affected person to fresh air immediately.[5][10] Keep them warm and at rest.[5] If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[5][10] Since lung edema can be delayed, medical observation for up to 24 hours may be necessary even if symptoms are not immediately apparent.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[10][14] Have the conscious person rinse their mouth thoroughly with water and then drink plenty of water.[7][14] Call a physician or poison control center immediately.[10]
Experimental Protocols: Spill Cleanup
Q12: How do I handle a small NMM spill in the lab?
A12: For minor spills (< 4L) that do not pose a significant threat, trained local personnel can manage the cleanup.[15]
-
Alert & Secure: Alert personnel in the immediate area. Eliminate all sources of ignition (flames, sparks, hot surfaces).[4][5]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[16]
-
Wear PPE: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[5][11]
-
Contain & Absorb: Create a dike around the spill's outer edges using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[4][15][16] Do NOT use paper towels or other combustible materials.[15] Work from the outside of the spill toward the center to prevent spreading.[16][17]
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a suitable, labeled, and sealable container for hazardous waste disposal.[4][15]
-
Decontaminate: Clean the spill area with soap and water, followed by a final rinse.
-
Dispose: Dispose of the sealed waste container and any contaminated PPE according to institutional and local hazardous waste regulations.
Q13: When does an NMM spill become an emergency requiring evacuation?
A13: A spill is considered a major emergency if it involves a large quantity, is in a poorly ventilated area, presents a fire or explosion hazard, or if personnel are not trained or equipped to handle it.[15][18] In such cases, evacuate the area immediately, alert others, and contact your institution's emergency response team.
Caption: Decision workflow for responding to a this compound spill.
Experimental Protocols: Firefighting
Q14: How should a fire involving NMM be handled?
A14:
-
Evacuation: If the fire is large or cannot be immediately controlled, evacuate the area and activate the fire alarm.
-
Extinguishing Media: For a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2][4] A water spray can be used to cool fire-exposed containers and control vapors, but a direct water stream may be ineffective.[2][4]
-
Firefighter Precautions: Firefighting personnel must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7] Vapors are heavier than air and may travel to an ignition source and flash back.[4]
-
Container Hazard: Be aware that containers of NMM may explode when heated.[4] If possible and safe to do so, move undamaged containers away from the fire.[2][4] Fight the fire from a maximum distance if tanks are involved.[2]
References
- 1. innospk.com [innospk.com]
- 2. This compound | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound N-oxide(7529-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 109-02-4 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.fr [fishersci.fr]
- 14. nugentec.com [nugentec.com]
- 15. jk-sci.com [jk-sci.com]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. ehs.gatech.edu [ehs.gatech.edu]
- 18. chemkleancorp.com [chemkleancorp.com]
N-Methylmorpholine-N-oxide (NMMO) Synthesis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylmorpholine-N-oxide (NMMO). The information is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with NMMO synthesis?
A1: The synthesis of NMMO is known to be hazardous primarily due to its thermal instability.[1][2] The reaction is exothermic, and NMMO can undergo rapid, uncontrolled exothermic decomposition, especially at elevated temperatures or in the presence of contaminants.[1][3][4] This can lead to thermal runaway reactions and potentially explosive events.[2][3] Special attention must be paid to temperature control and the exclusion of contaminants like transition metals.[5][6]
Q2: What are the common impurities formed during NMMO synthesis and how do they arise?
A2: Common impurities include N-methylmorpholine (NMM) from incomplete reaction or decomposition, morpholine, and various colored byproducts.[7][8][9] These can be formed through side reactions such as Polonovski decomposition or homolytic cleavage of the N-O bond, which can be promoted by transition metals.[8][10] Under alkaline and high-temperature conditions, condensation reactions involving NMM, morpholine, and other degradation products can also lead to colored impurities.[7]
Q3: How can I purify the crude NMMO after synthesis?
A3: Purification of NMMO typically involves several steps to remove unreacted starting materials, byproducts, and water. Common techniques include:
-
Distillation: To remove water and volatile impurities like NMM.[11][12]
-
Ion Exchange: To remove ionic impurities and degradation products.[7][13] Anion exchangers with quaternary tetraalkylammonium functional groups are often used.[13]
-
Activated Carbon Treatment: To decolorize the solution and remove certain organic impurities.[14]
-
Crystallization: The final product, often NMMO monohydrate, can be crystallized from a suitable solvent like acetone.[15]
Q4: What is the role of water in NMMO synthesis and handling?
A4: Water plays a crucial role. NMMO is often commercially available as a 50% aqueous solution for easier handling, as this significantly reduces its melting point.[10] In the synthesis via hydrogen peroxide oxidation, the reaction is typically carried out in an aqueous solution.[12][15] However, the water content needs to be carefully controlled and removed during purification to obtain the desired concentration of NMMO.[10]
Q5: What are the recommended storage conditions for NMMO?
A5: NMMO should be stored in a cool, dry place, away from direct sunlight.[16] It is hygroscopic, meaning it readily absorbs moisture from the air.[17] Due to its thermal instability, it should be kept away from heat sources and incompatible materials, particularly transition metals and strong acids.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of NMMO | - Incomplete oxidation of N-methylmorpholine (NMM).- Decomposition of NMMO due to excessive temperature.- Side reactions consuming the product. | - Ensure the correct stoichiometric ratio of oxidizing agent (e.g., hydrogen peroxide) to NMM.- Maintain strict temperature control throughout the reaction; for the hydrogen peroxide method, temperatures between 30-45°C have been shown to yield good results.[11]- Use a suitable catalyst, such as nano zinc oxide, which can allow for lower reaction temperatures and fewer side reactions.[11]- Minimize reaction time to prevent product degradation. |
| Discoloration of the Reaction Mixture (Yellow to Brown) | - Formation of colored byproducts from side reactions.- Thermal degradation of NMMO or other components.[7]- Presence of impurities in the starting materials. | - Ensure high purity of the starting N-methylmorpholine; distillation of NMM prior to use can reduce color formation.[12]- Maintain a reaction temperature below 120°C, as discoloration can occur above this temperature.[18]- After the reaction, treat the solution with activated carbon to remove colored impurities.[14]- Use stabilizers like propyl gallate (PG) to inhibit degradation reactions.[3][4] |
| Exothermic Runaway Reaction | - Poor temperature control.- Accumulation of unreacted oxidizing agent (e.g., hydrogen peroxide).[15]- Contamination with transition metals (e.g., iron, copper) which catalyze decomposition.[5][6] | - Ensure efficient heat removal with a properly sized cooling system.- Add the oxidizing agent slowly and portion-wise to control the reaction rate and heat generation.[15]- Use glassware and equipment that are scrupulously clean and free from metal contaminants. Avoid using metal spatulas with molten NMMO.[5]- Monitor the reaction temperature continuously with a calibrated thermometer. |
| Difficulty in Isolating the Final Product | - High water content in the crude product.- Presence of impurities that inhibit crystallization. | - Perform vacuum distillation to effectively remove water and unreacted NMM.[11]- Purify the crude product using ion exchange or activated carbon treatment before attempting crystallization.[7][14]- Use a suitable anti-solvent like acetone to induce crystallization.[15] Seeding with a small crystal of pure NMMO can be beneficial.[15] |
Quantitative Data Summary
Table 1: Thermal Properties of NMMO Synthesis and Decomposition
| Parameter | Value | Source |
| Overall Heat of Synthesis (from NMM) | 121.69 kJ/mol | [1] |
| Heat of Decomposition of NMMO | 314.23 to 416.23 J/g | [1] |
| Activation Energy (Ea) for Decomposition (non-isothermal) | 40–89 kJ/mol | [1] |
Experimental Protocols
Key Experiment: Synthesis of N-Methylmorpholine-N-oxide (NMMO) via Hydrogen Peroxide Oxidation
This protocol is a generalized representation based on common laboratory procedures.[11][15][18] Extreme caution should be exercised, and all safety precautions must be followed due to the hazardous nature of this reaction.
Materials:
-
N-methylmorpholine (NMM)
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Catalyst (e.g., nano zinc oxide, optional)[11]
-
Deionized Water
-
Methanol
-
Acetone
-
Activated Carbon
-
Celite
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, thermometer, and dropping funnel, add N-methylmorpholine. If using a catalyst, it is added at this stage and stirred to ensure uniform mixing.[11]
-
Oxidation: Heat the flask to the desired reaction temperature (e.g., 30-75°C).[11][15] Slowly add the 30% hydrogen peroxide solution dropwise over an extended period (e.g., 2.5 hours) while maintaining the temperature.[15] The slow addition is critical to control the exothermic reaction.
-
Reaction Monitoring: Stir the mixture at the set temperature for several hours (e.g., 20 hours) until a peroxide test (e.g., with potassium iodide paper) is negative, indicating the consumption of hydrogen peroxide.[15]
-
Decolorization and Filtration: Cool the reaction mixture. Add a slurry of activated carbon and Celite in methanol and stir for about an hour to decolorize the solution.[15] Filter the mixture to remove the carbon and Celite.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove methanol and water. The bath temperature may be gradually increased to 95°C to remove the last traces of volatiles.[15]
-
Crystallization: Dissolve the resulting viscous oil in warm acetone. Upon cooling, NMMO monohydrate will crystallize. The slurry can be left overnight to maximize crystal growth.
-
Isolation and Drying: Filter the crystals, wash with cold acetone, and dry under vacuum to obtain the final product.
Visualizations
Logical Workflow for NMMO Synthesis and Troubleshooting
Caption: Workflow for NMMO synthesis, purification, and common troubleshooting issues.
Signaling Pathway of NMMO Degradation
Caption: Simplified pathways of NMMO degradation via homolytic and heterolytic cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylmorpholine-N-oxide (NMMO): hazards in practice and pitfalls in theory | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. <i>N</i>-Methylmorpholine-<i>N</i>-oxide (NMMO): hazards in practice and pitfalls in theory - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. srs.fs.usda.gov [srs.fs.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN110283145B - Preparation method of N-methylmorpholine-N-oxide - Google Patents [patents.google.com]
- 12. US5502188A - Production of almost colorless solutions of n-methylmorpholine oxide - Google Patents [patents.google.com]
- 13. US5053138A - Process for purifying an aqueous solution of N-methyl-morpholine N-oxide - Google Patents [patents.google.com]
- 14. US5178764A - Process for cleaning or purifying aqueous n-methylmorpholine-n-oxide solutions - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Sasolate® NMMO | N-Methylmorpholine N-Oxide | CAS 7529-22-8 [sinocurechem.com]
- 17. chembk.com [chembk.com]
- 18. Page loading... [guidechem.com]
Technical Support Center: 4-Methylmorpholine (NMM) Stability and Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of 4-Methylmorpholine (NMM) and their identification. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound (NMM)?
A1: The primary degradation of this compound (NMM) often involves its oxidation to this compound N-oxide (NMMO). Under forced degradation conditions, the main identified degradation products originating from NMM and its oxide are Morpholine (M) and N-Methylmorpholine (NMM) itself (in the case of NMMO degradation).[1][2] Further degradation of the morpholine ring can occur under harsh conditions, leading to various ring-opened byproducts. The biodegradation of NMMO, a related compound, follows a pathway that includes reduction to NMM, followed by demethylation to morpholine, and subsequent ring cleavage.[3]
Q2: What are the typical stress conditions used in forced degradation studies of NMM?
A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][5] For NMM, typical stress conditions would include:
-
Acidic Hydrolysis: Treatment with acids (e.g., HCl) to assess stability in low pH environments.
-
Basic Hydrolysis: Treatment with bases (e.g., NaOH) to evaluate stability in high pH environments.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) to mimic oxidative stress.[2]
-
Thermal Degradation: Heating the sample to assess its stability at elevated temperatures.[1]
-
Photolytic Degradation: Exposing the sample to UV or visible light to determine its photosensitivity.[6][7]
Q3: How can I identify the degradation products of NMM?
A3: Several analytical techniques can be employed for the identification and quantification of NMM and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and powerful method.[8][9][10] Capillary Electrophoresis (CE) has also been successfully used for the simultaneous separation and quantification of NMMO, NMM, and Morpholine.[11] For structural elucidation of unknown degradation products, hyphenated techniques like LC-MS/MS are invaluable.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor separation of NMM and its degradation products.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | Use a C18 column for initial screening. If co-elution occurs, consider a column with a different selectivity, such as a phenyl or cyano column. |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. A common starting point is a gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer). Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of amines. |
| Suboptimal Gradient Elution | If using a gradient, adjust the slope. A shallower gradient can improve the resolution of closely eluting peaks. |
Issue: No or low UV signal for degradation products.
| Possible Cause | Troubleshooting Steps |
| Lack of a Strong Chromophore | NMM and Morpholine lack strong UV chromophores. Derivatization with an agent like 1-naphthylisothiocyanate (NIT) can be performed to introduce a UV-active moiety, enabling sensitive UV detection.[8][12] Alternatively, use a detector that does not rely on UV absorbance, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD). |
| Inappropriate Detection Wavelength | If not using derivatization, ensure the detection wavelength is set to a low value (e.g., 200-215 nm) where the analytes may have some absorbance. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting NMM to various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 1N NaOH.
-
Dilute to a final volume of 10 mL with the solvent.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 1N HCl.
-
Dilute to a final volume of 10 mL with the solvent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final volume of 10 mL with the solvent.
-
-
Thermal Degradation:
-
Place a solid sample of NMM in an oven at 105°C for 48 hours.
-
Alternatively, reflux a solution of NMM for 24 hours.
-
Prepare a 0.1 mg/mL solution of the stressed sample in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of NMM (1 mg/mL) to UV light (254 nm) and/or visible light for an extended period (e.g., 7 days).
-
A control sample should be kept in the dark under the same conditions.
-
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for NMM and its Degradation Products
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with UV/PDA or MS detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH adjusted to 6.0 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 50 |
| 25 | 90 |
| 30 | 5 |
| 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS detection.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | NMM Assay (%) | % Degradation | Major Degradation Product(s) |
| Control (Unstressed) | 99.8 | 0.2 | - |
| 1N HCl, 80°C, 24h | 85.2 | 14.8 | Morpholine, Unknown Peak 1 |
| 1N NaOH, 80°C, 24h | 92.5 | 7.5 | Morpholine |
| 3% H₂O₂, RT, 24h | 78.9 | 21.1 | This compound N-oxide, Morpholine |
| Heat (105°C), 48h | 95.1 | 4.9 | Minor unknown peaks |
| UV Light, 7 days | 98.3 | 1.7 | Minor unknown peaks |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijisrt.com [ijisrt.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4-Methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
4-Methylmorpholine (NMM) is a tertiary amine widely utilized as a catalyst and base in various chemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of residual this compound is crucial for ensuring the purity, safety, and quality of the final drug product. This guide provides a comparative overview of various analytical methods for the quantification of this compound, complete with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance parameters of commonly used methods.
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| Headspace Gas Chromatography (HS-GC) | Volatiles in a sample are partitioned into the headspace and injected into a GC for separation and detection. | > 0.99 | Not explicitly found | 71.9 mg/kg[1] | 96.0 - 102[1] | 4.33[1] |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | The sample is vaporized and separated by chromatography, and components are detected by a flame ionization detector. | > 0.999 | Typically in the µg/mL range | Typically in the µg/mL range | 85 - 115 (typical) | < 2 (typical) |
| High-Performance Liquid Chromatography (HPLC-UV) | The sample is separated by liquid chromatography, and components are detected by UV absorbance. | > 0.995 | Typically in the µg/mL range | Typically in the µg/mL range | 95 - 105 (typical)[2] | < 2 (typical)[2] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | Not explicitly found | Typically < 0.1% for minor components[3] | 7-9 ppm (estimated for similar compounds)[4] | Not explicitly found | Not explicitly found |
| Titration | A chemical reaction of known stoichiometry is used to determine the concentration of the analyte. | Not applicable | Not applicable | Not applicable | High | Dependent on procedure |
Experimental Workflows and Logical Relationships
A general workflow for the analytical quantification of this compound involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical technique.
Caption: General workflow for this compound quantification.
Detailed Experimental Protocols
Headspace Gas Chromatography (Ammonia-Assisted)
This method is particularly useful for determining this compound in complex matrices, such as biomass pretreatment solutions.[1]
-
Sample Preparation:
-
Weigh approximately 4.0 g of the sample solution into a headspace vial.
-
Add 1.5 mL of ammonium hydroxide (28–30% w/w) and 0.125 mmol of sodium hydroxide.
-
Seal the vial immediately.
-
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column: e.g., DB-624 (30 m x 0.32 mm, 1.8 µm).[5]
-
-
HS-GC Conditions:
-
Equilibration Temperature: 80 °C
-
Equilibration Time: 30 min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 20°C/min, and hold for 2 minutes.
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen
-
-
Validation Parameters:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A general approach for developing a stability-indicating HPLC method is described below. Specific parameters would need to be optimized for this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: As this compound lacks a strong chromophore, indirect detection or derivatization might be necessary. A low UV wavelength (e.g., < 210 nm) could be explored.
-
-
Typical Validation Parameters (to be determined specifically for NMM):
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is suitable for the analysis of charged species like protonated this compound.
-
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) or a suitable buffer.
-
Filter the sample to remove any particulate matter.
-
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).
-
-
CE Conditions:
-
Background Electrolyte (BGE): A buffer solution at a specific pH to ensure this compound is protonated (e.g., phosphate or acetate buffer).
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect or direct UV detection at a low wavelength.
-
-
Validation Parameters (to be determined specifically for NMM):
Titration
A classic and cost-effective method for the quantification of basic compounds like this compound, particularly in raw materials.
-
Principle: This method involves the direct titration of this compound (a base) with a standardized acid solution. For samples where this compound is present as its N-oxide, a reduction step is required prior to titration.
-
Procedure (for this compound):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water or a non-aqueous solvent like glacial acetic acid).
-
Add a few drops of a suitable indicator (e.g., crystal violet in non-aqueous titration).
-
Titrate with a standardized solution of a strong acid (e.g., perchloric acid in acetic acid for non-aqueous titration, or hydrochloric acid for aqueous titration) until the endpoint is reached (indicated by a color change).
-
-
Procedure (for N-Methylmorpholine N-oxide):
-
Reduce the N-methylmorpholine-N-oxide to N-methylmorpholine using a suitable reducing agent (e.g., zinc dust in sulfuric acid).
-
Distill the resulting N-methylmorpholine into a known excess of standardized strong acid.
-
Back-titrate the excess acid with a standardized base solution.
-
-
Calculation: The concentration of this compound is calculated based on the stoichiometry of the acid-base reaction and the volume of titrant consumed.
-
Validation: The accuracy and precision of the titration method should be established through repeated measurements and comparison with a certified reference standard.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical step in drug development and quality control. Headspace GC is a sensitive and robust method for complex matrices. HPLC and GC-FID are versatile and widely used techniques that can be validated to provide high accuracy and precision. Capillary electrophoresis offers high separation efficiency and is a valuable alternative, particularly for impurity profiling. Titration remains a simple and cost-effective method for the analysis of bulk materials. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific analytical requirements.
References
A Comparative Guide to HPLC and GC-MS Analysis of 4-Methylmorpholine Purity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and fine chemicals, the purity of reagents and intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 4-Methylmorpholine (4-MM), a widely used catalyst and solvent, is no exception. This guide provides an objective comparison of two common analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and supporting data to assist in the selection of the most appropriate method for your analytical needs.
Principle of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a polar compound like this compound, reverse-phase HPLC is a suitable technique, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a UV detector, although this compound lacks a strong chromophore, which may necessitate the use of other detectors like a refractive index detector (RID) or derivatization for enhanced sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[2] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation is primarily based on the compound's boiling point and its interaction with the stationary phase.[2] The mass spectrometer then detects and identifies the separated compounds by measuring their mass-to-charge ratio, providing a high degree of specificity. Given that this compound is a volatile liquid, GC-MS is a powerful tool for its purity assessment.[3]
Experimental Protocols
HPLC Method for this compound Purity
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound and potential non-volatile impurities.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase diluent (e.g., a mixture of water and acetonitrile).
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 80% Water with 0.1% Formic Acid, 20% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
GC-MS Method for this compound Purity
This protocol describes a direct injection GC-MS method for the analysis of this compound and its volatile impurities. Specialized columns for amine analysis are recommended to prevent peak tailing.[4]
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as methanol or dichloromethane.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a GC vial.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | Rtx-Volatile Amine, 30 m x 0.25 mm ID, 0.5 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio: 50:1) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-300 |
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the purity analysis of this compound by both HPLC and GC-MS.
Comparison of Performance
The choice between HPLC and GC-MS for this compound purity analysis depends on the specific requirements of the assay, such as the nature of expected impurities and the desired sensitivity. The following table summarizes the key performance characteristics of each technique, with illustrative data based on the analysis of similar small amines.[5][6][7]
| Parameter | HPLC-UV | GC-MS |
| Applicability | Suitable for 4-MM and non-volatile impurities. | Ideal for 4-MM and volatile/semi-volatile impurities. |
| Specificity | Moderate; relies on retention time. | High; mass spectra provide structural information. |
| Sensitivity (LOD) | µg/mL range | ng/mL to low µg/mL range |
| Precision (RSD%) | < 2% | < 5% |
| Linearity (r²) | > 0.998 | > 0.999 |
| Common Impurities | Morpholine, N-methyldiethanolamine | Morpholine, residual solvents (e.g., formaldehyde, formic acid)[8] |
Logical Comparison of Techniques
The selection of an analytical technique is a critical decision in quality control. The diagram below outlines the logical considerations when choosing between HPLC and GC-MS for this compound analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its own strengths.
GC-MS is generally the preferred method for purity assay and the detection of volatile impurities due to its high separation efficiency for such compounds and the definitive identification capabilities of the mass spectrometer. Commercial specifications for this compound often cite GC for purity determination.[3]
HPLC is a valuable alternative, particularly for the analysis of less volatile or thermally sensitive impurities that may not be amenable to GC. It is a robust and reliable technique for routine quality control.
For comprehensive impurity profiling, a combination of both techniques may be optimal. GC-MS can be used for the primary purity assessment and analysis of volatile contaminants, while HPLC can be employed to investigate the presence of any non-volatile species. The choice of method should be guided by the specific analytical goals, the nature of potential impurities arising from the synthetic route, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. gcms.cz [gcms.cz]
- 5. uaiasi.ro [uaiasi.ro]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of N-methylmorpholine n-oxide (NMMO) and its degradants by DAD (HPLC-DAD测定N-甲基吗啉-N-氧化物(NMMO)及其降解物) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
A Comparative Guide to 4-Methylmorpholine and Triethylamine as Organic Bases for Researchers
In the landscape of organic synthesis, the choice of an appropriate organic base is paramount to achieving desired reaction outcomes, influencing everything from reaction rates to the stereochemical integrity of the final product. Among the myriad of available bases, 4-Methylmorpholine (NMM) and triethylamine (TEA) are two of the most commonly employed tertiary amines. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Amines
The fundamental properties of a base, such as its basicity (pKa) and steric profile, play a crucial role in its behavior in a reaction. NMM is a cyclic tertiary amine, while TEA is an acyclic tertiary amine. This structural difference has significant implications for their reactivity.
| Property | This compound (NMM) | Triethylamine (TEA) |
| Molecular Formula | C₅H₁₁NO[1][2] | C₆H₁₅N[3] |
| Molecular Weight | 101.15 g/mol [1] | 101.19 g/mol [3] |
| Boiling Point | 115-116 °C[4] | 88.6-89.8 °C[3] |
| pKa of Conjugate Acid (in water) | 7.38 (at 25 °C)[4][5][6] | 10.75 (at 25 °C)[3] |
| Steric Hindrance | Less sterically hindered | More sterically hindered |
As the data indicates, triethylamine is a significantly stronger base than this compound, as evidenced by its higher pKa value. The steric bulk of the three ethyl groups in TEA also makes it more sterically hindered compared to the more accessible nitrogen atom in the morpholine ring of NMM. These differences are fundamental to their differential performance in various chemical transformations.
Performance in Peptide Synthesis: Minimizing Side Reactions
Both NMM and TEA are extensively used in peptide synthesis, particularly in coupling reactions to neutralize the acidic species generated. However, their differing properties can lead to vastly different outcomes in terms of yield and the formation of undesirable side products.
Epimerization: The Battle for Stereochemical Purity
A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the amino acids. Epimerization, the inversion of stereochemistry at the α-carbon, can be catalyzed by organic bases. The stronger basicity of TEA can lead to higher rates of epimerization compared to the milder NMM.
For instance, in the synthesis of glycopeptides, which are particularly prone to epimerization, the choice of base is critical. One study on the synthesis of Fmoc-Ser(R)-OH containing peptides showed that with a HATU/HOAt coupling system, the use of NMM resulted in varying degrees of epimerization. For example, coupling Fmoc-Ser(Ac₃GalNAcα)-OH with NMM led to 5.1% epimerization under one set of conditions and 11.4% under another.[7] While direct comparative data with TEA under the exact same conditions is scarce in the literature, it is a widely accepted principle in peptide chemistry that stronger bases like TEA tend to promote higher levels of epimerization.[8]
References
- 1. This compound | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine, 4-methyl- [webbook.nist.gov]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 109-02-4 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylmorpholine vs. Other Tertiary Amine Catalysts in Polymerization: A Comparative Guide
In the synthesis of polymers such as polyurethanes, the choice of catalyst is critical in directing the reaction kinetics and determining the final properties of the material. Tertiary amines are a widely used class of catalysts, and among them, 4-Methylmorpholine (NMM) is a notable option. This guide provides an objective comparison of NMM's performance against other common tertiary amine catalysts in polymerization reactions, supported by available experimental and computational data.
Overview of Tertiary Amine Catalysis in Polyurethane Formation
Tertiary amine catalysts play a crucial role in the two primary reactions that occur during the formation of polyurethane foams: the gelling reaction (polymerization) and the blowing reaction (gas formation).[1]
-
Gelling Reaction: The reaction between an isocyanate and a polyol to form the urethane linkages of the polymer backbone.
-
Blowing Reaction: The reaction between an isocyanate and water to produce carbon dioxide gas, which acts as the blowing agent to form the foam's cellular structure.[1]
The balance between these two reactions, influenced by the catalyst, is essential for producing a stable foam with the desired physical and mechanical properties.[1]
Comparative Performance of Tertiary Amine Catalysts
While direct, side-by-side experimental data for a wide range of tertiary amine catalysts under identical conditions is limited in publicly available literature, we can compile and compare available data from various sources.
Polyurethane Foam Reaction Parameters
The following table summarizes typical reaction parameters for polyurethane foam formation using different tertiary amine catalysts. It is important to note that these values are illustrative and can vary significantly based on the specific formulation and processing conditions.
| Catalyst | Type | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Reference |
| This compound (NMM) | Gelling Catalyst | - | - | - | [Theoretical data suggests high activity][2][3] |
| Triethylenediamine (TEDA) | Strong Gelling Catalyst | 9 | 162 | - | [4] |
| N,N-Dimethylcyclohexylamine (DMCHA) | Gelling/Blowing Catalyst | - | Shorter than BL-17 | - | [5] |
| BL-17 | Gelling/Blowing Catalyst | - | Longer than DMCHA | - | [5] |
| Reactive Amine Catalysts | Gelling/Blowing Catalyst | 15 - 17 | 300 - 560 | - | [6] |
Note: A direct experimental comparison for this compound's effect on these specific foam parameters was not found in the surveyed literature. However, computational studies indicate it is a highly effective catalyst for urethane formation.[2][3]
Theoretical Kinetic Data for Urethane Formation
A computational study comparing the catalytic effectiveness of morpholine and this compound (NMM) in the reaction of phenyl isocyanate and butan-1-ol provides insight into their intrinsic activities.
| Catalyst | Calculated Activation Energy (Ea) (kJ/mol) | Relative Gibbs Free Energy of Transition State (kJ/mol) | Conclusion |
| This compound (NMM) | 26.6 | 97.42 | More effective catalyst |
| Morpholine | 29.7 | ~98.42 | Less effective catalyst |
This theoretical data suggests that this compound has a lower activation energy barrier for the urethane formation reaction, indicating it is a more potent catalyst than its non-methylated counterpart, morpholine.
Experimental Protocols
General Procedure for Polyurethane Foam Synthesis
The following is a generalized experimental protocol for the preparation of polyurethane foam, based on common industry practices.
Materials:
-
Polyol (e.g., polyether polyol)
-
Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)
-
Water (Blowing Agent)
-
Surfactant (e.g., silicone-based)
-
Tertiary Amine Catalyst (e.g., this compound, Triethylenediamine)
-
Co-catalyst (optional, e.g., organotin compound)
Procedure:
-
The polyol, water, surfactant, and tertiary amine catalyst are accurately weighed and mixed together in a suitable container to form the "B-side" or resin blend.
-
The isocyanate ("A-side") is weighed separately.
-
The B-side is conditioned to a specific temperature (e.g., 25°C).
-
The A-side is then added to the B-side, and the mixture is intensively stirred for a short period (e.g., 5-10 seconds).
-
The reacting mixture is quickly poured into a mold.
-
The cream time, gel time, and tack-free time are recorded.
-
The foam is allowed to cure at a specified temperature and time before being demolded and characterized.
Visualizing the Process and Mechanism
Polyurethane Formation Signaling Pathway
The following diagram illustrates the catalytic role of a tertiary amine in the gelling and blowing reactions of polyurethane formation.
Caption: Catalytic pathways in polyurethane formation.
Experimental Workflow for Catalyst Comparison
This diagram outlines the typical workflow for comparing the performance of different tertiary amine catalysts in polyurethane foam production.
Caption: Workflow for catalyst performance evaluation.
Conclusion
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. [PDF] Effect of morpholine, and this compound on urethane formation: a computational study | Semantic Scholar [semanticscholar.org]
- 3. Effect of morpholine, and this compound on urethane formation: a computational study [ouci.dntb.gov.ua]
- 4. US4785025A - Quaternary triethylenediamine compositions and their combination with tertiary amines for delayed action/enhanced curing catalysts in polyurethane systems - Google Patents [patents.google.com]
- 5. bdmaee.net [bdmaee.net]
- 6. mdpi.com [mdpi.com]
4-Methylmorpholine (NMM): A Comparative Guide to its Role in Reducing Racemization in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of peptides is paramount in drug discovery and development, as racemization can lead to diastereomeric impurities with altered biological activity and potential immunogenicity. The choice of the organic base used during the coupling step in peptide synthesis is a critical factor in mitigating this risk. This guide provides an objective comparison of 4-Methylmorpholine (NMM) with other commonly used bases, supported by experimental data, to validate its role in reducing racemization.
The Critical Role of the Base in Suppressing Racemization
Racemization in peptide synthesis primarily proceeds through the formation of a 5(4H)-oxazolone intermediate. The tertiary amine used in the coupling reaction plays a crucial role in this process. The basicity and steric hindrance of the amine are key factors influencing the rate of racemization. A base that is too strong can readily abstract the α-proton of the activated amino acid, facilitating the formation of the planar oxazolone ring, which is susceptible to protonation from either side, leading to a loss of stereochemical purity.
This compound (NMM) is a moderately weak base with significant steric bulk, properties that are advantageous in minimizing racemization. Its lower basicity compared to bases like N,N-Diisopropylethylamine (DIPEA) reduces the propensity for α-proton abstraction. Furthermore, its steric hindrance can disfavor the formation of the oxazolone intermediate.
Quantitative Comparison of NMM and Alternative Bases
The following tables summarize quantitative data from studies comparing the effectiveness of NMM with other organic bases in suppressing racemization during peptide synthesis.
| Table 1: Comparison of Bases in the Coupling of Fmoc-Phg-OH | ||
| Base | Activator | Correct Diastereomer (%) [1] |
| N,N-Diisopropylethylamine (DIPEA) | HATU | 71-76 |
| This compound (NMM) | HATU | 56-62 |
| 2,4,6-Trimethylpyridine (TMP/Collidine) | HATU | 93 |
| 2,6-Dimethylpyridine (DMP) | HATU | 93-95 |
| Phg = Phenylglycine |
| Table 2: Racemization of Cysteine during Fmoc Solid Phase Peptide Synthesis | |
| Base | Approximate Racemization (%) [2] |
| This compound (NMM) | ~50 |
| 2,4,6-Collidine | Suppressed (quantitative value not provided) |
| Table 3: Physicochemical Properties of Common Bases | ||
| Base | pKa | Steric Hindrance |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | High |
| This compound (NMM) | 7.38 | Moderate |
| 2,4,6-Trimethylpyridine (TMP/Collidine) | 7.43 | High |
| Triethylamine (TEA) | 10.75 | Low |
Experimental Protocols
Protocol 1: Quantification of Racemization by HPLC Analysis of Peptide Diastereomers
This protocol outlines a general method for the quantification of racemization in a synthetic peptide by separating and quantifying the resulting diastereomers using High-Performance Liquid Chromatography (HPLC).
1. Peptide Synthesis:
-
A model peptide containing a racemization-prone amino acid (e.g., Phenylglycine or Cysteine) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
The coupling step for the target amino acid is performed using the base to be evaluated (e.g., NMM, DIPEA, Collidine) under controlled conditions (e.g., specific coupling reagent, solvent, temperature, and reaction time).
2. Cleavage and Deprotection:
-
Following synthesis, the peptide is cleaved from the resin and all protecting groups are removed using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water).
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.
3. HPLC Analysis:
-
Instrumentation: A reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of Solvent B is used to elute the peptides. The specific gradient will depend on the hydrophobicity of the peptide and needs to be optimized for the separation of the diastereomers.
-
Detection: The peptide elution is monitored at a wavelength of 214 nm or 280 nm (if the peptide contains Trp or Tyr).
-
Sample Preparation: The crude peptide is dissolved in a suitable solvent (e.g., a mixture of Solvent A and B).
4. Quantification:
-
The chromatogram will show peaks corresponding to the desired diastereomer and the racemized epimer.
-
The percentage of racemization is calculated by integrating the peak areas of the two diastereomers using the following formula: % Racemization = [Area of Racemized Peak / (Area of Desired Peak + Area of Racemized Peak)] x 100
Visualizing the Mechanism and Workflow
The following diagrams illustrate the chemical pathway of racemization and a typical experimental workflow for its analysis.
Caption: Mechanism of racemization via oxazolone formation.
Caption: Experimental workflow for racemization analysis.
Conclusion
The experimental data strongly supports the role of this compound (NMM) as a valuable tool for minimizing racemization in peptide synthesis, particularly when compared to stronger bases like DIPEA. Its lower pKa and moderate steric hindrance strike a balance that reduces the rate of proton abstraction and subsequent oxazolone formation. However, for exceptionally racemization-prone residues like cysteine, even NMM may not be sufficient, and more sterically hindered bases such as 2,4,6-collidine should be considered. The selection of the appropriate base, in conjunction with optimized coupling reagents and reaction conditions, is crucial for ensuring the stereochemical integrity of synthetic peptides, a critical aspect of developing safe and effective peptide-based therapeutics.
References
A Comparative Guide to Spectroscopic Techniques for Identifying 4-Methylmorpholine Impurities
For Researchers, Scientists, and Drug Development Professionals
4-Methylmorpholine (4-MM) is a crucial tertiary amine used as a catalyst and base in various chemical syntheses, including the production of active pharmaceutical ingredients (APIs). Ensuring the purity of 4-MM is paramount, as impurities can affect reaction efficiency, product quality, and patient safety. This guide provides a comparative overview of key spectroscopic techniques for the identification and quantification of impurities in this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the analytical objective (qualitative vs. quantitative). The following table summarizes the performance of commonly used spectroscopic methods for the analysis of this compound and its potential impurities. Potential impurities can arise from the synthesis process (e.g., morpholine, N-methyldiethanolamine) or degradation (e.g., N-methylmorpholine-N-oxide).[1][2]
| Technique | Principle | Typical Analytes | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| GC-MS | Separates volatile compounds based on boiling point and partitioning between a stationary and mobile phase, followed by mass-based detection. | Volatile organic impurities, residual solvents, synthesis by-products. | 0.1 - 10 ppm | 0.5 - 50 ppm | 90 - 110% | < 15% |
| HPLC-UV | Separates compounds based on their affinity for a stationary phase, with detection by UV absorbance. | Non-volatile impurities, degradation products, polar compounds. | 0.5 - 20 ppm | 2 - 50 ppm | 95 - 105% | < 10% |
| qNMR | Provides structural information and quantitative data based on the magnetic properties of atomic nuclei. | Both known and unknown impurities with unique NMR signals. | 100 - 500 ppm | 500 - 2000 ppm | 98 - 102% | < 5% |
| FTIR | Measures the absorption of infrared radiation by a sample, identifying functional groups. | Qualitative identification of major impurities and functional group changes. | ~1% | ~5% | Not typically used for precise quantification | > 15% |
Note: The LOD, LOQ, Accuracy, and Precision values are typical estimates for amine analysis and may vary depending on the specific impurity, matrix, and instrumentation.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities in this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).
-
For trace analysis, a headspace sampling approach can be employed to enhance the detection of volatile impurities.[3]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A base-deactivated column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended for amine analysis to prevent peak tailing.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
-
Quantification is performed using an internal or external standard method.
-
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for separating a wide range of impurities, particularly those that are non-volatile or thermally labile.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Instrumentation:
-
HPLC Conditions:
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).
-
Gradient Program:
-
Start with 95% A, hold for 2 minutes.
-
Linearly decrease A to 5% over 20 minutes.
-
Hold at 5% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Impurities are identified based on their retention times relative to the main 4-MM peak and by spiking with known impurity standards.
-
Quantification is achieved by comparing the peak area of each impurity to a calibration curve generated from certified reference standards.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide both structural and quantitative information without the need for identical reference standards for each impurity.[7][8]
Methodology:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte or impurity signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., D₂O or CDCl₃) to the NMR tube and dissolve the sample and standard completely.
-
-
Instrumentation:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Acquisition Time: Sufficient to allow the FID to decay completely (typically > 3 seconds).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the FID.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for this compound, the internal standard, and any visible impurities.
-
Calculate the concentration of each impurity using the following formula: Concentration_impurity = (I_impurity / N_impurity) * (N_standard / I_standard) * (M_impurity / M_standard) * (m_standard / m_sample) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique used for the identification of functional groups and for confirming the identity of this compound. It can be used as a screening tool to detect significant levels of impurities with different functional groups.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
FTIR Spectrometer: Equipped with a suitable detector (e.g., DTGS) and an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is compared to a reference spectrum of pure this compound.
-
The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of a primary or secondary amine impurity (like morpholine) or water. A peak around 1700 cm⁻¹ could indicate a carbonyl-containing impurity.
-
Quantitative analysis is possible by creating a calibration curve based on the absorbance of a characteristic peak of the impurity, but this is generally less accurate than chromatographic or NMR methods.[11]
-
Visualization of the Analytical Workflow
The following diagram illustrates a general workflow for the identification and quantification of impurities in a this compound sample.
Caption: General workflow for this compound impurity analysis.
This guide provides a foundational understanding of the spectroscopic techniques available for the analysis of impurities in this compound. The choice of method will ultimately be dictated by the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation. For regulatory submissions, a combination of orthogonal techniques (e.g., HPLC and GC-MS) is often required to provide a comprehensive impurity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. resolian.com [resolian.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed comparative study of 4-Methylmorpholine and morpholine, two structurally similar cyclic amines, in their roles as catalysts in organic synthesis. By examining their performance through theoretical data and discussing their application in various reaction types, this document aims to provide a clear and objective comparison to inform catalyst selection.
Executive Summary
While both this compound and morpholine can function as basic catalysts, theoretical and indirect experimental evidence consistently indicates that this compound is the more effective catalyst in reactions such as urethane formation. A computational study highlights a lower activation energy for the this compound-catalyzed reaction, suggesting a faster reaction rate. This is further supported by the generally observed lower reactivity of morpholine in other catalytic applications like enamine catalysis. This guide will delve into the available data, provide detailed experimental protocols for representative reactions, and illustrate the catalytic mechanisms.
Data Presentation: A Quantitative Comparison
A direct, side-by-side experimental comparison of the catalytic performance of this compound and morpholine in the same reaction is not extensively documented in peer-reviewed literature. However, a theoretical study on urethane formation provides valuable quantitative insight into their relative effectiveness.
| Catalyst | Calculated Activation Energy (Ea) | Proton Affinity (PA) | Relative Catalytic Effectiveness |
| This compound | 26.6 kJ/mol | 963.07 kJ/mol | More Effective[1] |
| Morpholine | 29.7 kJ/mol | 1523.95 kJ/mol | Less Effective[1] |
Table 1: Comparison of calculated activation energies and proton affinities for the reaction of phenyl isocyanate and butan-1-ol catalyzed by this compound and morpholine. Data sourced from a computational study.[1]
The lower activation energy for this compound suggests a faster reaction rate compared to morpholine under the same conditions.[1] The significantly lower proton affinity of this compound is also associated with a better catalytic effect in this study.[1]
Catalytic Performance in Specific Reactions
Urethane Formation
In the synthesis of polyurethanes, tertiary amines are widely used as catalysts.[2] The computational data presented above directly addresses this application, indicating that this compound is a more efficient catalyst than morpholine for urethane formation.[3][4] This is a critical consideration in industrial settings where reaction speed and efficiency are paramount.
Michael Addition and Enamine Catalysis
Morpholine and its derivatives are known to participate in enamine catalysis for reactions like the Michael addition.[5][6][7] However, studies have shown that morpholine-derived enamines exhibit lower reactivity compared to those derived from other cyclic amines like pyrrolidine.[5][7] This reduced nucleophilicity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pyramidal geometry of the nitrogen atom.[5][7]
While this compound is a tertiary amine and thus cannot form an enamine in the same way as the secondary amine morpholine, it can be used as a base to facilitate reactions catalyzed by other species. For instance, in some Michael addition reactions, N-methylmorpholine has been used as a base to deprotonate the active catalyst.[5][7] In one study on a thiol conjugate addition to ethyl propiolate, N-methylmorpholine was used as the catalyst, affording high yields.[8]
Experimental Protocols
Representative Protocol for a this compound-Catalyzed Reaction (Thiol-yne Michael Addition)
This protocol is adapted from a study on the N-methylmorpholine-catalyzed thiol conjugate addition to ethyl propiolate.[8]
Materials:
-
Ethyl propiolate (Michael acceptor)
-
Thiol (Michael donor)
-
N-methylmorpholine (catalyst)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of the thiol (1.0 equiv) in acetonitrile, add N-methylmorpholine (0.1 equiv).
-
Add ethyl propiolate (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
Representative Protocol for a Morpholine-Catalyzed Reaction (Enamine-mediated Michael Addition)
This protocol is a general representation of a morpholine-catalyzed Michael addition, where morpholine acts as the enamine-forming catalyst.
Materials:
-
Aldehyde or ketone (enamine precursor)
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
Morpholine (catalyst)
-
Solvent (e.g., DMSO, Chloroform)
Procedure:
-
To a solution of the aldehyde or ketone (1.2 equiv) in the chosen solvent, add morpholine (0.2 equiv).
-
Stir the mixture for a period to allow for enamine formation.
-
Add the α,β-unsaturated carbonyl compound (1.0 equiv) to the reaction mixture.
-
Continue stirring at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction is quenched with an aqueous acid solution (e.g., 1M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualization of Catalytic Mechanisms
Catalytic Cycle of Urethane Formation (Amine Catalysis)
The following diagram illustrates the generalized mechanism for amine-catalyzed urethane formation, which is applicable to both this compound and morpholine.
Enamine Catalysis Mechanism (Morpholine)
This diagram shows the general mechanism of enamine catalysis, relevant for morpholine in reactions like the Michael addition.
Conclusion
Based on the available computational data, this compound is a more effective catalyst than morpholine for urethane formation due to a lower activation energy barrier.[1] This finding is consistent with the generally observed lower reactivity of morpholine in other catalytic applications, such as enamine catalysis, where it is often outperformed by other cyclic amines.[5][7] For researchers and professionals in drug development and polymer chemistry, this compound should be considered the preferred catalyst when a simple, effective tertiary amine is required for reactions like polyurethane synthesis. While morpholine can act as a catalyst, particularly in enamine-mediated reactions, its lower intrinsic reactivity should be taken into account during catalyst screening and optimization. Further direct experimental comparative studies would be beneficial to provide more quantitative data on reaction rates and yields across a broader range of organic transformations.
References
- 1. Effect of morpholine, and this compound on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Effect of morpholine, and this compound on urethane formation: a computational study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of 4-Methylmorpholine Degradation Products: Capillary Electrophoresis and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4-methylmorpholine (4-NMM) degradation products is crucial for ensuring product quality, stability, and safety. This guide provides an objective comparison of capillary electrophoresis (CE) with other analytical techniques for this purpose, supported by experimental data and detailed protocols. The primary degradation products of this compound N-oxide (a closely related compound often used in industrial processes) are N-methylmorpholine (NMM) and morpholine (M).[1][2][3] These compounds are also relevant as potential impurities and degradants in processes involving this compound.
Comparison of Analytical Methods
Capillary electrophoresis offers a powerful and efficient method for the separation and quantification of 4-NMM degradation products.[1][2] However, other techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy also provide robust alternatives. The choice of method often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the quantification of this compound and its degradation products.
| Analytical Method | Analyte(s) | Sample Matrix | Key Performance Characteristics | Reference |
| Capillary Electrophoresis (CE) | N-Methylmorpholine (NMM), Morpholine (M), N-Methylmorpholine-N-oxide (NMMO) | Aqueous solutions, reaction mixtures | Can determine NMM and M simultaneously, even in a 1000-fold excess of NMMO. | [1][2] |
| Headspace Gas Chromatography (HS-GC) | N-Methylmorpholine (NMM) | Biomass fractionation processes | High precision (RSD = 4.33%), high sensitivity (LOQ = 71.9 mg/kg), and good recovery (96.0–102%). | [4] |
| HPLC-DAD | N-Methylmorpholine-N-oxide (NMMO) and its by-products | Not specified | Good stability, high sensitivity, and good repeatability. | [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | N-Methylmorpholine-N-oxide (NMMO), N-Methylmorpholine (NMM), Morpholine (M) | Analytical and actual samples | Enables simultaneous measurement of NMMO and its main degradation products. | [3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Morpholine | Juices and drugs | Requires derivatization to N-nitrosomorpholine for enhanced sensitivity (approx. 65 times more sensitive than direct detection). | [6] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are protocols for the key techniques discussed.
Capillary Electrophoresis (CE) Protocol for NMM and Morpholine
This method, based on indirect UV detection, is suitable for the simultaneous quantification of N-methylmorpholine and morpholine.[1][2]
Instrumentation:
-
Capillary Electrophoresis system with indirect UV detection (e.g., Waters QE4000).[2]
-
Fused silica capillary (e.g., 60 cm x 75 µm).[2]
-
Zinc lamp for detection at 214 nm.[2]
Reagents:
-
Electrolyte Solution: 50 mM 4-methylbenzylamine, 50 mM 2-hydroxy-2-methylpropanoic acid (hydroxy-isobutyric acid), and 20 mM 18-crown-6 in ultra-pure water. The pH is adjusted to 3.3 ±0.1 with additional 2-hydroxy-2-methylpropanoic acid.[2]
-
Standards: Prepare standard solutions of N-methylmorpholine and morpholine in the electrolyte solution.
Procedure:
-
Capillary Conditioning: Condition the new capillary by flushing with 0.1 M NaOH, followed by water, and then the electrolyte solution.
-
Sample Injection: Inject the sample hydrostatically (e.g., 10 s at a height of 10 cm) or electrokinetically (e.g., 5 or 10 kV for a specified time).[2]
-
Separation: Apply a running voltage of 20 kV.[2]
-
Detection: Monitor the indirect UV absorbance at 214 nm.
-
Quantification: Create a calibration curve using the peak areas of the standards to quantify the analytes in the sample.
Headspace Gas Chromatography (HS-GC) Protocol for NMM
This method is particularly useful for determining NMM in complex matrices.[4]
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a flame ionization detector (FID) or mass spectrometer (MS).
Reagents:
-
Ammonium hydroxide (28–30%, w/w).
-
Sodium hydroxide.
Procedure:
-
Sample Preparation: To 4.0 g of the sample solution, add 1.5 mL of ammonium hydroxide and 0.125 mmol of sodium hydroxide.[4]
-
Incubation: Equilibrate the sample in the headspace vial at 80 °C for 30 minutes.[4]
-
Injection: Automatically inject the headspace gas into the GC.
-
Chromatography: Use a suitable capillary column (e.g., a polar column for amine analysis) and a temperature program to separate NMM from other volatile components.
-
Detection: Detect NMM using FID or MS.
-
Quantification: Use an external or internal standard method for quantification.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the analytical workflows.
Caption: Workflow for Capillary Electrophoresis Analysis.
References
- 1. Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of N-methylmorpholine n-oxide (NMMO) and its degradants by DAD (HPLC-DAD测定N-甲基吗啉-N-氧化物(NMMO)及其降解物) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Morpholine-Based Compounds as Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and industrial processes, the mitigation of corrosion is a critical endeavor to ensure the longevity and integrity of metallic infrastructure. Among the various classes of corrosion inhibitors, organic compounds containing nitrogen and oxygen heteroatoms have demonstrated significant promise. This guide provides a comparative analysis of the efficacy of morpholine and its derivatives as corrosion inhibitors, with a particular focus on contextualizing the potential performance of 4-Methylmorpholine. While specific experimental data on the corrosion inhibition efficiency of this compound was not available in the reviewed literature, this document summarizes the performance of closely related morpholine compounds, offering valuable insights into their potential applications.
Performance Comparison of Morpholine-Based Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is paramount and is typically quantified by its inhibition efficiency. The following tables present a summary of the performance of various morpholine derivatives in different corrosive environments, based on data from experimental studies. This data serves as a benchmark for understanding the potential efficacy of morpholine-based inhibitors.
Table 1: Corrosion Inhibition Efficiency of Morpholine Salts on 20# Steel in 3.5% NaCl Solution [1]
| Inhibitor (10 g/L) | Corrosion Rate (mm/a) | Inhibition Efficiency (%) |
| Blank | 0.075 | - |
| Morpholine Formate | > 0.05 | < 30 |
| Morpholine Acetate | > 0.05 | < 30 |
| Morpholine Propionate | > 0.05 | < 30 |
| Morpholine Benzoate | < 0.01 | > 85 |
| Morpholine Carbonate | < 0.01 | > 85 |
Table 2: Corrosion Inhibition Efficiency of Synthesized Morpholinyl Mannich Bases (MPO and MPPO) on N80 Steel in 1 M HCl at 305 K
| Inhibitor | Concentration (ppm) | Corrosion Rate (mg cm⁻²h⁻¹) | Inhibition Efficiency (%) |
| Blank | 0 | 1.86 | - |
| MPO | 300 | 0.19 | 90.3 |
| MPPO | 300 | 0.16 | 91.4 |
Table 3: Performance of Other Morpholine Derivatives [2][3][4][5][6][7]
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| N1-(2-morpholinoethyl)-N1,N3-bis(pyridine-2-yl methyl) propane-1,3-diamine (I3) | P460N Steel | 3.5 wt.% NaCl | 2.0 mM | 95.5 |
| N1-(2-morpholinoethyl)-N1,N3-bis(pyridine-2-yl methyl) propane-1,3-diamine (I3) | Carbon Steel | 0.5 M H₂SO₄ | 2.0 mM | 99.7 |
| 2-(morpholinomethyl)-1,4-naphthoquinone derivative (Compound 1) | AISI 316 Stainless Steel | Simulated Production Water | 100 mg·L⁻¹ | 85.67 |
| N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide (CPMB) | Mild Steel | 1 M H₂SO₄ | 0.01 M | > 90 |
Experimental Protocols
The data presented in this guide is derived from established experimental methodologies for evaluating corrosion inhibitor performance. The two primary techniques are the Weight Loss Method and Electrochemical Methods.
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion rate.
Methodology:
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The prepared coupons are immersed in the corrosive solution, both with and without the inhibitor, for a specified duration and at a controlled temperature.[8]
-
Cleaning: After the immersion period, the coupons are removed, and corrosion products are carefully cleaned off according to standard procedures.
-
Final Weighing: The cleaned and dried coupons are weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Methods
Electrochemical techniques provide insights into the mechanism of corrosion inhibition by studying the electrochemical reactions at the metal-solution interface.
a) Potentiodynamic Polarization (PDP)
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Measurement: The potential of the working electrode is scanned over a range, and the resulting current is measured.
-
Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic polarization curves (Tafel plots). The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
b) Electrochemical Impedance Spectroscopy (EIS)
Methodology:
-
Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.
-
Measurement: A small amplitude AC voltage is applied to the working electrode at different frequencies. The resulting current and phase shift are measured to determine the impedance of the system.
-
Analysis: The data is often represented as Nyquist or Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from the impedance spectrum, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizing the Evaluation Process
To provide a clearer understanding of the experimental workflow, the following diagrams illustrate the logical steps involved in evaluating a corrosion inhibitor.
Caption: A flowchart illustrating the typical experimental workflow for corrosion inhibitor evaluation.
Caption: A diagram illustrating the general mechanism of corrosion inhibition by adsorption.
Conclusion
The available data strongly suggests that morpholine and its derivatives are effective corrosion inhibitors for various metals in different aggressive environments. Compounds like morpholine benzoate and morpholine carbonate show high inhibition efficiencies, exceeding 85%, in saline solutions. More complex morpholine-based structures have demonstrated efficiencies well above 90% in acidic media.
While direct experimental data for this compound is currently lacking in the public domain, its structural similarity to other effective morpholine compounds suggests it likely possesses comparable corrosion-inhibiting properties. The methyl group may influence its solubility, adsorption characteristics, and ultimately, its inhibition efficiency. Further experimental investigation using the standardized protocols outlined in this guide is necessary to quantify the specific performance of this compound and determine its optimal application conditions. Researchers and professionals in drug development and other fields requiring corrosion protection are encouraged to consider the broader class of morpholine derivatives as potent corrosion inhibitors, with the understanding that specific performance can vary based on the molecular structure and the corrosive environment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Benchmarking 4-Methylmorpholine performance in peptide coupling efficiency
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a tertiary amine base is a critical parameter influencing coupling efficiency, reaction kinetics, and the stereochemical integrity of the final peptide product. This guide provides a comparative analysis of 4-Methylmorpholine (NMM) against other commonly used bases, particularly N,N-Diisopropylethylamine (DIPEA), with a focus on quantitative performance metrics and detailed experimental protocols for researchers, scientists, and drug development professionals.
Performance Comparison: NMM vs. DIPEA
The selection between NMM and DIPEA often represents a trade-off between reaction rate and the preservation of chiral purity. DIPEA, being the stronger and more sterically hindered base, can accelerate coupling reactions, especially with sterically hindered amino acids. However, its higher basicity can also increase the risk of racemization. NMM, a weaker base, is frequently the preferred choice when coupling racemization-prone amino acids.[1][2]
Coupling Efficiency and Purity
While both NMM and DIPEA can facilitate high coupling yields in standard peptide synthesis, the optimal choice is highly dependent on the specific amino acid sequence and coupling reagents employed.[1] For routine couplings, the differences in yield and purity may be negligible. However, for "difficult" sequences prone to aggregation or in the coupling of sterically hindered residues, the stronger basicity of DIPEA may lead to faster and more complete reactions.[1]
Table 1: Qualitative Comparison of Coupling Efficiency
| Feature | This compound (NMM) | N,N-Diisopropylethylamine (DIPEA) |
| Basicity (pKa) | ~7.4 | ~10.7 |
| Steric Hindrance | Less hindered | More hindered |
| Reaction Speed | Generally slower | Generally faster |
| Performance with Sterically Hindered Amino Acids | May be less effective | Often more effective |
| General Yield | High for standard couplings | High for standard and difficult couplings |
Racemization Suppression
One of the most critical roles of the base in peptide coupling is its influence on racemization. The primary mechanism of racemization involves the formation of a 5(4H)-oxazolone intermediate, a process catalyzed by the base. Weaker bases, such as NMM, are less prone to abstracting the α-proton of the activated amino acid, thereby minimizing the formation of this intermediate and preserving the stereochemical integrity of the peptide.[2]
Table 2: Comparison of Epimerization Levels with Different Bases and Coupling Reagents
| Coupling Reagent | Base | Epimerization (%) |
| HATU | DIEA | 5.8 |
| HATU | NMM | 0.4 |
| HBTU | DIEA | 1.2 |
| HBTU | NMM | 0.6 |
| Data is for the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin. |
Experimental Protocols
The following are generalized protocols for the use of NMM in solid-phase peptide synthesis.
Protocol 1: Standard HBTU/NMM Coupling in SPPS
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HBTU (3.9 equivalents)
-
This compound (NMM) (8 equivalents)
-
Fmoc-deprotected resin-bound peptide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.
-
Add NMM to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again.
Protocol 2: DIC/HOBt Coupling with NMM in Solution-Phase Synthesis
Materials:
-
N-terminally protected amino acid or peptide fragment (1.0 equivalent)
-
C-terminally protected amino acid or peptide fragment (1.0 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
This compound (NMM) (1.0-1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-terminally protected amino acid/peptide and HOBt in the anhydrous solvent.
-
Add the C-terminally protected amino acid/peptide and NMM to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DIC in the anhydrous solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, proceed with standard aqueous work-up and purification.[3]
Visualizing the Process
To better understand the workflows and mechanisms discussed, the following diagrams are provided.
References
A Comparative Guide to Mild Bases in Synthesis: Alternatives to 4-Methylmorpholine
In the landscape of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of a mild base is a critical parameter that can significantly influence reaction yield, purity, and the stereochemical integrity of the final product. 4-Methylmorpholine (NMM) has long been a staple for reactions requiring a gentle hand, such as peptide couplings and other amide bond formations. However, the quest for process optimization, improved impurity profiles, and enhanced reaction kinetics has led researchers to explore a variety of alternatives. This guide provides an objective comparison of common alternatives to NMM, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal base for their synthetic needs.
Key Alternatives to this compound
Several tertiary amines and other nitrogenous compounds have emerged as viable alternatives to NMM, each with a unique profile of basicity, steric hindrance, and nucleophilicity. The most prominent among these are:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A highly popular, sterically hindered, non-nucleophilic base.
-
2,4,6-Collidine: A sterically hindered pyridine derivative, often favored for its ability to minimize racemization.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic amidine base, frequently employed as a catalyst and for deprotection steps.
-
Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): Characterized by their exceptionally high basicity and low nucleophilicity, these compounds are effective proton scavengers.
Performance Comparison
The selection of a mild base is often a trade-off between reaction rate and the preservation of stereochemical integrity, particularly in peptide synthesis where racemization is a major concern. The basicity (pKa of the conjugate acid) and steric bulk of the base are key determinants of its performance.
Physicochemical Properties of Common Mild Bases
| Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| This compound (NMM) | 7.38[1] | Weakly basic, commonly used in peptide synthesis. | |
| N,N-Diisopropylethylamine (DIPEA) | 10.1[1] | Stronger base than NMM, highly sterically hindered, non-nucleophilic.[2] | |
| 2,4,6-Collidine | 7.43[1] | Weakly basic, very sterically hindered. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 (in MeCN) | Strong, non-nucleophilic amidine base. |
Impact on Racemization in Peptide Synthesis
Racemization of amino acids during peptide bond formation is a critical side reaction that can be significantly influenced by the choice of base. The basicity and steric hindrance of the amine play a crucial role in the extent of racemization.
Qualitative Comparison of Racemization:
A study by Carpino et al. highlighted the influence of organic bases on racemization during peptide condensation reactions.[1] Their findings, along with other reports, indicate the following trend in minimizing racemization:
2,4,6-Collidine > N-Methylmorpholine (NMM) > N,N-Diisopropylethylamine (DIPEA) > Triethylamine
The weaker basicity and greater steric hindrance of 2,4,6-collidine result in less racemization.[1] In contrast, stronger bases like DIPEA and the less sterically hindered triethylamine can lead to higher levels of epimerization.[1]
Quantitative Data on Racemization:
While direct, side-by-side quantitative comparisons across a wide range of bases for a single reaction are limited in the literature, the following table summarizes the racemization observed in the synthesis of the dipeptide Z-Phe-Val-OH with alanine methyl ester hydrochloride using different bases and coupling agents.
| Coupling Agent | Base | % D-Isomer (Racemization) | Reference |
| BOP | 2,4,6-Collidine | Least Racemization (Qualitative) | [1] |
| BOP | NMM | Moderate Racemization (Qualitative) | [1] |
| BOP | DIPEA | Higher Racemization (Qualitative) | [1] |
Note: The original source provides a graphical representation, indicating a clear trend, but does not provide precise numerical values in a table.
Experimental Protocols
To provide a practical context for the application of these bases, the following are representative protocols for common synthetic transformations where a mild base is employed.
Protocol 1: Solution-Phase Peptide Coupling using NMM or DIPEA
This protocol describes a general method for the coupling of a carboxylic acid and an amine in the solution phase, a fundamental reaction in peptide synthesis.[3]
Materials:
-
N-terminally protected amino acid (e.g., Boc- or Fmoc-protected)
-
C-terminally protected amino acid (e.g., methyl or benzyl ester)
-
Coupling reagent (e.g., DCC, HBTU, HATU)
-
Additive (e.g., HOBt)
-
Mild base (N-Methylmorpholine or N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Dissolve the N-terminally protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in the anhydrous solvent.
-
Add the C-terminally protected amino acid (1.0 equivalent) and the chosen mild base (NMM or DIPEA, 1.0-1.2 equivalents) to the solution.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the coupling reagent (e.g., DCC, 1.1 equivalents) in the anhydrous solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the urea byproduct (if DCC is used) and wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Amino Acid Coupling using DIPEA
This protocol outlines a general cycle for the coupling of an amino acid during Fmoc-based solid-phase peptide synthesis.[4][5]
Materials:
-
Fmoc-protected amino acid
-
Resin with a free amino group
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/coupling reagent mixture to pre-activate.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 3: Fmoc-Deprotection in SPPS using DBU
DBU can be used as a rapid and efficient reagent for the removal of the Fmoc protecting group, particularly for "difficult" sequences.[6][7]
Materials:
-
Fmoc-protected peptide-resin
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
Procedure:
-
Treat the Fmoc-protected peptide-resin with a 2% (v/v) solution of DBU in DMF.[7]
-
Agitate the mixture for 2-5 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with the DBU solution.
-
Wash the resin thoroughly with DMF.
Visualizing Reaction Workflows
Conclusion
The selection of a mild base in synthesis is a nuanced decision that requires careful consideration of the specific reaction and desired outcomes. While this compound remains a reliable choice for many applications, alternatives such as DIPEA, 2,4,6-collidine, and DBU offer distinct advantages in terms of reactivity and side-product profiles. For syntheses where the preservation of stereochemical integrity is paramount, the less basic and more sterically hindered 2,4,6-collidine is a superior choice to NMM and DIPEA. For reactions requiring a stronger, non-nucleophilic base to drive the reaction to completion, particularly with sterically demanding substrates, DIPEA is often the base of choice. DBU has carved out a niche as a highly effective reagent for specific applications like Fmoc deprotection in SPPS, where it can offer both speed and reduced racemization. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision, ultimately leading to more efficient and robust synthetic processes.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Standards for 4-Methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and purity assessment of 4-Methylmorpholine (4-MM), a critical reagent and intermediate in pharmaceutical and chemical synthesis.[1][2] The selection of a suitable analytical method is paramount for ensuring the quality, consistency, and safety of raw materials and final products. This document outlines the experimental protocols for common analytical techniques, presents comparative performance data, and offers guidance on selecting the most appropriate method for your specific needs.
Introduction to this compound and its Analytical Importance
This compound (CAS 109-02-4) is a cyclic tertiary amine widely used as a base, catalyst, and solvent in organic synthesis.[1][3] Its applications range from the production of polyurethane foams to its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Given its role in these critical applications, the purity of 4-MM must be rigorously controlled. Potential impurities can arise from the synthesis process, which typically involves the reaction of morpholine with formaldehyde or the cyclization of N-methyldiethanolamine.[4] These impurities may include residual starting materials, by-products, or degradation products.
The development of robust and reliable analytical standards for 4-MM is therefore essential for:
-
Quality control of incoming raw materials.
-
In-process monitoring of chemical reactions.
-
Purity assessment of the final product.
-
Stability testing of 4-MM and its formulations.
This guide focuses on three primary analytical techniques for the analysis of this compound:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Titration
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the specific analytical requirement (e.g., purity assay, impurity profiling), available instrumentation, and desired performance characteristics such as sensitivity, accuracy, and precision. The following table summarizes the key performance characteristics of each method.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative chemical analysis to determine the concentration of a substance by reacting it with a solution of known concentration. |
| Primary Use | Purity assay and quantification of volatile impurities. | Purity assay and quantification of non-volatile or thermally labile impurities. | Purity assay (potentiometric or non-aqueous). |
| Selectivity | High, especially when coupled with a mass spectrometer (GC-MS). | High, dependent on column chemistry and mobile phase composition. | Moderate, may be susceptible to interference from other basic or acidic impurities. |
| Sensitivity | High (ppm to ppb level), especially with sensitive detectors like FID or MS. | High (ppm to ppb level), dependent on the detector (e.g., UV, MS). | Moderate to low (percent level). |
| Precision | High (RSD < 2%). | High (RSD < 2%). | High (RSD < 1%). |
| Accuracy | High. | High. | High. |
| Throughput | Moderate to high. | Moderate to high. | Low to moderate. |
| Complexity | Moderate to high. | Moderate to high. | Low. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
Gas Chromatography (GC) for Purity Assay and Impurity Profiling
Gas chromatography is the most common method for determining the purity of this compound, with many commercial suppliers specifying purity by GC.[1][5] For impurity profiling, especially at trace levels, coupling GC with a mass spectrometer (GC-MS) is highly effective.[6] A derivatization step can be employed to enhance the sensitivity for certain amines.[7]
Experimental Workflow: GC Method
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. innospk.com [innospk.com]
- 3. 4 methylmorpholine [4_methylmorpholine.sincerechemicals.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 109-02-4 | TCI AMERICA [tcichemicals.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Methylmorpholine Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of 4-methylmorpholine based ionic liquids, offering a comparative analysis with commonly used imidazolium and pyrrolidinium analogues. The information presented herein is supported by experimental data to assist researchers in selecting the most suitable ionic liquid for their specific applications, particularly in the realm of drug development and materials science.
Performance Comparison of Ionic Liquids
The choice of cation is a critical determinant of the physicochemical properties of an ionic liquid. This section compares key performance indicators of N-methyl-N-alkylmorpholinium based ionic liquids with their imidazolium and pyrrolidinium counterparts, focusing on thermal stability, viscosity, and density. The data is presented for ionic liquids sharing the same anion to ensure a meaningful comparison.
Table 1: Comparison of Thermal Decomposition Temperatures (Td)
| Cation | Anion | Td (°C) |
| N-butyl-N-methylmorpholinium ([C4Morp]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | > 350 |
| 1-butyl-3-methylimidazolium ([C4mim]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | ~400 |
| N-butyl-N-methylpyrrolidinium ([C4mpyr]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | > 350 |
Note: Decomposition temperatures can vary based on the experimental conditions, such as the heating rate.
Table 2: Comparison of Viscosity (η) at 25°C
| Cation | Anion | η (mPa·s) |
| N-butyl-N-methylmorpholinium ([C4Morp]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | ~70 |
| 1-butyl-3-methylimidazolium ([C4mim]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | ~52 |
| N-butyl-N-methylpyrrolidinium ([C4mpyr]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | ~73 |
Table 3: Comparison of Density (ρ) at 25°C
| Cation | Anion | ρ (g/cm³) |
| N-butyl-N-methylmorpholinium ([C4Morp]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | ~1.35 |
| 1-butyl-3-methylimidazolium ([C4mim]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | ~1.43 |
| N-butyl-N-methylpyrrolidinium ([C4mpyr]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | ~1.37 |
From the data, it is evident that this compound based ionic liquids exhibit thermal stabilities comparable to pyrrolidinium-based ILs, though slightly lower than imidazolium-based ILs.[1] In terms of viscosity, morpholinium and pyrrolidinium ILs tend to be more viscous than their imidazolium counterparts.[1] The density of morpholinium-based ILs is generally lower than that of imidazolium-based ILs.[1] These properties make them suitable for applications where moderate viscosity and lower density are desirable, while maintaining good thermal stability.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound based ionic liquids are provided below.
Synthesis of N-Butyl-N-methylmorpholinium Bromide[2]
Materials:
-
N-methylmorpholine
-
n-Butyl bromide
-
Methyl ethyl ketone (MEK)
Procedure:
-
A 250 ml sulfonating flask is equipped with a stirrer, drip funnel, and reflux condenser.
-
Charge the flask with 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of MEK.
-
Add 21.4 ml (0.2 mol) of n-butyl bromide dropwise over 20 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C). An initial turbidity will be observed, followed by the formation of a denser, orange-brown mixture.
-
Continue the reflux for 7 hours.
-
After the reaction is complete, filter the resulting crystalline slurry under suction.
-
Wash the filter residue with a small amount of MEK.
-
Dry the product under vacuum to obtain N-butyl-N-methylmorpholinium bromide.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
Instrumentation:
-
NMR Spectrometer (e.g., 60 MHz for ¹H NMR, 15 MHz for ¹³C NMR)
Procedure for Sample Preparation and Analysis:
-
Dissolve a small amount of the synthesized ionic liquid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra to identify characteristic peaks and confirm the structure of the cation and the absence of impurities. Key signals for N-butyl-N-methylmorpholinium cation include the morpholine ring protons and the protons of the N-methyl and N-butyl groups.
Thermal Analysis by TGA and DSC[4][5]
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Place a small amount of the ionic liquid sample (typically 5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is typically determined as the onset temperature of major weight loss.
DSC Procedure:
-
Place a small amount of the ionic liquid sample (typically 2-5 mg) into a DSC pan and seal it.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.
-
Cool the sample at a controlled rate to a low temperature.
-
Reheat the sample at the same controlled rate.
-
Record the heat flow to and from the sample to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Viscosity and Density Measurement[6][7]
Instrumentation:
-
Vibrating tube densitometer
-
Capillary viscometer or a rotational rheometer
Procedure:
-
Ensure the ionic liquid sample is free of water and other impurities by drying under vacuum.
-
Calibrate the densitometer and viscometer with standard substances of known density and viscosity.
-
Measure the density of the ionic liquid at a controlled temperature using the vibrating tube densitometer.
-
Measure the viscosity of the ionic liquid at the same temperature using the viscometer. For a capillary viscometer, this involves measuring the flow time through a calibrated capillary.
-
Repeat the measurements at different temperatures to determine the temperature dependence of these properties.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound based ionic liquids and a signaling pathway relevant to drug development research where these ionic liquids might be applied as solvents or formulation agents.
Caption: Workflow for Synthesis and Characterization of Ionic Liquids.
Caption: Ionic Liquids in Drug Delivery Signaling.
References
A Comparative Guide to LC-MS Methods for the Detection of 4-Methylmorpholine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the detection and quantification of 4-Methylmorpholine (NMM) and its primary metabolite, this compound N-oxide (NMMO). Given the limited availability of validated LC-MS methods specifically for this compound in biological matrices, this guide also incorporates and adapts methodologies from closely related compounds, such as morpholine, and general approaches for the analysis of polar amine compounds. The information presented herein is intended to assist researchers in the selection and development of robust analytical methods for pharmacokinetic, toxicokinetic, and metabolism studies.
Introduction
This compound is a tertiary amine used in various industrial and pharmaceutical applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. The primary metabolic pathway for this compound is N-oxidation, leading to the formation of this compound N-oxide. Accurate and sensitive analytical methods are therefore essential for the simultaneous determination of the parent compound and its major metabolite in biological samples. LC-MS stands as the technique of choice for this purpose due to its high sensitivity, selectivity, and versatility.
Metabolic Pathway of this compound
The principal metabolic conversion of this compound in biological systems is the oxidation of the tertiary amine to its corresponding N-oxide.
Metabolic conversion of this compound.
Comparison of LC-MS Methodologies
The analysis of this compound and its polar N-oxide metabolite presents a challenge for traditional reversed-phase liquid chromatography due to their poor retention. Therefore, alternative chromatographic strategies are often employed. The following tables summarize key aspects of potential LC-MS methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1: HILIC-MS/MS | Method 2: Ion-Pairing LC-MS | Method 3: Reversed-Phase LC-MS (with Derivatization) |
| Chromatography Type | Hydrophilic Interaction Liquid Chromatography | Ion-Pairing Reversed-Phase Liquid Chromatography | Reversed-Phase Liquid Chromatography |
| Stationary Phase | Amide, Silica, or Zwitterionic HILIC columns | C18 or C8 columns | C18 or C8 columns |
| Mobile Phase A | Acetonitrile with additives (e.g., formic acid, ammonium formate) | Water with an ion-pairing agent (e.g., heptafluorobutyric acid) | Water with additives (e.g., formic acid, ammonium acetate) |
| Mobile Phase B | Aqueous buffer (e.g., ammonium formate in water) | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Increasing aqueous component | Increasing organic component | Increasing organic component |
| Advantages | Good retention for polar analytes without derivatization. | Improved retention of polar and ionic compounds. | Well-established and robust chromatography. |
| Disadvantages | Can have longer equilibration times; matrix effects can be significant. | Ion-pairing agents can suppress MS signal and contaminate the system. | Requires a derivatization step, adding complexity and potential for variability. |
Table 2: Mass Spectrometry and Sample Preparation
| Parameter | Method 1: HILIC-MS/MS | Method 2: Ion-Pairing LC-MS | Method 3: Reversed-Phase LC-MS (with Derivatization) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI, Positive or Negative Mode depending on derivatizing agent | ESI, Positive Mode |
| MS Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | MS/MS in MRM mode | MS/MS in MRM mode |
| Sample Preparation | Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) | PPT, LLE, or SPE | Derivatization followed by LLE or SPE |
| Typical Matrices | Plasma, Urine, Tissue Homogenates | Plasma, Urine | Plasma, Urine |
Experimental Protocols
Below are detailed experimental protocols that can be adapted for the analysis of this compound and its N-oxide metabolite.
Method 1: HILIC-MS/MS
This method is suitable for the direct analysis of the polar parent drug and its metabolite.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 100% A to 60% A over 5 minutes.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI Positive
-
MRM Transitions: To be determined by direct infusion of this compound and this compound N-oxide standards.
Method 2: Ion-Pairing LC-MS
This method can be employed to enhance the retention of the analytes on a reversed-phase column.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load 1 mL of pre-treated plasma (e.g., diluted with an acidic buffer).
-
Wash the cartridge with an acidic buffer and then methanol.
-
Elute the analytes with a basic methanolic solution.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM Heptafluorobutyric acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 5% B to 95% B over 8 minutes.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI Positive
-
MRM Transitions: To be determined by direct infusion.
Experimental Workflow
The general workflow for developing and validating an LC-MS method for this compound and its metabolites is depicted below.
General workflow for LC-MS method development and analysis.
Conclusion
The selection of an appropriate LC-MS method for the analysis of this compound and its N-oxide metabolite will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. HILIC-MS/MS offers a direct and sensitive approach, while ion-pairing LC-MS provides an alternative for enhanced retention on conventional reversed-phase columns. For all methods, careful optimization of both chromatographic and mass spectrometric parameters, along with a robust sample preparation protocol, is critical for achieving accurate and reliable results. It is strongly recommended to validate the chosen method according to regulatory guidelines to ensure data quality and integrity.
Safety Operating Guide
Proper Disposal of 4-Methylmorpholine: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Methylmorpholine (NMM), a common reagent in synthetic chemistry, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential information on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount and should always be supplemented by a thorough review of your institution's specific safety protocols and local regulations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side shields or chemical goggles, gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Procedures
The disposal of this compound waste must be managed in accordance with local, state, and federal regulations.[1][3][4] The following steps provide a general framework for its proper disposal:
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed container.[2][4][5]
-
The container should be made of a compatible material, such as polyethylene or polypropylene.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[4]
-
-
Consultation and Assessment:
-
Preferred Disposal Methods:
-
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2][3][5][7]
-
Incineration in a licensed facility equipped with appropriate emission controls is a common and effective disposal method.[1][3]
-
Burial in a landfill specifically licensed to accept chemical and pharmaceutical waste is another potential option.[1][3]
-
-
Treatment Prior to Disposal:
-
In some cases, treatment of the waste may be required before final disposal. This could involve neutralization.[3] However, any treatment protocol should be approved by your EHS department.
-
Do not attempt to neutralize this compound waste without a validated and approved procedure.
-
-
Empty Container Disposal:
-
Empty containers that previously held this compound may still contain hazardous residues and should be treated as hazardous waste.[1][4]
-
Containers should be decontaminated, if possible, following established protocols. If decontamination is not feasible, the empty container should be disposed of through the hazardous waste stream.[3]
-
Puncturing the container to prevent reuse may be recommended before disposal in a landfill.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[1]
-
Remove all ignition sources as this compound is a flammable liquid.[3][10]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][10]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[10]
-
Do not allow the spilled material to enter drains or waterways.[1][2][3][4]
-
Quantitative Data Summary
Specific quantitative data for the disposal of this compound, such as permissible concentration limits for sewer disposal or precise parameters for neutralization, are generally not provided in safety data sheets. This is because disposal regulations are highly dependent on local and national laws, and the specific context of the waste (e.g., concentration, presence of other chemicals) dictates the appropriate disposal route. Always defer to the specific quantitative limits and guidelines provided by your local regulatory agencies and institutional EHS department.
| Parameter | Value/Guideline | Source |
| Sewer Disposal | Generally not recommended. Prohibited in most cases. | [1][3][4] |
| Neutralization | May be a pre-treatment step; consult EHS for specific protocols. | [3] |
| Landfill Disposal | Must be a specifically licensed landfill for chemical/pharmaceutical waste. | [1][3] |
| Incineration | Must be performed in a licensed apparatus. | [1][3] |
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide and does not supersede local, state, or federal regulations, nor the specific procedures of your institution. Always prioritize safety and compliance with all applicable laws and institutional policies.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.fr [fishersci.fr]
- 8. fishersci.com [fishersci.com]
- 9. nugentec.com [nugentec.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 4-Methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4-Methylmorpholine (NMM). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specifications | Citations |
| Eye/Face Protection | Tightly fitting safety goggles. An 8-inch minimum face shield is required when there is a splash hazard. | [3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use. | [3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. A chemical-resistant apron is recommended when handling larger quantities. | [3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used for operations that may generate dust or aerosols, or when ventilation is inadequate. | [3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to prevent accidents and exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Assemble all necessary equipment and reagents before starting work.
-
Inspect all PPE for damage and ensure it is worn correctly.
-
-
Dispensing:
-
Post-Handling:
Storage Plan:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1]
-
Keep containers tightly closed to prevent leakage and evaporation.[1]
-
Store in a locked cabinet or other secure area.[1]
-
Avoid storage in pits, basements, or other areas where vapors may accumulate.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed flammable waste container.[1]
-
-
Disposal Procedure:
-
Dispose of the waste through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this compound down the drain.
-
Handle uncleaned empty containers as you would the product itself.
-
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
Exposure Procedures:
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water, using a safety shower if available.[1] Continue flushing for at least 15 minutes and seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them warm and at rest.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, have them drink water.[6] Seek immediate medical attention.[1]
Spill and Leak Procedures:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain and absorb the liquid with vermiculite or another non-combustible absorbent material.[1]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[1]
-
Clean: Clean the spill area thoroughly.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
